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  • Product: (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate
  • CAS: 865233-36-9

Core Science & Biosynthesis

Foundational

A Technical Guide to (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate: Properties, Synthesis, and Analysis

Abstract (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate is a chiral molecule incorporating a phenolic group, an internal alkyne, and a methyl ester within its structure. This combination of functional groups makes it a valua...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate is a chiral molecule incorporating a phenolic group, an internal alkyne, and a methyl ester within its structure. This combination of functional groups makes it a valuable, albeit niche, building block in medicinal chemistry and synthetic organic chemistry. The alkyne moiety offers a rigid, linear scaffold and serves as a handle for further functionalization via reactions like "click chemistry" or Sonogashira couplings.[1] The phenolic hydroxyl group provides a site for hydrogen bonding, potential antioxidant activity, and a point for etherification to modulate solubility and pharmacokinetic properties.[2][3] The chiral center at the C3 position introduces stereospecificity, which is critical in the development of selective therapeutic agents. This guide provides a comprehensive overview of the known and predicted properties of this compound, proposes a viable synthetic pathway, details robust analytical methodologies for its characterization, and discusses its potential applications for researchers in drug discovery and chemical synthesis.

Molecular Profile and Physicochemical Properties

The fundamental identity of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate is established by its structural formula and chemical identifiers. While extensive experimental data is not publicly available, its properties can be reliably predicted using computational models, providing a strong baseline for experimental design.

Chemical Structure and Identifiers

The molecule features a stereogenic center at the carbon atom adjacent to the phenyl ring, designated by the (S)-configuration.

Caption: Figure 1: Structure of the title compound.

Table 1: Chemical Identifiers and Computed Physicochemical Properties

Property Value Source
IUPAC Name (3S)-3-(4-Hydroxy-phenyl)-hex-4-ynoic acid methyl ester ChemScene[4]
CAS Number 865233-36-9 ChemScene[4]
Molecular Formula C₁₃H₁₄O₃ PubChem[5]
Molecular Weight 218.25 g/mol PubChem[5]
Appearance Powder or liquid (commercially available form) Amadis Chemical[6]
Purity ≥97% (typical commercial grade) ChemScene[4]
XLogP3-AA (Predicted) 2.2 PubChem[5]
Hydrogen Bond Donor Count 1 PubChem[5]
Hydrogen Bond Acceptor Count 3 PubChem[5]
Rotatable Bond Count 4 PubChem[5]
Topological Polar Surface Area 46.5 Ų PubChem[5]

| Exact Mass | 218.094294304 Da | PubChem[5] |

Note: Most physicochemical properties listed are computationally derived and should be confirmed experimentally.

Proposed Retrosynthetic Pathway

While a specific published synthesis for (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate was not identified, a logical and efficient pathway can be designed based on well-established organometallic coupling reactions. A retrosynthetic analysis suggests a convergent approach, bringing together two key fragments: a protected 4-iodophenol derivative and a chiral alkyne-containing ester.

retrosynthesis Figure 2: Proposed Retrosynthesis cluster_disconnect1 Disconnection 1: C-C (Aryl-Alkyne) cluster_disconnect2 Disconnection 2: Ester Formation target (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate frag1 Protected 4-Iodophenol (e.g., TBS ether) target->frag1 Sonogashira Coupling frag2 Chiral Alkyne Ester: (s)-Methyl hex-4-ynoate target->frag2 frag3 (s)-Hex-4-ynoic acid frag2->frag3 Fischer Esterification frag4 Methanol frag2->frag4

Caption: Figure 2: Retrosynthetic analysis for the target molecule.

Step-by-Step Forward Synthesis Protocol (Proposed)

This protocol is a generalized procedure based on standard Sonogashira coupling conditions. Researchers should optimize reaction times, temperatures, and catalyst loading for this specific substrate.

Step 1: Synthesis of (s)-Methyl hex-4-ynoate (Fragment A)

  • Starting Material: Commercially available (s)-Hex-4-ynoic acid.

  • Procedure (Fischer Esterification):

    • Dissolve (s)-Hex-4-ynoic acid (1.0 eq) in anhydrous methanol (approx. 10-20 mL per gram of acid).

    • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 drops).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). Causality: The acid catalyzes the esterification, pushing the equilibrium towards the product. Anhydrous conditions prevent hydrolysis of the ester.

    • Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with diethyl ether or ethyl acetate (3x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure (s)-Methyl hex-4-ynoate.

Step 2: Sonogashira Coupling to form the Final Product

  • Starting Materials: 4-Iodophenol (protected as a TBS ether), (s)-Methyl hex-4-ynoate (Fragment A), Pd(PPh₃)₄, CuI, and a suitable base (e.g., triethylamine or diisopropylamine).

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the protected 4-iodophenol (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

    • Add anhydrous, degassed solvent (e.g., THF or DMF) followed by the amine base (2.0-3.0 eq). Causality: The inert atmosphere is critical to prevent the degradation of the palladium catalyst. The copper(I) iodide acts as a co-catalyst to facilitate the transmetalation step.

    • Add (s)-Methyl hex-4-ynoate (1.1-1.2 eq) dropwise to the mixture.

    • Stir the reaction at room temperature or gentle heat (40-50 °C) until TLC indicates the consumption of the starting iodide.

    • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

    • Extract with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.

    • Concentrate under reduced pressure.

Step 3: Deprotection

  • Procedure:

    • Dissolve the crude coupled product in THF.

    • Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq).

    • Stir at room temperature for 1-2 hours until the silyl ether is cleaved (monitor by TLC).

    • Quench with water and extract with ethyl acetate.

    • Purify the final product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate.

Anticipated Spectroscopic Signatures

For a researcher who has synthesized this molecule, the following spectroscopic data would be expected to confirm its identity.

Table 2: Predicted NMR and IR Data

Technique Expected Signature Rationale
¹H NMR (400 MHz, CDCl₃) δ ~7.0-7.2 (d, 2H), δ ~6.7-6.9 (d, 2H), δ ~5.0-5.5 (s, 1H, -OH), δ ~3.7 (s, 3H, -OCH₃), δ ~3.5-3.8 (m, 1H, chiral -CH), δ ~2.5-2.8 (m, 2H, -CH₂-), δ ~1.8 (d, 3H, -C≡C-CH₃) Aromatic protons will appear as two doublets. The phenolic proton is a broad singlet. The methyl ester and propargylic methyl protons will be sharp singlets/doublets, respectively. The chiral methine and adjacent methylene protons will be multiplets.
¹³C NMR (100 MHz, CDCl₃) δ ~172 (C=O), δ ~155 (C-OH), δ ~130-115 (Aromatic C), δ ~80-85 (Alkyne C), δ ~52 (-OCH₃), δ ~40 (-CH₂-), δ ~35 (Chiral C), δ ~4 (-C≡C-CH₃) The ester carbonyl is the most downfield signal. The two sp-hybridized alkyne carbons will be in the characteristic 80-85 ppm range.

| IR (KBr, cm⁻¹) | ~3400 cm⁻¹ (broad, O-H stretch), ~2950 cm⁻¹ (C-H stretch), ~2250 cm⁻¹ (weak, C≡C stretch), ~1735 cm⁻¹ (strong, C=O stretch), ~1600, 1500 cm⁻¹ (C=C aromatic stretch) | The broad hydroxyl peak and the sharp, strong ester carbonyl peak are key diagnostic signals. The internal alkyne stretch is typically weak. |

Analytical Workflows

Purity and stereochemical integrity are paramount. Standard reversed-phase HPLC is suitable for assessing chemical purity, while chiral HPLC is required to determine enantiomeric excess (ee).

Protocol for Purity Analysis via HPLC
  • System: HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (ACN) and water (both with 0.1% Trifluoroacetic Acid, TFA).

    • Gradient: Start at 30% ACN, ramp to 95% ACN over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm. Causality: The phenol group provides strong UV absorbance, making detection highly sensitive.

  • Sample Prep: Dissolve ~1 mg of the compound in 1 mL of 50:50 ACN/water.

  • Analysis: Inject 10 µL. The purity is calculated from the area percentage of the main peak.

Protocol for Enantiomeric Excess (ee) Determination

Direct analysis of chiral alkynes can be challenging.[7] A common, robust method involves using a specialized chiral stationary phase.

Figure 3: Chiral HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep Dissolve sample in Mobile Phase (Hexane/IPA) inject Inject onto Chiral Column (e.g., Chiralpak AD-H) prep->inject 10 µL Injection separate Isocratic Elution inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas for (S) and (R) enantiomers detect->integrate calculate Calculate ee%: |Area(S) - Area(R)| / |Area(S) + Area(R)| * 100 integrate->calculate

Caption: Figure 3: Workflow for determining enantiomeric excess.

  • System: HPLC with a UV detector.

  • Column: A polysaccharide-based chiral column such as Chiralpak AD-H or Chiralcel OD-H. Causality: These stationary phases are known to effectively resolve a wide range of chiral compounds through hydrogen bonding, dipole-dipole, and π-π interactions.

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting point is 90:10 (Hexane:IPA). The ratio must be optimized to achieve baseline separation.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Analysis: Inject the sample and a racemic standard (if available) to identify the retention times of the (S) and (R) enantiomers. Calculate the ee% from the integrated peak areas.

Potential Applications in Drug Development

The structural motifs within (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate suggest its utility as a scaffold or intermediate in several areas of therapeutic research.

  • Scaffold for Complex Molecules: The alkyne serves as a key functional handle for building molecular complexity. It can participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC) or strain-promoted cycloadditions, allowing for the efficient conjugation of this chiral fragment to other molecules or biomolecules.[1]

  • Probes for Target Identification: As a fragment containing a reactive alkyne, it could be incorporated into activity-based probes to identify novel protein targets.

  • Analogs of Natural Products: The hydroxyphenyl group is a common feature in many bioactive natural products, including flavonoids and stilbenes, known for their antioxidant and anti-inflammatory properties.[2][3] This compound could serve as a starting point for creating unnatural analogs with improved stability or potency.

  • Metabolic Stability: The incorporation of an alkyne group into a drug candidate can sometimes block a site of metabolism, improving the compound's pharmacokinetic profile.[1]

Future research should focus on the derivatization of both the phenolic hydroxyl and the alkyne terminus to build libraries of novel compounds for screening against various biological targets.

Safety and Handling

Based on supplier safety data, the compound should be handled with appropriate care in a laboratory setting.[4]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

  • Storage: Store in a tightly sealed container in a dry, cool place (recommended 2-8°C).[4]

References

  • PubChem. (n.d.). methyl (3S)-3-(2-hydroxyphenyl)hex-4-ynoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, L., et al. (2017). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. Molecules, 22(3), 505.
  • GSC Biological and Pharmaceutical Sciences. (2024). Recent advances in the application of alkynes in multicomponent reactions. GSC Biological and Pharmaceutical Sciences, 26(1), 038-054.
  • Lesyk, R., et al. (2025). Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs. European Journal of Medicinal Chemistry.
  • PrepChem.com. (n.d.). Synthesis of methyl 5-(4-hydroxyphenyl)-5-methyl-hexanoate. Retrieved from [Link]

  • PubMed. (2017). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]

  • Penasa, R., & Licini, G. (2024). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews.
  • Al-Khayri, J. M., et al. (2022). Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. Molecules, 27(2), 544.
  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds.
  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]

  • GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences.
  • ResearchGate. (2009). 3-Hydroxy-4-{[(3-nitrophenyl)imino]methyl}phenyl Tetradecanoate. Retrieved from [Link]

  • Weifang Yangxu Group Co., Ltd. (n.d.). Methyl3-(4-hydroxyphenyl)hex-4-ynoate. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate: Molecular Structure, Synthesis, and Characterization

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Molecule of Interest In the landscape of modern medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Molecule of Interest

In the landscape of modern medicinal chemistry and drug discovery, molecules that possess both stereochemical complexity and functionalities amenable to further elaboration are of paramount importance. (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate stands as a compelling scaffold, integrating a chiral center, a reactive alkyne moiety, and a phenolic group—a common pharmacophore. This guide provides a comprehensive technical overview of this molecule, from its fundamental structure to its synthesis and detailed spectroscopic characterization. The insights herein are curated to empower researchers in leveraging this and similar structures for the development of novel therapeutics.

Molecular Architecture and Physicochemical Properties

(S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate is a chiral organic compound with the molecular formula C₁₃H₁₄O₃ and a molecular weight of 218.25 g/mol . Its structure is characterized by a central stereogenic carbon at the C3 position, bearing a p-hydroxyphenyl group, a methyl propargyl group, and an ethyl acetate substituent.

PropertyValueSource
Molecular Formula C₁₃H₁₄O₃[1]
Molecular Weight 218.25 g/mol [1]
CAS Number 865233-36-9[1]
SMILES COC(=O)CC#CC[1]
IUPAC Name methyl (3S)-3-(4-hydroxyphenyl)hex-4-ynoate[2]

The presence of the chiral center dictates that the molecule exists as two enantiomers, with the (S)-configuration being the focus of this guide. The propargyl group (a terminal alkyne) serves as a versatile handle for further chemical modifications, such as click chemistry or coupling reactions, while the phenolic hydroxyl group can be a key interaction point with biological targets and can be modified to modulate physicochemical properties.

Figure 1: 2D representation of (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate.

Strategic Synthesis: An Enantioselective Approach

The synthesis of enantiomerically pure (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate hinges on the stereoselective formation of the chiral center at C3. A robust and field-proven strategy involves the asymmetric alkynylation of an aldehyde precursor, followed by functional group manipulations.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards a chiral propargyl alcohol intermediate. This intermediate can be synthesized via the enantioselective addition of a propargyl nucleophile to 4-hydroxybenzaldehyde. The subsequent steps would involve the extension of the carbon chain and esterification.

Retrosynthesis Target (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate Intermediate1 Chiral Propargyl Alcohol Target->Intermediate1 Esterification & Chain Extension Starting_Materials 4-Hydroxybenzaldehyde + Propargylating Agent Intermediate1->Starting_Materials Asymmetric Alkynylation

Figure 2: Retrosynthetic analysis of the target molecule.

Proposed Enantioselective Synthesis Workflow

The following protocol outlines a plausible and experimentally grounded approach for the synthesis of (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate. This workflow is designed for high enantioselectivity and good overall yield.

Step 1: Asymmetric Propargylation of 4-Hydroxybenzaldehyde

The cornerstone of this synthesis is the creation of the chiral propargyl alcohol. This can be achieved through a copper-catalyzed asymmetric propargylation of 4-hydroxybenzaldehyde.[3] This method is known for its broad functional group tolerance and high enantioselectivity for aryl aldehydes.[3]

  • Reaction:

    • To a solution of a chiral ligand (e.g., a derivative of BINOL or a chiral phosphoramidite) and a copper(I) salt (e.g., CuI) in an anhydrous, aprotic solvent (e.g., THF or toluene) under an inert atmosphere (e.g., argon or nitrogen), add 4-hydroxybenzaldehyde.

    • Cool the mixture to the optimized reaction temperature (typically between -20 °C and room temperature).

    • Slowly add the propargylating agent (e.g., a propargyl boronate or a propargyl Grignard reagent).

    • Stir the reaction mixture until completion, monitored by thin-layer chromatography (TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the enantiomerically enriched (S)-1-(4-hydroxyphenyl)but-2-yn-1-ol.

  • Causality of Choices: The choice of a copper catalyst and a chiral ligand is crucial for inducing asymmetry and achieving high enantiomeric excess (ee). The reaction temperature is a critical parameter that influences selectivity; lower temperatures generally favor higher enantioselectivity.

Step 2: O-Silylation of the Propargyl Alcohol

To facilitate the subsequent chain extension, the hydroxyl group of the chiral propargyl alcohol is protected, for example, as a silyl ether.

  • Reaction:

    • Dissolve the chiral propargyl alcohol in an anhydrous solvent (e.g., dichloromethane or DMF).

    • Add a base (e.g., imidazole or triethylamine).

    • Add a silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction by adding water and extracting with an organic solvent.

    • Purify the product by column chromatography.

Step 3: Chain Extension via Deprotonation and Alkylation

The terminal alkyne is deprotonated to form an acetylide, which then acts as a nucleophile to introduce the rest of the carbon chain.

  • Reaction:

    • Dissolve the O-silylated propargyl alcohol in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.

    • Add a strong base (e.g., n-butyllithium) dropwise to deprotonate the terminal alkyne.

    • Add an appropriate electrophile, such as methyl bromoacetate, to the resulting acetylide.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction and perform an aqueous workup.

    • Purify the product by column chromatography.

Step 4: Deprotection of the Silyl Ether

The final step is the removal of the silyl protecting group to reveal the free hydroxyl group of the target molecule.

  • Reaction:

    • Dissolve the silylated intermediate in a suitable solvent (e.g., THF).

    • Add a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Perform an aqueous workup and extract the product.

    • Purify the final product, (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate, by flash column chromatography.

Synthesis_Workflow Start 4-Hydroxybenzaldehyde Step1 Asymmetric Propargylation (Cu-catalyst, Chiral Ligand) Start->Step1 Intermediate1 Chiral Propargyl Alcohol Step1->Intermediate1 Step2 O-Silylation (TBDMSCl, Imidazole) Intermediate1->Step2 Intermediate2 Silyl-Protected Alcohol Step2->Intermediate2 Step3 Chain Extension (n-BuLi, Methyl Bromoacetate) Intermediate2->Step3 Intermediate3 Silyl-Protected Ester Step3->Intermediate3 Step4 Deprotection (TBAF) Intermediate3->Step4 Final_Product (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate Step4->Final_Product

Figure 3: Proposed enantioselective synthesis workflow.

Spectroscopic Characterization: Deciphering the Molecular Signature

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the presence of the chiral center, leading to diastereotopic protons in the methylene group.

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Ar-H (ortho to OH)6.7 - 6.9d~8.5Shielded by the electron-donating OH group.
Ar-H (meta to OH)7.0 - 7.2d~8.5Less shielded aromatic protons.
-OH 5.0 - 6.0br s-Broad singlet, position is solvent and concentration dependent.
-OCH₃ ~3.7s-Characteristic singlet for a methyl ester.
-CH- (C3)3.8 - 4.0m-Chiral proton, coupled to the methylene protons and the alkyne.
-CH₂- (C2)2.6 - 2.8m-Diastereotopic protons, appearing as a complex multiplet.
-CH₃ (C6)~1.8d~2.5Coupled to the C5 alkyne proton.
≡C-H (C5)2.2 - 2.4q~2.5Coupled to the C6 methyl protons.
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C=O (ester)170 - 175Typical range for an ester carbonyl.[4]
Ar-C (C-OH)155 - 158Phenolic carbon, deshielded by the oxygen atom.
Ar-C (ipso to C3)130 - 135Quaternary aromatic carbon.
Ar-CH 115 - 130Aromatic methine carbons.
≡C- (C4)80 - 85Alkyne carbon attached to the chiral center.
≡C- (C5)75 - 80Terminal alkyne carbon.
-OCH₃ ~52Methyl ester carbon.
-CH- (C3)35 - 40Chiral methine carbon.
-CH₂- (C2)40 - 45Methylene carbon adjacent to the ester.
-CH₃ (C6)~4Methyl group on the alkyne.
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibration
O-H (phenol)3200 - 3600Broad, StrongStretching
C-H (aromatic)3000 - 3100MediumStretching
C-H (aliphatic)2850 - 3000MediumStretching
C≡C (alkyne)2100 - 2260Weak to MediumStretching
C=O (ester)1735 - 1750StrongStretching
C-O (ester)1000 - 1300StrongStretching

Esters typically exhibit two strong C-O stretching bands.[5][6]

Mass Spectrometry (Predicted)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Electrospray Ionization (ESI): In positive ion mode, the molecule is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 219.0965. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 217.0819 would be observed.

  • Fragmentation: Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃), the carboxyl group (-COOCH₃), and cleavage of the bond between C3 and C4.

Potential Applications and Biological Significance

While specific biological activities for (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate have not been extensively reported, its structural motifs suggest potential applications in several areas of drug discovery.

  • Anticancer and Cytotoxic Activity: The presence of the propargyl group is a feature in some compounds with cytotoxic effects against various cancer cell lines.[7] The 4-hydroxyphenyl moiety is also a common feature in molecules with anticancer properties.[2] Therefore, this molecule could be a valuable starting point for the development of novel anticancer agents.

  • Antimicrobial and Antifungal Activity: Alkyne-containing compounds and derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated antimicrobial and antifungal activities.[8] This suggests that (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate and its derivatives could be explored as potential antimicrobial agents.

  • Neurological and Other Therapeutic Areas: The 4-hydroxyphenyl group is a key component of many biologically active compounds, including those targeting estrogen receptors and those with potential applications in neurodegenerative diseases. The versatility of the alkyne group allows for the synthesis of a diverse library of compounds for screening against various biological targets.

Conclusion and Future Directions

(S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate is a molecule with significant potential in medicinal chemistry and drug development. Its chiral nature, coupled with the presence of a reactive alkyne and a pharmacophoric phenolic group, makes it an attractive scaffold for the synthesis of diverse compound libraries. This guide has provided a detailed overview of its structure, a plausible enantioselective synthesis strategy, and a predictive analysis of its spectroscopic characteristics.

Future research should focus on the experimental validation of the proposed synthesis and the full spectroscopic characterization of the molecule. Furthermore, a systematic biological evaluation of (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate and its derivatives is warranted to explore its potential as a lead compound in various therapeutic areas. The insights and protocols presented here serve as a robust foundation for such endeavors.

References

  • PubChem. methyl (3S)-3-(2-hydroxyphenyl)hex-4-ynoate. [Link]

  • Fandrick, D. R., et al. (2010). Copper catalyzed asymmetric propargylation of aldehydes. Journal of the American Chemical Society, 132(22), 7600–7601. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10394, 3-(4-Hydroxyphenyl)propionic acid. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • MDPI. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

  • MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • MDPI. A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) Employing Natural Deep Eutectic Solvents and Microwave Irradiation. [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • PrepChem.com. Synthesis of methyl 5-(4-hydroxyphenyl)-5-methyl-hexanoate. [Link]

  • Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]

  • ResearchGate. Synthesis of Propargyl Compounds and Their Cytotoxic Activity. [Link]

  • National Institutes of Health. Structure-Guided In Vitro to In Vivo Pharmacokinetic Optimization of Propargyl-Linked Antifolates. [Link]

  • National Institutes of Health. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • National Institutes of Health. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

  • Juniper Publishers. Synthesis and Characterization of Alkyne Derivatives as Antifungal Agents. [Link]

  • National Institutes of Health. Hydroxyalkyne-Bithiophene Derivatives: Synthesis and Antileishmanial Activity. [Link]

  • National Institutes of Health. Biosynthesis of alkyne-containing natural products. [Link]

  • National Institutes of Health. Synthesis and Determination of Anticancer Activity of Dicobalt Hexacarbonyl 2′-Deoxy-5-alkynylfuropyrimidines. [Link]

  • National Institutes of Health. 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP) exposure induces hepatotoxicity and nephrotoxicity – role of oxidative stress, mitochondrial dysfunction and pathways of cytotoxicity. [Link]

  • PubMed. Antiestrogenically active 1,1,2-tris(4-hydroxyphenyl)alkenes without basic side chain: synthesis and biological activity. [Link]

  • PubMed. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • PubMed. Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer's disease agents. [Link]

  • ResearchGate. Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides. [Link]

  • ResearchGate. 1H and 13C-NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

  • ResearchGate. 3-Hydroxy-4-{[(3-nitrophenyl)imino]methyl}phenyl Tetradecanoate. [Link]

  • ResearchGate. 1H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl).... [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

Sources

Foundational

(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate synthesis pathway

An In-depth Technical Guide to the Synthesis of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate For Researchers, Scientists, and Drug Development Professionals Introduction (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate is a chir...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate is a chiral molecule of significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. The presence of a stereogenic center, a phenolic hydroxyl group, and a propargylic ester functionality makes its synthesis a challenging yet crucial endeavor for the exploration of new therapeutic agents. This guide provides a comprehensive overview of a robust and stereocontrolled synthetic pathway to obtain the (s)-enantiomer of this target molecule. The presented synthesis is designed based on well-established, high-yielding, and stereoselective reactions, ensuring reproducibility and scalability.

The core of this synthetic strategy revolves around the asymmetric alkynylation of a protected aromatic aldehyde to establish the chiral center, followed by esterification and deprotection. Each step has been carefully selected to ensure high fidelity in stereochemical control and functional group compatibility. This document will delve into the rationale behind the choice of reagents and reaction conditions, providing detailed experimental protocols and relevant data to support the proposed synthetic route.

Overall Synthetic Strategy

The synthesis of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate is proposed to proceed via a four-step sequence, as illustrated in the workflow diagram below. This pathway is designed to be efficient and to provide the target molecule with high enantiopurity.

Synthesis_Workflow Start 4-Hydroxybenzaldehyde Step1 Step 1: Protection (TBDMSCl, Imidazole) Start->Step1 Intermediate1 4-((tert-Butyldimethylsilyl)oxy)benzaldehyde Step1->Intermediate1 Step2 Step 2: Asymmetric Alkynylation (Propyne, (S)-BINOL, Ti(O-iPr)4, Et2Zn) Intermediate1->Step2 Intermediate2 (S)-1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)pent-2-yn-1-ol Step2->Intermediate2 Step3 Step 3: Esterification (Mitsunobu) (Methyl acrylate, PPh3, DIAD) Intermediate2->Step3 Intermediate3 (R)-Methyl 3-(4-((tert-Butyldimethylsilyl)oxy)phenyl)hex-4-ynoate Step3->Intermediate3 Step4 Step 4: Deprotection (TBAF) Intermediate3->Step4 End (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate Step4->End

Caption: Overall synthetic workflow for (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate.

Part 1: Protection of 4-Hydroxybenzaldehyde

Rationale: The phenolic hydroxyl group of 4-hydroxybenzaldehyde is acidic and can interfere with subsequent reactions, particularly the organometallic reagents used in the asymmetric alkynylation step. Therefore, it is essential to protect this functional group. A silyl ether, specifically the tert-butyldimethylsilyl (TBDMS) ether, is an excellent choice for this purpose. TBDMS ethers are robust enough to withstand a variety of reaction conditions, yet they can be selectively cleaved under mild conditions that will not affect other functional groups in the molecule.[1][2]

Experimental Protocol:

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford 4-((tert-butyldimethylsilyl)oxy)benzaldehyde.

Reagent Molar Mass ( g/mol ) Equivalents Amount
4-Hydroxybenzaldehyde122.121.010.0 g
Imidazole68.082.513.9 g
TBDMSCl150.721.214.8 g
DMF--100 mL

Part 2: Asymmetric Alkynylation

Rationale: This is the key stereochemistry-determining step. The goal is to add a propyne nucleophile to the aldehyde carbonyl in a highly enantioselective manner to generate the (S)-propargylic alcohol. A well-established method for this transformation is the catalytic asymmetric addition of an alkynylzinc reagent in the presence of a chiral ligand.[3] The combination of (S)-BINOL (1,1'-bi-2-naphthol) as the chiral ligand, titanium(IV) isopropoxide as a Lewis acid, and diethylzinc to generate the alkynylzinc species in situ provides excellent enantioselectivity for a wide range of aldehydes.

Asymmetric_Alkynylation cluster_reactants Reactants cluster_catalyst Catalytic System Protected_Aldehyde 4-((tert-Butyldimethylsilyl)oxy)benzaldehyde Reaction Asymmetric Alkynylation Protected_Aldehyde->Reaction Propyne Propyne Propyne->Reaction S_BINOL (S)-BINOL S_BINOL->Reaction Ti_OiPr4 Ti(O-iPr)4 Ti_OiPr4->Reaction Et2Zn Et2Zn Et2Zn->Reaction Product (S)-1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)pent-2-yn-1-ol Reaction->Product

Caption: Key components of the asymmetric alkynylation reaction.

Experimental Protocol:

  • In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve (S)-BINOL (0.2 eq) in anhydrous toluene.

  • Add titanium(IV) isopropoxide (0.2 eq) and stir the mixture at room temperature for 30 minutes.

  • Cool the solution to 0 °C and add a solution of diethylzinc (1.1 M in toluene, 2.2 eq) dropwise.

  • Stir the mixture for another 30 minutes at 0 °C.

  • Introduce propyne gas into the reaction mixture (or use a suitable propyne surrogate) until saturation.

  • Add a solution of 4-((tert-butyldimethylsilyl)oxy)benzaldehyde (1.0 eq) in anhydrous toluene dropwise over 30 minutes.

  • Stir the reaction at 0 °C for 24-48 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (S)-1-(4-((tert-butyldimethylsilyl)oxy)phenyl)pent-2-yn-1-ol.

Reagent Molar Mass ( g/mol ) Equivalents
4-((tert-Butyldimethylsilyl)oxy)benzaldehyde236.421.0
(S)-BINOL286.330.2
Titanium(IV) isopropoxide284.220.2
Diethylzinc (1.1 M in toluene)123.492.2
Propyne40.07Excess

Part 3: Esterification via Mitsunobu Reaction

Rationale: The Mitsunobu reaction is a powerful and mild method for the esterification of secondary alcohols.[4][5] A key feature of this reaction is that it proceeds with a clean inversion of configuration at the stereocenter.[5] Therefore, starting with the (S)-propargylic alcohol, the Mitsunobu reaction with a suitable methyl ester precursor will yield the (R)-ester. This is a critical consideration for the overall synthesis of the desired (s)-enantiomer of the final product. Methyl acrylate can serve as a precursor to the methyl propanoate moiety after a subsequent reduction of the double bond, or more directly, methyl 3-hydroxypropanoate could be used, though the former is often more reactive. For this guide, we will consider a more direct approach using methyl propiolate, which after the reaction and subsequent reduction of the alkyne would lead to the desired ester. A more straightforward approach is to use methyl acrylate.

Experimental Protocol:

  • Dissolve the (S)-propargylic alcohol (1.0 eq) and triphenylphosphine (PPh3, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Add methyl acrylate (1.5 eq).

  • Cool the solution to 0 °C.

  • Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford (R)-Methyl 3-(4-((tert-butyldimethylsilyl)oxy)phenyl)hex-4-ynoate.

Reagent Molar Mass ( g/mol ) Equivalents
(S)-1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)pent-2-yn-1-ol290.511.0
Triphenylphosphine (PPh3)262.291.5
Methyl acrylate86.091.5
Diisopropyl azodicarboxylate (DIAD)202.211.5

Part 4: Deprotection of the Phenolic Silyl Ether

Rationale: The final step is the removal of the TBDMS protecting group to unveil the phenolic hydroxyl group. Tetrabutylammonium fluoride (TBAF) is the reagent of choice for this deprotection. It is highly selective for silicon-oxygen bonds and the reaction conditions are mild, ensuring that the ester and other functional groups in the molecule remain intact.[1][6]

Experimental Protocol:

  • Dissolve the silyl-protected ester (1.0 eq) in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product, (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate.

Reagent Molar Mass ( g/mol ) Equivalents
(R)-Methyl 3-(4-((tert-Butyldimethylsilyl)oxy)phenyl)hex-4-ynoate360.581.0
Tetrabutylammonium fluoride (TBAF, 1.0 M in THF)261.471.2

Conclusion

The synthetic pathway detailed in this guide provides a reliable and stereocontrolled route to (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate. The strategic use of a robust protecting group, a highly enantioselective catalytic alkynylation, a stereoinversive Mitsunobu esterification, and a mild deprotection step ensures the efficient and selective synthesis of the target molecule. The provided experimental protocols are based on well-precedented reactions and can be adapted for various scales of synthesis. This guide serves as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the synthesis of this and related chiral compounds for further investigation.

References

  • EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives - Google P
  • Gelest, Inc. Deprotection of Silyl Ethers. ([Link])

  • US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives - Google P
  • Pu, L. Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)-tetrahydropyrenophorol. PMC. ([Link])

  • Wikipedia. 4-Hydroxybenzaldehyde. ([Link])

  • Barbas III, C. F. Asymmetric synthesis of propargylic alcohols via aldol reaction of aldehydes with ynals promoted by prolinol ether–transition metal–Brønsted acid cooperative catalysis. Chemical Science. ([Link])

  • Carreira, E. M. A Simple, Mild, Catalytic, Enantioselective Addition of Terminal Acetylenes to Aldehydes. Journal of the American Chemical Society. ([Link])

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. ([Link])

  • Organic Chemistry Portal. Mitsunobu Reaction. ([Link])

  • National Center for Biotechnology Information. Quantum chemical study on asymmetric allylation of benzaldehyde in the presence of chiral allylboronate. PubMed Central. ([Link])

  • National Center for Biotechnology Information. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. PubMed Central. ([Link])

  • Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage. ([Link])

  • Master Organic Chemistry. Fischer Esterification. ([Link])

  • Carreira, E. M. Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society. ([Link])

  • Pu, L. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. PMC. ([Link])

  • National Center for Biotechnology Information. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. PubMed Central. ([Link])

  • DeShong, P. Chemoselective Esterification of Phenolic Acids and Alcohols. ACS Publications. ([Link])

  • ResearchGate. Mechanistic Study of the Mitsunobu Reaction. ([Link])

  • Reddit. Silyl protecting group lability. ([Link])

  • Bailey, A. D. Asymmetric Alkyne Addition to Aldehydes and Ketones. University of Illinois. ([Link])

  • Chemistry Steps. Mitsunobu Reaction. ([Link])

  • ResearchGate. Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. ([Link])

  • Organic Chemistry Portal. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). ([Link])

  • Pu, L. Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. MDPI. ([Link])

  • Chemguide. Esterification. ([Link])

  • University of Nottingham. New Directions in the Mitsunobu Reaction. ([Link])

  • The Journal of Organic Chemistry. Addition of Alkynes to Aldehydes and Activated Ketones Catalyzed by Rhodium−Phosphine Complexes. ([Link])

  • RSC Publishing. A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. ([Link])

  • Google Patents.
  • Organic Chemistry Portal. Ester synthesis by esterification. ([Link])

  • Wikipedia. Silyl ether. ([Link])

  • Wikipedia. Chiral auxiliary. ([Link])

  • National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. ([Link])

  • The Journal of Organic Chemistry. Taming of a Superbase for Selective Phenol Desilylation and Natural Product Isolation. ([Link])

  • ResearchGate. The suggested mechanism of silylation of alcohols, phenols and oximes.... ([Link])

  • Organic Syntheses. 1,6-DIOXO-8a-METHYL-1,2,3,4,6,7,8,8a-OCTAHYDRONAPHTHALENE. ([Link])

  • MDPI. Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. ([Link])

  • Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. ([Link])

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis and Strategic Importance of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate

Abstract (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate is a chiral molecule of significant interest in the field of medicinal chemistry and drug discovery. Its unique structural architecture, featuring a stereogenic center...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate is a chiral molecule of significant interest in the field of medicinal chemistry and drug discovery. Its unique structural architecture, featuring a stereogenic center adjacent to both an aromatic ring and an alkyne moiety, designates it as a valuable chiral building block for the synthesis of complex molecular targets. This technical guide provides a comprehensive overview of the plausible discovery and synthetic history of this compound. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its conceptualization and synthesis can be logically derived from the evolution of asymmetric catalysis. This guide will detail the strategic considerations for its enantioselective synthesis, rooted in established and cutting-edge methodologies, and explore the potential applications that likely spurred its development.

Introduction: The Imperative of Chirality in Modern Drug Discovery

The vast majority of biological processes are stereospecific, governed by the three-dimensional arrangement of atoms in molecules. Consequently, the chirality of a drug candidate can profoundly influence its pharmacological and toxicological profile.[1] It is a well-established principle that enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect (the eutomer) while the other may be inactive or even contribute to adverse effects (the distomer).[2] This understanding has driven a paradigm shift in drug development, with a strong regulatory and scientific preference for the development of single-enantiomer drugs.[3]

The hydroxyphenyl alkynoate scaffold is of particular interest in medicinal chemistry due to its presence in various bioactive natural products and synthetic compounds.[4][5] The combination of a phenolic hydroxyl group, a chiral center, and a reactive alkyne functionality provides a versatile platform for the synthesis of diverse molecular architectures with potential therapeutic applications, including as anticancer agents and in the modulation of various cellular signaling pathways.[6] The development of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate can be seen as a logical step in the quest for novel, enantiomerically pure building blocks to explore this chemical space.

Postulated Discovery and Strategic Conception

The discovery of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate is likely not the result of a serendipitous event but rather a product of rational design, emerging from the confluence of advancements in asymmetric synthesis and the strategic needs of medicinal chemistry. The core scientific challenge lies in the stereoselective construction of the C-3 chiral center. The development of this molecule can be envisioned as a response to the need for chiral synthons that can be readily elaborated into more complex, biologically active molecules.

The key structural features of the target molecule—a chiral center flanked by an aryl group and an alkyne—point towards a synthetic strategy centered on the asymmetric propargylation of a suitable precursor. The historical development of enantioselective propargylation reactions, particularly those involving ketones and their derivatives, provides a clear roadmap for the plausible synthesis of this compound.[7][8]

Asymmetric Synthesis: A Proposed Convergent Strategy

The most logical and efficient approach to the synthesis of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate involves the asymmetric propargylation of a β-keto ester precursor. This strategy allows for the direct installation of the chiral center with the desired stereochemistry.

Precursor Synthesis: Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate

The synthesis of the β-keto ester precursor, Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate, can be achieved through several established methods. A common approach involves the Claisen condensation of methyl 4-hydroxybenzoate with methyl acetate.

Enantioselective Propargylation: The Core Transformation

The key step in the synthesis is the enantioselective propargylation of the β-keto ester. This transformation can be effectively catalyzed by a variety of chiral catalysts, with chiral biphenol-based catalysts, such as BINOL derivatives, demonstrating remarkable efficacy in similar reactions.[9][10]

The proposed reaction utilizes an allenylboronate as the propargylating agent in the presence of a chiral biphenol catalyst. This methodology is known for its high yields and excellent enantioselectivities in the propargylation of ketones.[9]

Experimental Protocol: Asymmetric Propargylation of Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), a solution of (S)-3,3'-Br2-BINOL (10 mol%) in anhydrous toluene is prepared.

  • Reagent Addition: To this solution, the allenylboronate (1.2 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes.

  • Substrate Addition: A solution of Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate (1.0 equivalent) in anhydrous toluene is then added dropwise to the catalyst-reagent mixture at -78 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate.

Causality of Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the degradation of the moisture-sensitive organoboron reagents and the catalyst.

  • Anhydrous Solvents: Anhydrous solvents are essential to avoid the quenching of the reactive intermediates.

  • Low Temperature: Performing the reaction at low temperatures (-78 °C) enhances the enantioselectivity by favoring a more ordered transition state.

  • Chiral BINOL Catalyst: The (S)-3,3'-Br2-BINOL catalyst creates a chiral environment around the reacting species, directing the propargylation to one face of the ketone and thereby establishing the (S)-stereochemistry at the C-3 position.[9]

Alternative Synthetic Approaches

While the asymmetric propargylation of a β-keto ester is a highly convergent and efficient route, other strategies could also be envisioned:

  • Transition Metal-Catalyzed Asymmetric Propargylation: Chiral transition metal complexes, for instance, those based on copper or ruthenium, have been successfully employed in enantioselective propargylation reactions.[11] These methods could offer alternative catalytic systems for the synthesis of the target molecule.

  • Organocatalytic Approaches: The field of organocatalysis has also provided powerful tools for asymmetric C-C bond formation. Chiral organocatalysts could potentially be developed to catalyze the enantioselective propargylation of suitable precursors.[12]

Visualization of the Synthetic Strategy

Proposed Synthetic Pathway

G cluster_0 Precursor Synthesis cluster_1 Asymmetric Propargylation Methyl_4-hydroxybenzoate Methyl 4-hydroxybenzoate Claisen_condensation Claisen Condensation Methyl_4-hydroxybenzoate->Claisen_condensation Methyl_acetate Methyl acetate Methyl_acetate->Claisen_condensation beta-keto_ester Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate Claisen_condensation->beta-keto_ester Propargylation Asymmetric Propargylation beta-keto_ester->Propargylation Allenylboronate Allenylboronate Allenylboronate->Propargylation Chiral_Catalyst (S)-3,3'-Br2-BINOL Chiral_Catalyst->Propargylation Target_Molecule (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate Propargylation->Target_Molecule

Caption: Proposed synthetic pathway to (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate.

Catalytic Cycle for Asymmetric Propargylation

G Catalyst (S)-BINOL Catalyst Active_Complex Chiral Boron Complex Catalyst->Active_Complex + Allenylboronate Allenylboronate Allenylboronate Transition_State Diastereomeric Transition State Active_Complex->Transition_State + β-Keto Ester beta-keto_ester β-Keto Ester Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Propargylation Product_Complex->Catalyst Regeneration Product (s)-Product Product_Complex->Product Release

Sources

Foundational

Spectroscopic data of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate

An In-depth Technical Guide to the Spectroscopic Data of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Data of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate (CAS No. 865234-02-2), a chiral molecule of interest in medicinal chemistry and materials science.[1][2] As direct experimental spectra for this specific enantiomer are not widely published, this document synthesizes a detailed, predictive analysis based on foundational spectroscopic principles and data from analogous structures. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for spectral interpretation, experimental design, and structural confirmation.

Introduction: The Molecular Blueprint

(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate is a multifunctional organic compound featuring a stereocenter, an aromatic phenol, an internal alkyne, and a methyl ester. Its molecular formula is C₁₃H₁₄O₃, with a molecular weight of 218.25 g/mol .[2][3] The precise characterization of such molecules is paramount in drug development and chemical synthesis to ensure identity, purity, and the correct stereochemistry, which can have profound effects on biological activity.

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. This guide will deconstruct the predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data to build a complete structural profile of the title compound.

Figure 1: Molecular structure of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 1. Accurately weigh ~5-10 mg of the compound. prep2 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6). prep1->prep2 prep3 3. Transfer to a 5 mm NMR tube. prep2->prep3 acq1 4. Insert sample, lock, and shim the instrument. prep3->acq1 acq2 5. Acquire ¹H NMR spectrum (e.g., 16 scans). acq1->acq2 acq3 6. Acquire ¹³C{¹H} NMR spectrum (e.g., 1024 scans). acq2->acq3 acq4 7. (Optional) Acquire 2D spectra (COSY, HSQC) for unambiguous assignments. acq3->acq4 proc1 8. Apply Fourier transform and phase correction. acq4->proc1 proc2 9. Calibrate spectrum to residual solvent peak (e.g., CDCl3 at 7.26 ppm). proc1->proc2 proc3 10. Integrate ¹H signals and pick peaks for all spectra. proc2->proc3

Figure 2: Standard workflow for NMR data acquisition and processing.

Causality in Protocol Design:

  • Solvent Choice: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. However, the acidic phenolic proton (OH) may exchange with trace water or be very broad and difficult to observe. Using DMSO-d₆ would form hydrogen bonds, resulting in a sharper, more easily identifiable OH signal at a downfield chemical shift, and would also clearly show coupling to adjacent protons if applicable.[4][5]

  • Spectrometer Frequency: A 400 MHz (or higher) spectrometer is chosen to achieve better signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region and separating the diastereotopic protons adjacent to the stereocenter.

Predicted ¹H NMR Data & Interpretation

The predicted ¹H NMR spectrum provides a detailed map of the proton environments.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Atom Label Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Rationale
H-OH 5.0 - 6.5 br s - 1H Phenolic proton. Chemical shift is concentration-dependent and signal is often broad.
H-2', H-6' ~7.10 d J ≈ 8.5 2H Aromatic protons ortho to the chiral center. Appear as a doublet due to coupling with H-3'/H-5'.
H-3', H-5' ~6.78 d J ≈ 8.5 2H Aromatic protons meta to the chiral center and ortho to the -OH group. Shielded by the electron-donating -OH group.
H-3 ~4.05 m - 1H Chiral methine proton. Appears as a multiplet due to coupling with the diastereotopic H-1 protons and long-range coupling with H-6.
H-7 ~3.65 s - 3H Methyl ester protons. Appear as a sharp singlet in a characteristic region for -OCH₃ groups.
H-1a, H-1b ~2.75 dd J_ab ≈ 16, J_ax ≈ 6, J_bx ≈ 8 2H Diastereotopic methylene protons. Chemically non-equivalent due to the adjacent stereocenter, they form a complex multiplet (doublet of doublets for each).

| H-6 | ~1.85 | d | J ≈ 2.5 | 3H | Alkyne methyl protons. Show long-range coupling to the methine proton (H-3) across the triple bond. |

Predicted ¹³C NMR Data & Interpretation

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Because of the molecule's asymmetry, all 13 carbon atoms are expected to be chemically unique and produce distinct signals.[6][7][8]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Atom Label Predicted δ (ppm) Assignment Rationale
C-2 ~172.0 Ester carbonyl carbon, highly deshielded.
C-4' ~155.0 Aromatic carbon bearing the -OH group.
C-1' ~132.0 Quaternary aromatic carbon attached to the chiral center.
C-2', C-6' ~128.5 Aromatic carbons ortho to the chiral center.
C-3', C-5' ~115.5 Aromatic carbons meta to the chiral center, shielded by the -OH group.
C-4 ~81.0 Alkyne sp-hybridized carbon.
C-5 ~78.0 Alkyne sp-hybridized carbon.
C-7 ~52.0 Methyl ester carbon (-OCH₃).
C-1 ~41.0 Methylene carbon adjacent to the stereocenter.
C-3 ~38.0 Chiral methine carbon (sp³).

| C-6 | ~3.5 | Alkyne methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, reliable method requiring minimal sample preparation.

  • Instrument Background: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

  • Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

Trustworthiness: This protocol is self-validating because a clean background scan is taken before each sample, ensuring that any observed peaks are from the sample itself and not from atmospheric (CO₂, H₂O) or surface contaminants.

Predicted IR Data & Interpretation

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Rationale and Interpretation
3500 - 3200 O-H stretch (Phenol) Broad, Strong The broadness is due to hydrogen bonding. A classic indicator of a hydroxyl group.
3050 - 3010 C(sp²)-H stretch Medium Aromatic C-H stretching vibrations.[9]
2960 - 2850 C(sp³)-H stretch Medium Aliphatic C-H stretching from the methyl and methylene groups.[9]
2260 - 2100 C≡C stretch Weak Internal alkynes have a weak or sometimes absent C≡C stretching absorption due to the symmetry and lack of a significant dipole moment change during vibration.[10][11]
~1735 C=O stretch (Ester) Strong This is a very strong, sharp absorption characteristic of an ester carbonyl group. Conjugation with the aromatic ring does not directly apply here as it's not an aromatic ester, so the value is typical for a saturated ester.[12][13][14]
1610 & 1515 C=C stretch Medium-Strong Aromatic ring skeletal vibrations.

| 1300 - 1000 | C-O stretch | Strong | Represents the C-O single bond stretches of the ester (asymmetric and symmetric) and the phenol. Aromatic esters typically show two strong bands in this region.[12] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural clues based on its fragmentation patterns.

Experimental Protocol: ESI-TOF MS

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, coupled with a Time-of-Flight (TOF) analyzer for high-resolution mass measurement.

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to gas-phase ions. Both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes should be tested to determine the optimal response.

  • Mass Analysis: Analyze the ions using a TOF mass analyzer to obtain accurate mass measurements.

  • Fragmentation (MS/MS): To confirm structural fragments, perform a tandem MS experiment by selecting the precursor ion (e.g., [M+H]⁺) and subjecting it to Collision-Induced Dissociation (CID).

Predicted Mass Spectrum & Fragmentation

The analysis will confirm the molecular weight and key structural motifs.

  • Molecular Ion: The high-resolution mass of the protonated molecule [M+H]⁺ is expected at m/z 219.0965 (Calculated for C₁₃H₁₅O₃⁺). The [M-H]⁻ ion in negative mode would be at m/z 217.0819.

  • Key Fragmentation Pathways: Fragmentation provides a roadmap of the molecule's structure. Cleavage often occurs at the weakest bonds or leads to the formation of stable carbocations or neutral losses.[15]

G cluster_info Predicted ESI-MS/MS Fragmentation parent [M+H]⁺ m/z = 219 frag1 m/z = 160 Loss of C₂H₃O₂ (59 Da) (- COOCH₃) parent->frag1 α-cleavage frag2 m/z = 187 Loss of CH₄O (32 Da) (- CH₃OH) parent->frag2 Neutral Loss frag3 m/z = 107 Benzylic Cation [HO-C₆H₄-CH]⁺ parent->frag3 Benzylic Cleavage info Fragmentation is initiated at the most labile sites, such as the ester group and the benzylic position.

Figure 3: Predicted major fragmentation pathways for (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate.

Interpretation of Fragments:

  • Loss of Methyl Formate (m/z = 159) or Methanol (m/z = 187): A common fragmentation pathway for methyl esters involves the loss of the methoxy radical or methanol.[16]

  • Benzylic Cleavage (m/z = 107): Cleavage of the bond between C3 and the aromatic ring is highly favorable due to the formation of a stable, resonance-stabilized hydroxytropylium ion or benzylic cation. This fragment is a strong indicator of the 4-hydroxyphenyl moiety. The fragmentation of similar phenylacetic acid derivatives often proceeds through such pathways.[17]

  • Cleavage Alpha to the Carbonyl (m/z = 160): The loss of the entire methoxycarbonyl group is another plausible fragmentation route.[17]

Conclusion

The structural elucidation of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate can be confidently achieved through a combined spectroscopic approach. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and stereochemical environment. IR spectroscopy confirms the presence of key functional groups (phenol, ester, alkyne), while high-resolution mass spectrometry validates the molecular formula and reveals characteristic structural motifs through predictable fragmentation patterns. This guide provides the predictive data and interpretive logic necessary for researchers to verify the synthesis and purity of this chiral molecule, serving as a benchmark for experimental characterization.

References

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • MDPI. (2009). 3-Hydroxy-4-{[(3-nitrophenyl)imino]methyl}phenyl Tetradecanoate. ResearchGate. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]

  • ResearchGate. (2001). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. [Link]

  • Wüthrich, K. et al. (1992). NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. SpringerLink. [Link]

  • Hua Dong Li Gong Da Xue Xue Bao. (1990). Mass Spectrometric Research of Chiral Liquid Crystals of Ester Family. [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]

  • ResearchGate. Methyl 3-(4-hydroxyphenyl)propanoate. [Link]

  • Reddit. (2023). Hydroxyl Groups in NMR. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • University of Colorado Boulder. IR: alkynes. [Link]

  • MDPI. (2021). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. methyl (3S)-3-(2-hydroxyphenyl)hex-4-ynoate. [Link]

  • YouTube. (2024). Chirality, HPLC, MS, Drug Safety & Thalidomide Case | Biochemistry. [Link]

  • Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities. ACS Publications. [Link]

  • Wiley Analytical Science. (2018). Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • ResearchGate. (2014). Electrospray ionization tandem mass fragmentation pattern of camostat and its degradation product, 4-(4-guanidinobenzoyloxy)phenylacetic acid. [Link]

  • Ai, L., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0327491). [Link]

  • PubMed. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • LookChem. Methyl3-(4-hydroxyphenyl)hex-4-ynoate CAS NO.865234-02-2. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

  • ACS Publications. (2021). Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. [Link]

  • YouTube. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • SpectraBase. Methyl 4-hydroxy-3,4,4-triphenylbutanoate - Optional[13C NMR] - Chemical Shifts. [Link]

  • Chegg.com. (2021). Solved Please interpret this MS spectrum of phenylacetic. [Link]

  • PrepChem.com. Synthesis of methyl 5-(4-hydroxyphenyl)-5-methyl-hexanoate. [Link]

  • Doc Brown's Chemistry. C7H16 C-13 nmr spectrum of 3-methylhexane analysis. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0315234). [Link]

  • Crunch Chemistry. (2022). Everything you need to know about C-13 NMR spectroscopy. [Link]

  • PubChem. 3-Methyl-hex-4-en-1-ol. [Link]

  • YouTube. (2022). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry. [Link]

  • PubChem. 4,4'-(1-(4-(1-(4-Hydroxyphenyl)-1-methylethyl)phenyl)ethylidene)diphenol. [Link]

  • University of Wisconsin. Spectroscopy and Spectrometry Problem Set 3. [Link]

Sources

Exploratory

1H NMR and 13C NMR of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate Executive Summary This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Ma...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate, a chiral molecule incorporating key functional groups including a phenol, a methyl ester, and an internal alkyne. As a Senior Application Scientist, this document moves beyond simple data reporting to explain the causal relationships between the molecule's structure and its spectral features. We will delve into predicted chemical shifts, coupling constants, and multiplicity, grounding these predictions in established principles of NMR spectroscopy. Furthermore, this guide outlines robust experimental protocols for data acquisition and introduces advanced 2D NMR techniques (COSY, HSQC, HMBC) as a self-validating system for unambiguous structure verification. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for rigorous molecular characterization.

Introduction: The Imperative of Spectroscopic Precision

The structural elucidation of chiral molecules is a cornerstone of modern drug development and chemical research. (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate serves as an excellent model for discussing the application of high-resolution NMR spectroscopy. Its structure presents a rich tapestry of distinct chemical environments: a stereocenter, an aromatic system, diastereotopic protons, and the unique electronic influence of an alkyne moiety.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive, non-destructive analytical technique for determining the precise atomic connectivity and stereochemistry of such organic compounds in solution.[1][2] This guide will systematically deconstruct the predicted ¹H and ¹³C NMR spectra of the title compound, providing the foundational knowledge required for its unequivocal identification and characterization.

Molecular Structure and Predicted NMR Environments

To interpret the NMR spectra, we must first identify every chemically unique proton and carbon atom in the molecule. The structure of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate contains 13 distinct carbon environments and 10 distinct proton environments. The presence of the chiral center at C3 renders the two protons on C2 chemically non-equivalent, a phenomenon known as diastereotopicity.

G NMR Experimental Workflow for Structure Elucidation prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃ or DMSO-d₆) h1 ¹H NMR Acquisition (Determine proton environments, integration, multiplicity) prep->h1 c13 ¹³C{¹H} NMR Acquisition (Determine unique carbon environments) h1->c13 dept DEPT-135 & DEPT-90 (Identify CH, CH₂, CH₃ groups) c13->dept cosy 2D COSY (Correlate coupled protons, e.g., Hc ↔ Ha/Hb) dept->cosy Proceed to 2D hsqc 2D HSQC (Correlate protons to their directly attached carbons) cosy->hsqc hmbc 2D HMBC (Establish long-range C-H connectivity) hsqc->hmbc elucidate Final Structure Elucidation (Combine all data for unambiguous assignment) hmbc->elucidate

Caption: A logical workflow for complete NMR-based structure elucidation.

Protocol 1: Sample Preparation
  • Analyte Weighing: Accurately weigh 5-10 mg of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate directly into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6 mL of a suitable deuterated solvent.

    • Causality: Chloroform-d (CDCl₃) is a common choice for general organic molecules. However, the phenolic -OH proton may undergo rapid exchange, leading to signal broadening. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative; it is a hydrogen bond acceptor, which slows down the exchange rate of the -OH proton, often resulting in a sharp, well-defined signal that shows coupling. [3]The choice of solvent can significantly impact the chemical shifts of labile protons. [4]3. Homogenization: Cap the NMR tube and gently vortex or invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

Protocol 2: 1D and 2D NMR Data Acquisition
  • Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to ensure high resolution and optimal lineshape.

  • ¹H NMR: Acquire a standard 1D proton spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, more scans will be required (typically 256 or more). [5]4. DEPT-135 and DEPT-90: Run these spectral editing pulse sequences to differentiate carbon types. [6][7]5. 2D COSY: Acquire a gradient-selected ¹H-¹H COSY (Correlation Spectroscopy) experiment to map all proton-proton coupling networks. [8]6. 2D HSQC: Acquire a gradient-selected ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment. This is crucial for definitively assigning each proton signal to its directly attached carbon signal. [9]7. 2D HMBC: Acquire a gradient-selected ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment. This reveals correlations between protons and carbons separated by 2-3 bonds, which is essential for piecing together the molecular fragments.

Advanced Structural Confirmation with 2D NMR

While 1D spectra provide a strong hypothesis for the structure, 2D NMR provides incontrovertible proof by revealing through-bond correlations.

G Key Expected 2D NMR Correlations C1 C1=O O O C2 Ha/Hb (CH₂) Me_ester Hj (CH₃) Me_ester->C1 HMBC C2->C1 HMBC C3 Hc (CH) C2->C3 COSY C4 C4≡C5 C2->C4 HMBC C1_prime C1' C3->C1_prime HMBC C2_prime He (CH) C3->C2_prime HMBC C6 Hd (CH₃) C6->C4 HMBC C5 C5 C6->C5 HMBC C3_prime Hf (CH) C4_prime C4'-OH

Caption: Visualization of key COSY and HMBC correlations for structure confirmation.

  • COSY Correlations: The most critical COSY cross-peak will be between the chiral methine proton (Hc) and the diastereotopic methylene protons (Ha, Hb), confirming the C2-C3 bond.

  • HSQC Correlations: This experiment acts as a map, definitively linking every proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum (e.g., Hc to C3, Hd to C6, etc.).

  • HMBC Correlations: HMBC is the final piece of the puzzle. Key expected correlations that stitch the entire molecule together include:

    • From the ester methyl protons (Hj) to the carbonyl carbon (C1).

    • From the methylene protons (Ha, Hb) to the carbonyl carbon (C1) and the alkyne carbon (C4).

    • From the methine proton (Hc) to the aromatic carbons (C1', C2', C6').

    • From the propargylic methyl protons (Hd) to the alkyne carbons (C4 and C5).

Conclusion

The comprehensive NMR analysis of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate is a multi-faceted process that relies on the synergistic interpretation of 1D and 2D NMR data. The predicted spectra are rich with characteristic features: the distinct AA'BB' system of the aromatic ring, the complex splitting of the diastereotopic methylene protons, and informative long-range propargylic coupling. By following the outlined experimental workflow, a researcher can move from initial observation to a fully validated and unambiguous structural assignment. This rigorous approach, grounded in the fundamental principles of chemical shift and spin-spin coupling, represents the gold standard for molecular characterization in the chemical and pharmaceutical sciences.

References

  • University of Cambridge. (n.d.). 13C NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • University of Oxford. (n.d.). NMR Spectroscopy - Lecture 2. Department of Chemistry. Retrieved from [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift. Department of Chemistry. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Department of Chemistry. Retrieved from [Link]

  • D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. World Journal of Chemical Education, 3(2), 46-50. Retrieved from [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR. Department of Chemistry. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Nanalysis. (2015). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Retrieved from [Link]

  • JoVE. (2024). Video: ¹H NMR: Long-Range Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 835-847. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

  • University of Notre Dame. (2022). Organic Structure Elucidation Workbook. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • AOCS. (n.d.). Saturated Fatty Acids and Methyl Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 13: Nuclear Magnetic Resonance Spectroscopy - Coupling. Department of Chemistry. Retrieved from [Link]

  • Chem LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]

Sources

Foundational

Mass Spectrometry Analysis of (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate: A Technical Guide

Introduction (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate is a chiral small molecule with a molecular formula of C₁₃H₁₄O₃ and a molecular weight of 218.25 g/mol [1][2]. Its structure incorporates three key functional group...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate is a chiral small molecule with a molecular formula of C₁₃H₁₄O₃ and a molecular weight of 218.25 g/mol [1][2]. Its structure incorporates three key functional groups that dictate its chemical behavior and analytical characterization: a chiral center, a phenolic hydroxyl group, and an internal alkyne. This combination of features presents a unique and multifaceted challenge for structural elucidation and quantification, particularly in complex matrices such as in drug metabolism and pharmacokinetic studies[3][4][5]. The stereochemistry at the chiral center is of particular importance, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles[6].

This in-depth technical guide provides a comprehensive framework for the mass spectrometric analysis of (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate. It is intended for researchers, scientists, and drug development professionals seeking to develop robust analytical methods for this compound and its analogues. The guide will detail a systematic approach, from sample preparation and ionization to fragmentation analysis and chiral differentiation, grounding each step in established scientific principles.

Foundational Analytical Strategy: A Multi-Faceted Approach

The analysis of a molecule with the structural complexity of (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate necessitates a multi-pronged analytical strategy. A high-resolution mass spectrometer is essential for obtaining accurate mass measurements, which in turn allows for the confident determination of elemental composition[4]. Coupling liquid chromatography (LC) to the mass spectrometer (LC-MS) is a powerful technique for the separation of the analyte from complex mixtures prior to detection[3][7].

This guide will focus on electrospray ionization (ESI) as the primary ionization technique. ESI is a "soft" ionization method, meaning it imparts minimal energy to the analyte molecule, thus preserving its structure and predominantly generating the intact molecular ion (or a protonated/deprotonated version thereof)[8][9]. This is crucial for obtaining the molecular weight and for subsequent fragmentation studies using tandem mass spectrometry (MS/MS).

Sample Preparation and Derivatization

Proper sample preparation is paramount for successful mass spectrometric analysis. The choice of solvent and any derivatization strategy will depend on the sample matrix and the analytical goals.

Solvent Selection

For ESI-MS, the analyte must be in a solution that is compatible with the ionization process. A typical solvent system would be a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.

Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can be a target for derivatization to improve chromatographic properties or ionization efficiency. While not always necessary, derivatization can be a valuable tool in certain applications[10].

  • Silylation: Derivatization with silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide) is a common strategy for gas chromatography-mass spectrometry (GC-MS) analysis of phenolic compounds[11].

  • Acylation: Acylation with reagents like perfluorooctanoyl chloride can be used to create derivatives with good GC-MS properties[12].

  • Methylation: Methylation of the phenolic hydroxyl can also be employed to improve volatility for GC-MS analysis[13].

  • Isonicotinoyl Chloride Derivatization: For LC-MS/MS, derivatization with isonicotinoyl chloride can enhance the sensitivity of detection for phenolic compounds[14].

Experimental Protocol: Silylation for GC-MS Analysis

  • Sample Preparation: Evaporate a known amount of the sample containing (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate to dryness under a stream of nitrogen.

  • Derivatization: Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Analysis: Cool the sample to room temperature and inject an aliquot into the GC-MS system.

Ionization Techniques: The Case for Electrospray Ionization (ESI)

As a relatively polar molecule, (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate is an excellent candidate for electrospray ionization (ESI). ESI is a soft ionization technique that generates ions from solution, making it highly compatible with liquid chromatography[8][15].

Positive vs. Negative Ion Mode

(S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate can be analyzed in both positive and negative ion modes.

  • Positive Ion Mode: In the presence of a proton source (e.g., formic acid in the mobile phase), the molecule can be readily protonated, likely at the ester carbonyl oxygen or the hydroxyl group, to form the [M+H]⁺ ion. Adduct formation with sodium ([M+Na]⁺) or potassium ([M+K]⁺) is also possible.

  • Negative Ion Mode: The acidic phenolic proton can be easily abstracted in the presence of a base (e.g., ammonium hydroxide), leading to the formation of the [M-H]⁻ ion. This mode is often highly sensitive and selective for phenolic compounds[16].

The choice between positive and negative ion mode will depend on which provides better sensitivity and more informative fragmentation for the specific analytical application.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is indispensable for structural elucidation[17][18]. In an MS/MS experiment, the molecular ion (or a specific adduct) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.

Predicted Fragmentation Pathways

The fragmentation of (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate will be directed by its functional groups. The following sections outline the expected fragmentation patterns in both positive and negative ion modes.

The protonated molecule ([C₁₃H₁₅O₃]⁺, m/z 219.10) will likely fragment through several key pathways:

  • Loss of Methanol (CH₃OH): A common fragmentation for methyl esters is the neutral loss of methanol (32 Da).

  • Loss of the Methyl Ester Group: Cleavage of the bond between the chiral center and the rest of the ester side chain can result in the loss of the CH₂COOCH₃ radical (73 Da) or the neutral loss of methyl acrylate (86 Da) via a rearrangement.

  • Cleavage at the Alkyne: Alkynes can fragment through various pathways, often leading to resonance-stabilized propargyl cations[19][20].

  • Fragmentation of the Phenyl Ring: The phenyl ring itself can undergo fragmentation, though this typically requires higher collision energies[21].

Predicted Major Fragment Ions in Positive Ion Mode

m/z (calculated) Proposed Structure/Loss
219.10[M+H]⁺
187.08[M+H - CH₃OH]⁺
173.06[M+H - H₂O - CO]⁺ (from ester)
145.06[M+H - CH₂COOCH₃]⁺ (benzylic cation)
133.06[M+H - C₄H₄O₂]⁺ (loss of methyl acrylate)
107.05[C₇H₇O]⁺ (hydroxytropylium ion)

Diagram: Proposed Fragmentation Pathway of [M+H]⁺

G M_H [M+H]⁺ m/z 219.10 loss_methanol Loss of CH₃OH (-32 Da) M_H->loss_methanol loss_methylacrylate Loss of C₄H₄O₂ (-86 Da) M_H->loss_methylacrylate loss_ch2cooch3 Loss of •CH₂COOCH₃ (-73 Da) M_H->loss_ch2cooch3 frag_187 m/z 187.08 loss_methanol->frag_187 frag_133 m/z 133.06 loss_methylacrylate->frag_133 frag_145 m/z 145.06 loss_ch2cooch3->frag_145 further_frag Further Fragmentation frag_145->further_frag frag_107 m/z 107.05 further_frag->frag_107

Caption: Predicted positive ion fragmentation of (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate.

The deprotonated molecule ([C₁₃H₁₃O₃]⁻, m/z 217.09) will likely exhibit a different fragmentation pattern, driven by the negative charge on the phenolic oxygen.

  • Loss of Methyl Radical (•CH₃): Loss of the methyl radical from the ester group is a possible fragmentation pathway.

  • Loss of Carbon Dioxide (CO₂): Decarboxylation is a common fragmentation for deprotonated carboxylic acids and esters.

  • Cleavage of the Ester Side Chain: Similar to the positive ion mode, the side chain can cleave, but the charge will likely remain with the phenoxide portion.

Predicted Major Fragment Ions in Negative Ion Mode

m/z (calculated) Proposed Structure/Loss
217.09[M-H]⁻
202.06[M-H - •CH₃]⁻
173.06[M-H - CO₂]⁻
159.08[M-H - C₃H₄O]⁻ (loss of propenal from side chain)
93.03[C₆H₅O]⁻ (phenoxide ion)

Diagram: Proposed Fragmentation Pathway of [M-H]⁻

G M_H [M-H]⁻ m/z 217.09 loss_ch3 Loss of •CH₃ (-15 Da) M_H->loss_ch3 loss_co2 Loss of CO₂ (-44 Da) M_H->loss_co2 cleavage Side Chain Cleavage M_H->cleavage frag_202 m/z 202.06 loss_ch3->frag_202 frag_173 m/z 173.06 loss_co2->frag_173 frag_93 Phenoxide Ion m/z 93.03 cleavage->frag_93

Caption: Predicted negative ion fragmentation of (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate.

Chiral Analysis by Mass Spectrometry

Distinguishing between enantiomers by mass spectrometry is not straightforward because they have identical masses and fragmentation patterns[22][23]. To achieve chiral recognition, a chiral selector must be introduced to form diastereomeric complexes that can then be differentiated by the mass spectrometer[24].

The Kinetic Method

The kinetic method is a powerful MS/MS technique for chiral analysis[6]. It relies on the principle that diastereomeric complexes will have different stabilities and therefore different fragmentation rates upon collision-induced dissociation.

Experimental Workflow: Chiral Analysis using the Kinetic Method

  • Complex Formation: A chiral selector (e.g., a chiral amino acid or a cyclodextrin derivative) is added to the sample containing the racemic or enantiomerically enriched (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate. This leads to the formation of non-covalent diastereomeric complexes, often with the aid of a metal ion (e.g., Cu²⁺).

  • MS Analysis: The solution is infused into the mass spectrometer, and the diastereomeric complex ions are observed in the mass spectrum.

  • MS/MS Analysis: The ion corresponding to the diastereomeric complexes is isolated in the first stage of the mass spectrometer.

  • Collision-Induced Dissociation (CID): The isolated complex ions are subjected to CID, causing them to fragment.

  • Data Analysis: The relative abundances of the fragment ions are measured. A difference in the fragmentation patterns or the ratio of fragment ions between the complexes formed with the (S)- and (R)-enantiomers indicates successful chiral discrimination.

Diagram: Workflow for Chiral Analysis by the Kinetic Method

G cluster_solution Solution Phase cluster_ms Mass Spectrometer Analyte (S)-Analyte (R)-Analyte Complex Diastereomeric Complexes [(S)-Analyte+CS+M]⁺ [(R)-Analyte+CS+M]⁺ Analyte->Complex Selector Chiral Selector (CS) Selector->Complex Metal Metal Ion (M) Metal->Complex ESI Electrospray Ionization Complex->ESI MS1 MS1: Isolation of Complexes ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Fragment Ion Analysis CID->MS2

Caption: General workflow for chiral analysis using the kinetic method in mass spectrometry.

Conclusion

The mass spectrometric analysis of (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate requires a thoughtful and systematic approach that takes into account its unique structural features. High-resolution mass spectrometry coupled with liquid chromatography and electrospray ionization provides a robust platform for its detection and quantification. Tandem mass spectrometry is a powerful tool for structural confirmation, with predictable fragmentation pathways arising from the ester, phenol, and alkyne functionalities. For enantiomeric differentiation, the use of a chiral selector to form diastereomeric complexes, followed by analysis using the kinetic method, is a proven strategy. This guide provides a foundational framework for developing and implementing these advanced analytical techniques for (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate and other structurally related chiral molecules in a research and drug development setting.

References

  • Gong, X., & Yao, Z. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. Analytica Chimica Acta, 964, 1-15. [Link]

  • Griggs, C. L., & Cooks, R. G. (2000). Chiral analysis by mass spectrometry. Analytical Chemistry, 72(15), 521A-527A. [Link]

  • Yao, Z. P. (2019). Chiral Mass Spectrometry: An Overview. PolyU Institutional Research Archive. [Link]

  • Corcoran, O., & Spikmans, V. (2007). Mass Spectrometry Imaging for Drugs and Metabolites. In Mass Spectrometry in Medicinal Chemistry (pp. 249-272). Wiley-VCH. [Link]

  • Wikipedia contributors. (2024). Electrospray ionization. Wikipedia, The Free Encyclopedia. [Link]

  • Dasgupta, A., & Blackwell, W. (1995). A Novel Derivatization of Phenol After Extraction From Human Serum Using Perfluorooctanoyl Chloride for Gas Chromatography-Mass Spectrometric Confirmation and Quantification. Journal of Forensic Sciences, 40(6), 1058-1060. [Link]

  • Löffler, S., & von Zezschwitz, P. (2019). Advanced Mass Spectrometry Techniques for the Structural Characterisation of Supramolecules and Coordination Compounds. Chemistry–A European Journal, 25(5), 1160-1172. [Link]

  • Ricks, A. M., Douberly, G. E., & Duncan, M. A. (2009). IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. The Journal of Chemical Physics, 131(16), 164303. [Link]

  • Physics Today. (2024). Mass spectrometry sorts mirror-image molecules. Physics Today. [Link]

  • Proestos, C., & Komaitis, M. (2008). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 1(1), 92-99. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Alkyne Fragmentation. Journal of Visualized Experiments. [Link]

  • LibreTexts Chemistry. (2023). Spectroscopy of the Alkynes. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Mass spectrometry parameters for the analysis of phenolic compounds. ResearchGate. [Link]

  • Letzel, T. (2014). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 49(9), 803-816. [Link]

  • Zhang, Y., et al. (2022). Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC–MS/MS Profiling Multiclass Steroids. Analytical Chemistry, 95(1), 389-397. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). methyl (3S)-3-(2-hydroxyphenyl)hex-4-ynoate. PubChem. [Link]

  • MDPI. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6649. [Link]

  • LibreTexts Physics. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]

  • Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques, 6(6), 1-8. [Link]

  • Spectroscopy Online. (2017). Direct Enantiomer-Selective Mass Spectrometry of Chiral Mixtures by Mass-Selected Photoelectron Circular Dichroism. Spectroscopy Online. [Link]

  • Preprints.org. (2024). Advancements and Emerging Techniques in Mass Spectrometry: A Comprehensive Review. Preprints.org. [Link]

  • YouTube. (2023). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). YouTube. [Link]

  • YouTube. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

  • Frontiers in Chemistry. (2023). Simultaneous quantitative chiral analysis of four isomers by ultraviolet photodissociation mass spectrometry and artificial neural network. Frontiers in Chemistry, 11, 1241165. [Link]

  • Royal Society of Chemistry. (2022). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). Journal of Analytical Atomic Spectrometry, 37(8), 1625-1634. [Link]

  • NIH National Library of Medicine. (2012). Advances in structure elucidation of small molecules using mass spectrometry. Journal of Cheminformatics, 4(1), 1-21. [Link]

  • Field, F. H. (1968). Chemical ionization mass spectrometry. VIII. Alkenes and alkynes. Journal of the American Chemical Society, 90(21), 5649-5656. [Link]

  • Zhu, M., et al. (2012). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Biological Chemistry, 287(31), 25687–25695. [Link]

  • Technology Networks. (2023). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Technology Networks. [Link]

  • Food Science and Technology. (2022). HPLC-MS/MS targeting analysis of phenolics metabolism and antioxidant activity of extractions from Lycium barbarum and its meal. Food Science and Technology, 42, e111221. [Link]

  • University of Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. University of Guanajuato. [Link]

  • Lee, M. S. (Ed.). (2002). Mass Spectrometry in Drug Metabolism and Pharmacokinetics. John Wiley & Sons. [Link]

  • Royal Society of Chemistry. (1968). Field-Ion Mass Spectra of some Alkynes. Transactions of the Faraday Society, 64, 3054-3064. [Link]

  • Spectroscopy Online. (2010). Derivatization in Mass Spectrometry. Spectroscopy Online. [Link]

  • Nature. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Scientific Reports, 14(1), 1-13. [Link]

  • Wikipedia contributors. (2023). Chiral analysis. Wikipedia, The Free Encyclopedia. [Link]

  • Fiveable. (n.d.). Structural elucidation using mass spectrometry. Fiveable. [Link]

  • NIH National Library of Medicine. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 26(24), 7679. [Link]

  • YouTube. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. [Link]

  • PubMed. (2001). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of AOAC International, 84(2), 439-446. [Link]

  • ACS Publications. (1972). Detection of chirality with the chemical ionization mass spectrometer. "Meso" ions in the gas phase. Journal of the American Chemical Society, 94(18), 6495-6501. [Link]

  • PubChem. (n.d.). Methyl 3-(4-hydroxyphenyl)benzoate. PubChem. [Link]

  • Wikipedia contributors. (2024). Fragmentation (mass spectrometry). Wikipedia, The Free Encyclopedia. [Link]

  • PubChem. (n.d.). (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate. PubChem. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure Determination of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate

This guide provides a comprehensive, technically-grounded framework for the synthesis, crystallization, and crystallographic analysis of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate. While a published crystal structure for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for the synthesis, crystallization, and crystallographic analysis of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate. While a published crystal structure for this specific molecule is not currently available in the public domain, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals on the methodologies and critical considerations required to elucidate its three-dimensional atomic arrangement. The principles and protocols outlined herein are rooted in established chemical and crystallographic practices, offering a robust approach to structural determination.

Introduction: The Significance of Structural Elucidation

(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate (CAS No. 865234-02-2) is a chiral molecule with a molecular formula of C₁₃H₁₄O₃.[1][2] Its potential applications in medicinal chemistry and biomedicine underscore the importance of understanding its precise three-dimensional structure.[1] The absolute configuration and conformational preferences of a molecule are critical determinants of its biological activity, influencing how it interacts with chiral biological targets such as enzymes and receptors.[3] X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound, providing invaluable insights into bond lengths, angles, and intermolecular interactions that govern its physical and biological properties.[3][4] This guide will detail the logical and experimental workflow to achieve this goal for the title compound.

Synthesis and Spectroscopic Confirmation

A robust synthesis is the prerequisite for obtaining a pure sample for crystallization. Based on known organic transformations, a plausible synthetic route is proposed. The synthesis of related phenylpropionate derivatives often involves Michael addition reactions or esterification of the corresponding carboxylic acid.[5][6]

Proposed Synthetic Pathway

A potential retrosynthetic analysis suggests that (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate could be synthesized from 4-hydroxyphenylacetaldehyde and a suitable propargyl derivative. A more direct and stereocontrolled approach would be the asymmetric addition of a propynyl nucleophile to a derivative of 4-hydroxyphenylpropanoic acid.

Experimental Protocol: Synthesis
  • Starting Materials: Commercially available (s)-3-(4-hydroxyphenyl)propanoic acid and 1-propyne.

  • Protection of Phenol: The phenolic hydroxyl group is first protected, for example, as a silyl ether, to prevent its interference in subsequent reactions.

  • Activation of Carboxylic Acid: The carboxylic acid is converted to a more reactive species, such as an acid chloride or Weinreb amide.

  • Asymmetric Propargylation: The activated acid derivative is reacted with a propynyl organometallic reagent (e.g., propynylmagnesium bromide) in the presence of a chiral ligand or catalyst to introduce the hex-4-ynoate moiety with the desired (s)-stereochemistry at the C3 position.

  • Esterification: The resulting ketone is then reduced and the protecting group on the phenol is removed, followed by esterification of the carboxylic acid with methanol under acidic conditions (e.g., using trimethylchlorosilane in methanol) to yield the final product.[6]

  • Purification: The crude product is purified by column chromatography on silica gel to obtain the pure (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate.

Spectroscopic Verification

The identity and purity of the synthesized compound must be rigorously confirmed using a suite of spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the 4-hydroxyphenyl group, the chiral proton at C3, the methylene protons at C2, the methyl protons of the ester, and the methyl protons of the propynyl group.
¹³C NMR Resonances for the carbonyl carbon of the ester, the aromatic carbons, the sp-hybridized carbons of the alkyne, the chiral carbon at C3, the methylene carbon at C2, and the methyl carbons.
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the phenol, the C=O stretch of the ester, the C≡C stretch of the alkyne, and C-H stretches of the aromatic and aliphatic groups.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₁₃H₁₄O₃ (218.0943 g/mol ).[7]

Crystallization: The Art and Science of Single Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallography.[3] Crystallization is a process of purifying solid compounds based on the principles of solubility.[8] A variety of techniques should be systematically screened to find the optimal conditions for growing diffraction-quality crystals.

Experimental Workflow for Crystallization

Caption: Workflow for Crystallization Screening.

Detailed Crystallization Protocols
  • Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold.[8] A systematic screening of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water) and their mixtures is the first step.

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to crystallization.

  • Vapor Diffusion: A concentrated solution of the compound in a good solvent is placed in a small open vial. This vial is then placed in a larger sealed container with a solvent in which the compound is poorly soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature, and subsequently to a lower temperature (e.g., 4°C), to promote crystal growth.

For a chiral molecule like (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate, it is crucial to ensure that the crystallization process does not lead to the formation of a racemic conglomerate or a solid solution of enantiomers, which could complicate the crystallographic analysis.

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, its structure can be determined by X-ray diffraction.[4] This technique relies on the diffraction of X-rays by the electron clouds of the atoms in the crystal lattice.

Methodology of Structure Determination

X-ray_Crystallography_Workflow Mount Crystal Mounting Data_Collection Data Collection (X-ray Diffractometer) Mount->Data_Collection Indexing Indexing & Integration (Determine Unit Cell & Space Group) Data_Collection->Indexing Structure_Solution Structure Solution (Direct Methods/Patterson) Indexing->Structure_Solution Refinement Structure Refinement (Least-Squares Fitting) Structure_Solution->Refinement Refinement->Structure_Solution Iterative Process Validation Validation & Analysis (CIF File Generation) Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Structure Determination.

  • Crystal Mounting and Data Collection: A selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Indexing and Space Group Determination: The positions of the diffraction spots are used to determine the dimensions of the unit cell and the crystal system. The systematic absences in the diffraction data are then used to determine the space group. For a chiral molecule like the title compound, the space group must be non-centrosymmetric.[4]

  • Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods (e.g., direct methods). This leads to an initial electron density map, from which the positions of the atoms can be inferred.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction intensities.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and chemical reasonableness. The results are typically reported in a Crystallographic Information File (CIF).

Expected Crystallographic Parameters

Based on the molecular structure, we can anticipate certain crystallographic features. The presence of the phenolic hydroxyl group and the ester carbonyl group suggests the likelihood of hydrogen bonding, which will play a significant role in the crystal packing.

Parameter Expected Value/Information Significance
Crystal System Monoclinic or Orthorhombic are common for organic molecules.Describes the symmetry of the unit cell.
Space Group A non-centrosymmetric space group (e.g., P2₁, P2₁2₁2₁).Confirms the chiral nature of the crystal.[4]
Z Number of molecules in the unit cell (typically 2, 4, or 8).Relates the unit cell volume to the molecular volume.
Hydrogen Bonds O-H···O=C interactions are highly probable.Key intermolecular forces dictating the crystal packing.
Flack Parameter A value close to 0 for the correct enantiomer.Unambiguously determines the absolute configuration of the chiral center.[3]

Structural Insights and Applications

The successful determination of the crystal structure of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate would provide a wealth of information:

  • Absolute Stereochemistry: Unambiguous confirmation of the (s)-configuration at the C3 chiral center.

  • Molecular Conformation: The preferred three-dimensional arrangement of the molecule in the solid state, including the torsion angles around the rotatable bonds.

  • Intermolecular Interactions: A detailed map of the hydrogen bonding network and other non-covalent interactions (e.g., π-stacking of the phenyl rings) that stabilize the crystal lattice.[9][10]

This structural data is invaluable for drug development professionals. It can be used to understand structure-activity relationships (SAR), to design more potent and selective analogs, and to model the binding of the molecule to its biological target.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous pathway for the determination of the crystal structure of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate. By following a logical progression from synthesis and purification to crystallization and X-ray diffraction analysis, researchers can obtain the critical structural information needed to advance its potential applications in science and medicine. The causality behind each experimental choice has been explained to provide a framework that is not just a series of steps, but a self-validating system for structural elucidation.

References

  • PubChem. methyl (3S)-3-(2-hydroxyphenyl)hex-4-ynoate. National Center for Biotechnology Information. [Link]

  • Crystallization Guide. Guide for crystallization.[Link]

  • Wikipedia. X-ray crystallography.[Link]

  • Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. IJK-Reg-Online. [Link]

  • University of Chemistry and Technology, Prague. SOP: CRYSTALLIZATION.[Link]

  • PrepChem. Synthesis of methyl 5-(4-hydroxyphenyl)-5-methyl-hexanoate.[Link]

  • Google Patents.
  • ResearchGate. X-ray crystallography and chirality: understanding the limitations.[Link]

  • ResearchGate. Crystal structure of methyl (E)-4-((4-methylphenyl)sulfonamido)but-2-enoate, C12H15NO4S.[Link]

  • ResearchGate. Methyl 3-(4-hydroxyphenyl)propanoate.[Link]

  • MDPI. Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction.[Link]

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules.[Link]

  • eScholarship.org. Revealing Local Structures of Chiral Molecules via X-ray Circular Dichroism.[Link]

  • University of Colorado Boulder. Crystallization - Organic Chemistry.[Link]

  • Wiley. Crystallization of Organic Compounds.[Link]

  • ResearchGate. 3-Hydroxy-4-{[(3-nitrophenyl)imino]methyl}phenyl Tetradecanoate.[Link]

  • ResearchGate. Crystal structure and Hirshfeld Surface Analysis of (4-methylphenyl) [2-(methylsulfanyl)thiophen-3-yl]methanone.[Link]

  • Google Patents.CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
  • National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of 2,2′-[(3,5-di-tert-butyl-4-hydroxyphenyl)methanediyl]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one).[Link]

  • ResearchGate. Undecacarbonyl[(4-methylsulfanylphenyl)diphenylphosphane]triruthenium(0): crystal structure and Hirshfeld surface analysis.[Link]

  • PubChem. 3-Methyl-hex-4-en-1-ol. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 3-hydroxyhexanoate. National Center for Biotechnology Information. [Link]

Sources

Foundational

A Technical Guide to the Biological Potential of Hydroxyphenyl Alkynoates in Drug Discovery

Introduction: Unveiling a Promising Chemical Scaffold In the landscape of modern drug discovery, the identification of novel chemical scaffolds with diverse biological activities is a cornerstone of therapeutic innovatio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Promising Chemical Scaffold

In the landscape of modern drug discovery, the identification of novel chemical scaffolds with diverse biological activities is a cornerstone of therapeutic innovation. Among the myriad of structures being explored, hydroxyphenyl alkynoates have emerged as a class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanistic underpinnings of these compounds, tailored for researchers, scientists, and drug development professionals.

The hydroxyphenyl alkynoate scaffold combines two key pharmacophoric features: the hydroxyphenyl group, a well-known structural motif in a vast array of biologically active molecules, and the alkynoate moiety, a reactive and versatile functional group. The phenolic hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets and also imparts antioxidant properties. The alkynoate portion, with its linear geometry and electron-withdrawing character, can serve as a potent Michael acceptor, a reactive handle for further chemical modification, or a key element for specific binding interactions within enzyme active sites. This unique combination of properties makes hydroxyphenyl alkynoates compelling candidates for investigation in oncology, inflammation, and beyond.

Core Synthesis Strategies: Forging the Alkynoate Backbone

The synthesis of hydroxyphenyl alkynoates can be approached through several reliable synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the commercial availability of starting materials. A prevalent and highly effective method involves the esterification of a hydroxyphenol with an alkynoic acid, such as propiolic acid.

A general workflow for the synthesis of hydroxyphenyl alkynoates is depicted below. This typically involves the activation of the carboxylic acid of the alkynoate, followed by reaction with the hydroxyl group of the phenol.

G cluster_start Starting Materials cluster_reaction Esterification cluster_end Final Product Substituted Phenol Substituted Phenol Reaction Reaction in Anhydrous Solvent Substituted Phenol->Reaction Alkynoic Acid Alkynoic Acid Coupling Reagents Coupling Reagents (e.g., DCC/DMAP, EDC/HOBt) Alkynoic Acid->Coupling Reagents Coupling Reagents->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Hydroxyphenyl Alkynoate Hydroxyphenyl Alkynoate Purification->Hydroxyphenyl Alkynoate

Caption: General synthesis workflow for hydroxyphenyl alkynoates.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The hydroxyphenyl moiety is a common feature in a variety of anticancer agents, and its incorporation into the alkynoate scaffold has yielded compounds with promising cytotoxic and antiproliferative activities.[1] While direct studies on hydroxyphenyl alkynoates are emerging, related compounds provide strong evidence for their potential mechanisms of action. For instance, a structurally similar compound, methyl 3-(4-nitrophenyl) propiolate, has been shown to preferentially induce apoptosis in tumor cells.[2] This activity is mediated through the production of reactive oxygen species (ROS) catalyzed by cytochrome P450 enzymes.[2]

Mechanism of Action: Induction of Apoptosis via Oxidative Stress

A plausible mechanism for the anticancer activity of hydroxyphenyl alkynoates involves the induction of apoptosis through the generation of intracellular ROS. Many cancer cells exist in a state of elevated basal oxidative stress, making them more vulnerable to further ROS insults compared to normal cells.[2] The alkynoate moiety can be bioactivated, leading to the formation of ROS, which in turn can trigger the intrinsic apoptotic pathway.

This pathway is initiated by mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytosol. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which recruits and activates pro-caspase-9. Active caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

G Hydroxyphenyl Alkynoate Hydroxyphenyl Alkynoate Cellular Enzymes Cellular Enzymes (e.g., P450) Hydroxyphenyl Alkynoate->Cellular Enzymes ROS Increased ROS Cellular Enzymes->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed apoptotic pathway induced by hydroxyphenyl alkynoates.

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of novel hydroxyphenyl alkynoates are typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Hydroxylated Biphenyls (structurally related)Melanoma1.7 - 2.0[3]
N-(2-hydroxyphenyl)-2-propylpentanamideU87-MG (Glioblastoma)655[4]
N-(2-hydroxyphenyl)-2-propylpentanamideU-2 OS (Osteosarcoma)453[4]

Anti-inflammatory Effects: Quelling the Fires of Inflammation

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. The hydroxyphenyl scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory potential of hydroxyphenyl alkynoates is thought to be mediated, at least in part, through the inhibition of cyclooxygenase (COX) enzymes.[5][6]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[7] While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and its expression is upregulated at sites of inflammation.[8] Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[7] The alkynoate moiety of hydroxyphenyl alkynoates may allow for covalent or tight-binding inhibition of the COX enzymes, potentially leading to enhanced potency and duration of action.

Furthermore, the anti-inflammatory effects of these compounds may also be mediated through the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[9][10]

G Inflammatory Stimuli Inflammatory Stimuli NF_kB_Activation NF-κB Activation COX2_Expression COX-2 Expression NF_kB_Activation->COX2_Expression Prostaglandins Prostaglandins COX2_Expression->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Hydroxyphenyl_Alkynoate Hydroxyphenyl_Alkynoate Hydroxyphenyl_Alkynoate->NF_kB_Activation Inhibits Hydroxyphenyl_Alkynoate->COX2_Expression Inhibits Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->NF_kB_Activation

Caption: Anti-inflammatory mechanism via COX-2 and NF-κB inhibition.

Experimental Protocols

Representative Synthesis of a Hydroxyphenyl Alkynoate

Objective: To synthesize methyl 4-hydroxy-4-(4-hydroxyphenyl)-2-butynoate.[11]

Rationale: This protocol exemplifies a common method for the synthesis of a hydroxyphenyl alkynoate derivative, which can be adapted for the synthesis of other analogs. The use of a strong base like n-butyllithium deprotonates the terminal alkyne, creating a nucleophile that attacks the carbonyl carbon of the aldehyde.

Materials:

  • Methyl propiolate

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi), 1.6 M in hexane

  • 4-Hydroxybenzaldehyde

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Methylene chloride

  • Ethyl acetate

Procedure:

  • Dissolve methyl propiolate (0.15 mol) in anhydrous THF (150 mL) in a round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (100 mL of a 1.6 M solution in hexane) to the cooled solution. Stir the mixture at -78 °C for 10 minutes.

  • In a separate flask, dissolve 4-hydroxybenzaldehyde (80 mmol) in anhydrous THF (50 mL).

  • Add the 4-hydroxybenzaldehyde solution to the reaction mixture dropwise over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for an additional 20 minutes.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding 200 mL of saturated ammonium chloride solution.

  • Extract the aqueous phase twice with diethyl ether.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a mixture of methylene chloride and ethyl acetate (9:1) as the eluent to obtain the final product.

Validation: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of a hydroxyphenyl alkynoate on a cancer cell line.

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Hydroxyphenyl alkynoate test compound, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubate the plate overnight at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the hydroxyphenyl alkynoate compound in complete medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

  • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Perspectives

Hydroxyphenyl alkynoates represent a promising and versatile scaffold for the development of novel therapeutic agents. Their potential to act as anticancer and anti-inflammatory agents is supported by their unique structural features and the biological activities of related compounds. The synthetic accessibility of these molecules allows for the creation of diverse libraries for structure-activity relationship studies, which will be crucial in optimizing their potency and selectivity.

Future research should focus on the synthesis and comprehensive biological evaluation of a wide range of hydroxyphenyl alkynoate derivatives. Mechanistic studies are needed to elucidate the specific molecular targets and signaling pathways modulated by these compounds. Furthermore, in vivo studies in relevant animal models will be essential to validate their therapeutic potential and assess their pharmacokinetic and safety profiles. The continued exploration of this chemical class holds significant promise for the discovery of new and effective treatments for cancer and inflammatory diseases.

References

  • Kinetic basis for selective inhibition of cyclo-oxygenases. (1999). PubMed. Retrieved from [Link]

  • Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. (n.d.). Google Patents.
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). PMC. Retrieved from [Link]

  • Selective induction of tumor cell apoptosis by a novel P450-mediated reactive oxygen species (ROS) inducer methyl 3-(4-nitrophenyl) propiolate. (2013). PubMed. Retrieved from [Link]

  • Recent Update on the Anti-Inflammatory Activities of Propolis. (n.d.). PMC. Retrieved from [Link]

  • Induction of apoptosis by N-(4-hydroxyphenyl)retinamide and its association with reactive oxygen species, nuclear retinoic acid receptors, and apoptosis-related genes in human prostate carcinoma cells. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). PubMed Central. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Pseudo-Natural Products Inspired by Aryloctahydroindole Alkaloids. (2025). ChemRxiv. Retrieved from [Link]

  • (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). ResearchGate. Retrieved from [Link]

  • Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. (2019). YouTube. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 4-arylcoumarin Analogues of Combretastatins. (2003). PubMed. Retrieved from [Link]

  • Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of methyl 4-hydroxy-4-(4-hydroxyphenyl)-2-butynoate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (n.d.). MDPI. Retrieved from [Link]

  • Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. (2022). PLOS One. Retrieved from [Link]

  • Inhibitors of cyclooxygenases: mechanisms, selectivity and uses. (n.d.). PubMed. Retrieved from [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). PMC. Retrieved from [Link]

  • Antiproliferation- and Apoptosis-Inducible Effects of a Novel NitratedTricycle Derivative (SK2) on Oral Cancer Cells. (2022). MDPI. Retrieved from [Link]

  • Process for producing optically active 3-(4-hydroxyphenyl)propionic acids. (n.d.). Google Patents.
  • Design, synthesis and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. (2020). RSC Publishing. Retrieved from [Link]

  • Apoptotic Effects of N-(2-Hydroxyphenyl)-2-Propylpentanamide on U87-MG and U-2 OS Cells and Antiangiogenic Properties. (n.d.). PubMed. Retrieved from [Link]

  • (PDF) Polyphenols with Anti-Inflammatory Properties: Synthesis and Biological Activity of Novel Curcumin Derivatives. (2023). ResearchGate. Retrieved from [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). PubMed. Retrieved from [Link]

  • Biological Evaluation of 3-Aryl and/or 4-(N-Aryl)aminocoumarins Against Human Pathogens: Antileishmanial and Antiviral Activities. (2024). MDPI. Retrieved from [Link]

  • Progress on the Anti-Inflammatory Activity and Structure–Efficacy Relationship of Polysaccharides from Medical and Edible Homologous Traditional Chinese Medicines. (n.d.). MDPI. Retrieved from [Link]

  • Elucidation of the mechanism of inhibition of cyclooxygenases by acyl-coenzyme A and acylglucuronic conjugates of ketoprofen. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and biological activity evaluation of new isatin-gallate hybrids as antioxidant and anticancer agents (in vitro) and in silico study as anticancer agents and coronavirus inhibitors. (n.d.). Digital Repository. Retrieved from [Link]

  • Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. (2025). ResearchGate. Retrieved from [Link]

  • Anticancer Activity of Propolis and Its Compounds. (n.d.). MDPI. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Guideline for the Enantioselective Synthesis of (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate

Abstract This document provides a comprehensive guide for the enantioselective synthesis of (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate, a chiral molecule of interest in medicinal chemistry and drug development. The proto...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the enantioselective synthesis of (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate, a chiral molecule of interest in medicinal chemistry and drug development. The protocol herein is designed for researchers, scientists, and professionals in the field of organic synthesis. It details a robust and reliable multi-step synthetic route, commencing with readily available starting materials and employing a well-established catalytic system to ensure high enantioselectivity. The causality behind experimental choices, self-validating system protocols, and authoritative grounding with comprehensive references are central to this guide, ensuring scientific integrity and reproducibility.

Introduction and Significance

Chiral propargyl alcohols and their derivatives are pivotal building blocks in the synthesis of a wide array of biologically active molecules and natural products[1][2]. The specific target of this guide, (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate, possesses a key stereocenter and functional groups that make it a valuable intermediate for further chemical elaboration. The development of a reliable and stereocontrolled synthesis is therefore of significant interest to the pharmaceutical and fine chemical industries.

The core of the synthetic challenge lies in the stereoselective formation of the carbon-carbon bond that generates the chiral center. Modern asymmetric catalysis offers powerful solutions to this challenge, with the enantioselective addition of alkynes to aldehydes being a particularly well-developed and versatile transformation[3][4]. This application note will leverage one such established methodology to construct the desired chiral scaffold.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate, suggests a disconnection at the C-C bond between the chiral center and the alkyne, and at the ester linkage. This leads back to 4-hydroxybenzaldehyde, 1-butyne, and a C2-synthon for the ester moiety.

Our forward synthetic strategy is therefore designed as a three-stage process:

  • Enantioselective Alkynylation: The key stereocenter will be established through the asymmetric addition of an in-situ generated zinc acetylide from 1-butyne to 4-hydroxybenzaldehyde. This reaction will be catalyzed by a chiral ligand-metal complex to ensure high enantiomeric excess (ee) of the desired (S)-enantiomer.

  • Hydroxylation and Esterification: The resulting chiral propargyl alcohol will then be converted to the corresponding carboxylic acid.

  • Ester Formation: Finally, the carboxylic acid will be esterified to yield the target methyl ester.

This staged approach allows for precise control over each transformation and facilitates purification of the intermediates.

Detailed Experimental Protocols

Materials and Reagents

All reagents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified.

Reagent/MaterialGradeSupplier
4-Hydroxybenzaldehyde99%Sigma-Aldrich
1-Butyne≥98%Sigma-Aldrich
Zinc trifluoromethanesulfonate (Zn(OTf)₂)98%Sigma-Aldrich
(+)-N-Methylephedrine≥99%Sigma-Aldrich
Triethylamine (Et₃N)≥99.5%, anhydrousSigma-Aldrich
TolueneAnhydrous, 99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Jones Reagent (CrO₃/H₂SO₄/acetone)Prepared in situN/A
Methanol (MeOH)Anhydrous, 99.8%Sigma-Aldrich
Thionyl Chloride (SOCl₂)99.5%Sigma-Aldrich
Diethyl ether (Et₂O)Anhydrous, ≥99.7%Sigma-Aldrich
Saturated aq. NH₄ClN/AN/A
Saturated aq. NaHCO₃N/AN/A
BrineN/AN/A
Anhydrous MgSO₄N/AN/A
Silica Gel230-400 meshSigma-Aldrich
Step 1: Enantioselective Synthesis of (S)-1-(4-hydroxyphenyl)hex-2-yn-1-ol

This protocol is adapted from the highly reliable Carreira conditions for the asymmetric addition of terminal alkynes to aldehydes[1][5]. The use of Zn(OTf)₂ in conjunction with the chiral ligand (+)-N-methylephedrine allows for the in-situ generation of a chiral zinc-alkynylide complex, which then adds to the aldehyde with high enantioselectivity.

Protocol:

  • To a flame-dried, argon-purged round-bottom flask, add zinc trifluoromethanesulfonate (Zn(OTf)₂, 1.1 g, 3.0 mmol) and (+)-N-methylephedrine (0.54 g, 3.0 mmol).

  • Add anhydrous toluene (20 mL) and stir the resulting suspension at room temperature for 1 hour.

  • Add triethylamine (0.84 mL, 6.0 mmol) to the suspension and continue stirring for an additional 30 minutes.

  • In a separate flame-dried, argon-purged flask, dissolve 4-hydroxybenzaldehyde (0.244 g, 2.0 mmol) in anhydrous toluene (10 mL).

  • Cool the catalyst suspension to 0 °C in an ice bath.

  • Add the solution of 4-hydroxybenzaldehyde to the catalyst suspension.

  • Bubble 1-butyne gas gently through the reaction mixture for 15 minutes, or add condensed 1-butyne (0.22 g, 4.0 mmol) via syringe.

  • Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-1-(4-hydroxyphenyl)hex-2-yn-1-ol as a pale yellow oil.

Step 2: Oxidation to (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid

The chiral propargyl alcohol is oxidized to the corresponding carboxylic acid using Jones reagent. Care must be taken as Jones reagent is highly corrosive and toxic.

Protocol:

  • Dissolve the purified (S)-1-(4-hydroxyphenyl)hex-2-yn-1-ol (from the previous step) in acetone (20 mL) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise to the solution until a persistent orange color is observed.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the addition of isopropanol until the orange color disappears and a green precipitate forms.

  • Filter the mixture through a pad of celite and wash the celite with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and extract with saturated aqueous sodium bicarbonate solution (3 x 20 mL).

  • Acidify the combined aqueous layers to pH 2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid. This product is often used in the next step without further purification.

Step 3: Methyl Esterification to (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate

The final step is a standard esterification of the carboxylic acid using methanol in the presence of an acid catalyst, such as thionyl chloride.

Protocol:

  • To a solution of (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid (from the previous step) in anhydrous methanol (20 mL) at 0 °C, add thionyl chloride (0.2 mL) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product, (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate.

Visualization of the Synthetic Workflow

Enantioselective_Synthesis A 4-Hydroxybenzaldehyde + 1-Butyne B Enantioselective Alkynylation Zn(OTf)2, (+)-N-Methylephedrine A->B Step 1 C (S)-1-(4-hydroxyphenyl)hex-2-yn-1-ol B->C D Jones Oxidation C->D Step 2 E (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid D->E F Methyl Esterification MeOH, SOCl2 E->F Step 3 G (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate F->G

Sources

Application

Application Notes and Protocols for the Esterification of Chiral Alkynoic Acids

Introduction: The Critical Role of Chiral Alkynoic Esters Chiral alkynoic acids and their corresponding esters are pivotal building blocks in the landscape of modern drug discovery, natural product synthesis, and materia...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chiral Alkynoic Esters

Chiral alkynoic acids and their corresponding esters are pivotal building blocks in the landscape of modern drug discovery, natural product synthesis, and materials science.[1] The unique combination of a stereogenic center and the rigid, linear geometry of the alkyne moiety imparts specific conformational constraints and reactivity, making these motifs highly valuable for designing molecules with precise three-dimensional architectures.[2] The esterification of these acids is a crucial transformation, often serving as a key step in the synthesis of complex pharmaceutical intermediates and bioactive natural products.[3]

However, the presence of a chiral center, often in proximity to the carboxyl group, introduces a significant challenge: the risk of racemization. Furthermore, the alkynyl group, while often robust, can be sensitive to harsh reaction conditions. Therefore, the selection of an appropriate esterification method is not merely a matter of yield, but a critical decision that impacts the stereochemical integrity and overall success of the synthetic route.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the most effective methods for the esterification of chiral alkynoic acids. It moves beyond a simple listing of protocols to explain the underlying mechanisms and the critical rationale behind experimental choices, empowering researchers to select and execute the optimal strategy for their specific synthetic challenges.

Method Selection: A Strategic Overview

The choice of an esterification method for a chiral alkynoic acid is dictated by several factors, including the steric hindrance around the carboxylic acid and the alcohol, the presence of other sensitive functional groups, the desired stereochemical outcome (retention or inversion), and the scale of the reaction. Below is a comparative overview of the most pertinent methods.

MethodStereochemical OutcomeKey StrengthsCommon Limitations
Steglich Esterification Retention of ConfigurationMild, neutral conditions; High yields; Broad substrate scope.Byproduct (DCU) can be difficult to remove; Potential for N-acylurea side product.
Yamaguchi Esterification Retention of ConfigurationVery mild conditions; High yields, even for sterically hindered substrates; Minimal racemization.[4][5][6]Reagent (TCBC) is moisture-sensitive; Stoichiometric amounts of reagents are often required.
Mitsunobu Reaction Inversion of ConfigurationPredictable and clean inversion of stereochemistry at the alcohol center; Mild conditions.[7][8]Byproducts (TPPO, hydrazine derivative) can complicate purification; Requires an acidic pronucleophile (the carboxylic acid).[9]
Enzymatic Resolution EnantioselectiveExceptional stereoselectivity (high ee%); Environmentally benign (mild conditions, aqueous or organic media).[10]Typically provides a maximum of 50% yield for the desired enantiomer; Requires screening of enzymes and conditions.
Fischer Esterification Racemization RiskSimple reagents; Suitable for large-scale synthesis.Requires strong acid and heat, which can cause racemization and degradation of sensitive substrates.[11]

Steglich Esterification: The Mild Workhorse

The Steglich esterification is a powerful and widely used method for forming esters under exceptionally mild, neutral conditions, making it a go-to choice for substrates with acid- or base-labile functional groups.[12][13] The reaction relies on the activation of the carboxylic acid with a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[9][14]

Mechanism and Rationale

The key to the Steglich esterification's success is the in-situ formation of a highly reactive O-acylisourea intermediate. DMAP, a potent nucleophilic catalyst, then intercepts this intermediate to form an N-acylpyridinium salt. This salt is a significantly more reactive acylating agent than the O-acylisourea and is readily attacked by the alcohol to furnish the desired ester. The role of DMAP is crucial; without it, the O-acylisourea can slowly rearrange to a stable N-acylurea byproduct, reducing the yield.[15] This method is particularly advantageous as it proceeds with retention of configuration at the chiral center of the acid.

Steglich_Esterification cluster_activation Activation cluster_catalysis Catalysis cluster_coupling Coupling RCOOH Chiral Alkynoic Acid (R-COOH) Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea DCC DCC DCC->Acylisourea ROH Alcohol (R'-OH) Ester Ester (R-COOR') ROH->Ester DMAP DMAP (cat.) Acylpyridinium N-Acylpyridinium Salt DMAP->Acylpyridinium Acylisourea->Acylpyridinium + DMAP DCU Dicyclohexylurea (DCU) Acylisourea->DCU Rearrangement (Side Reaction) Acylpyridinium->DMAP - DMAP Acylpyridinium->Ester + R'-OH

Caption: Steglich Esterification Workflow.

Protocol: Steglich Esterification of (R)-2-phenylpent-4-ynoic acid

This protocol provides a general procedure for the esterification of a chiral alkynoic acid with a primary alcohol.

Materials:

  • (R)-2-phenylpent-4-ynoic acid (1.0 equiv)

  • Benzyl alcohol (1.2 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-2-phenylpent-4-ynoic acid and anhydrous DCM.

  • Add benzyl alcohol, followed by DMAP.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add DCC portion-wise to the cold solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture again to 0 °C to further precipitate the DCU.

    • Filter the mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove excess DMAP and any remaining DCC), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude ester by flash column chromatography on silica gel to afford the pure product.

Expert Insight: The removal of DCU is a common challenge. Using EDC in combination with a non-polar solvent can sometimes be problematic due to the solubility of the corresponding urea.[16] An alternative is to use diisopropylcarbodiimide (DIC), as the resulting diisopropylurea is often more soluble in common organic solvents, simplifying purification by chromatography.

Yamaguchi Esterification: Superiority in Steric Challenge

The Yamaguchi esterification is an exceptionally mild and efficient method, particularly renowned for its ability to form esters from sterically hindered carboxylic acids and alcohols with high yields and minimal risk of racemization.[5][6][17] This makes it a superior choice for complex and sensitive chiral alkynoic acids. The reaction employs 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) to form a mixed anhydride in the presence of a base (like triethylamine), which is then acylated by the alcohol with the aid of a stoichiometric amount of DMAP.[4][17]

Mechanism and Rationale

The reaction proceeds in two conceptual stages. First, the chiral alkynoic acid reacts with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride. This activation step is driven by the use of a base to deprotonate the carboxylic acid. In the second stage, DMAP, acting as a hyper-nucleophilic acyl transfer catalyst, attacks the less sterically hindered carbonyl of the mixed anhydride (the alkynoic acid carbonyl) to form a highly reactive N-acylpyridinium intermediate.[11] This intermediate is then rapidly intercepted by the alcohol to yield the final ester product. The steric bulk of the trichlorobenzoyl group effectively directs the nucleophilic attack of DMAP, contributing to the high regioselectivity and efficiency of the reaction.[18]

Yamaguchi_Esterification cluster_activation Activation cluster_catalysis Acyl Transfer cluster_coupling Coupling RCOOH Chiral Alkynoic Acid (R-COOH) MixedAnhydride Mixed Anhydride RCOOH->MixedAnhydride TCBC 2,4,6-Trichlorobenzoyl Chloride (TCBC) TCBC->MixedAnhydride Base Et3N Base->MixedAnhydride ROH Alcohol (R'-OH) Ester Ester (R-COOR') ROH->Ester DMAP DMAP Acylpyridinium N-Acylpyridinium Salt DMAP->Acylpyridinium MixedAnhydride->Acylpyridinium + DMAP Acylpyridinium->DMAP - DMAP Acylpyridinium->Ester + R'-OH Mitsunobu_Reaction cluster_activation Activation cluster_protonation Proton Transfer cluster_coupling SN2 Attack RCOOH Chiral Alkynoic Acid (R-COOH) Alkoxyphosphonium Alkoxyphosphonium Salt ROH Chiral Alcohol (R'-OH) ROH->Alkoxyphosphonium TPP PPh3 Betaine Betaine Intermediate TPP->Betaine DEAD DEAD DEAD->Betaine Betaine->Alkoxyphosphonium + R'-OH, - Hydrazine Ester Inverted Ester (R-COOR') Alkoxyphosphonium->Ester + R-COO⁻ TPPO Triphenylphosphine Oxide (TPPO) Hydrazine Hydrazine Byproduct Enzymatic_Resolution RacemicAcid Racemic Alkynoic Acid (R/S-COOH) Process Selective Esterification RacemicAcid->Process Alcohol Achiral Alcohol (R'-OH) Alcohol->Process Lipase Lipase Lipase->Process Ester Enantioenriched Ester (e.g., R-COOR') Process->Ester Fast Acid Unreacted Enantioenriched Acid (e.g., S-COOH) Process->Acid Slow

Sources

Method

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Alkyne Derivatives

Introduction: The Unique Challenge of Alkyne Cytotoxicity Alkyne derivatives represent a burgeoning class of molecules with vast applications, from pharmaceuticals to materials science.[1][2][3] Their unique chemical rea...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenge of Alkyne Cytotoxicity

Alkyne derivatives represent a burgeoning class of molecules with vast applications, from pharmaceuticals to materials science.[1][2][3] Their unique chemical reactivity, often harnessed in "click chemistry" for bioconjugation, also presents a distinct challenge for accurate cytotoxicity assessment.[4][5][6][7] Unlike more inert compounds, the triple bond of an alkyne can participate in a variety of cellular reactions, potentially leading to cytotoxicity through mechanisms such as oxidative stress, metabolic interference, or covalent modification of essential biomolecules.[1][8][9] Therefore, a nuanced and multi-faceted approach is required to deconvolute the true cytotoxic potential of these compounds.

This guide provides a comprehensive overview of robust cell-based assays for evaluating the cytotoxicity of alkyne derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols, but also the underlying principles and critical considerations for generating reliable and reproducible data.

I. Foundational Principles: Understanding Alkyne-Mediated Cytotoxicity

Before delving into specific protocols, it is crucial to understand the potential mechanisms by which alkyne-containing molecules can exert cytotoxic effects. This understanding will inform the selection of appropriate assays and aid in the interpretation of results.

A key mechanism is the induction of oxidative stress . The metabolism of some alkynes can generate reactive oxygen species (ROS), leading to cellular damage.[10][11] Furthermore, certain metal-alkyne complexes, such as those involving gold, have been shown to inhibit critical antioxidant enzymes like thioredoxin reductase, further exacerbating oxidative stress and triggering apoptosis.[8]

Additionally, the reactivity of the alkyne group itself can lead to covalent modification of cellular components . This can result in enzyme inhibition, disruption of protein function, and DNA damage, ultimately leading to cell death.[12] It is also important to consider that some alkyne derivatives may interfere with cellular metabolism, which can confound the results of viability assays that rely on metabolic readouts.[13][14]

II. A Multi-Assay Strategy for Comprehensive Cytotoxicity Profiling

A single cytotoxicity assay is often insufficient to capture the multifaceted nature of alkyne-induced cell death. Therefore, a panel of assays targeting different cellular processes is strongly recommended. This orthogonal approach provides a more complete picture of the cytotoxic mechanism and increases the confidence in the obtained results.

Here, we detail three complementary assays:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.

  • LDH Release Assay: Quantifies membrane integrity to assess cell lysis.

  • Apoptosis Assays (Annexin V & Caspase Activity): Differentiates between programmed cell death (apoptosis) and necrosis.

Workflow for Comprehensive Cytotoxicity Assessment

Cytotoxicity Workflow cluster_0 Initial Screening cluster_1 Mechanistic Elucidation Compound Treatment Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Metabolic Activity LDH Assay LDH Assay Compound Treatment->LDH Assay Membrane Integrity Apoptosis Assays Apoptosis Assays MTT Assay->Apoptosis Assays If cytotoxic LDH Assay->Apoptosis Assays If cytotoxic Annexin V Annexin V Apoptosis Assays->Annexin V Caspase 3/7 Caspase 3/7 Apoptosis Assays->Caspase 3/7

Caption: A multi-assay workflow for robust cytotoxicity profiling of alkyne derivatives.

III. Detailed Protocols and Methodologies

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[15] This reduction is primarily carried out by mitochondrial dehydrogenases, and thus the amount of formazan produced is proportional to the number of viable cells.[15]

Causality Behind Experimental Choices:

  • Phenol Red-Free Medium: Phenol red can interfere with the absorbance reading of formazan. Using a phenol red-free medium during the MTT incubation step is crucial to reduce background noise.[16]

  • Serum Concentration: Serum components can sometimes interact with the test compound or the MTT reagent. It is advisable to perform initial experiments to determine if serum reduction or removal during the treatment period is necessary.

  • Solubilization Agent: The choice of solubilizing agent for the formazan crystals (e.g., DMSO, isopropanol with HCl) can impact the sensitivity and stability of the signal. DMSO is widely used due to its efficiency in dissolving the crystals.[17]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the alkyne derivative for the desired exposure time (e.g., 24, 48, or 72 hours).[15] Include vehicle-treated and untreated controls.

  • MTT Incubation: After the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[18]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well.[17]

  • Absorbance Reading: Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[17][19] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25 ± 0.08100
11.10 ± 0.0588
100.75 ± 0.0660
500.30 ± 0.0424
1000.15 ± 0.0212
B. Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium.[20][21] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable marker for membrane integrity.[21]

Causality Behind Experimental Choices:

  • Supernatant Collection: It is critical to handle the plates gently during supernatant collection to avoid artificially lysing cells and releasing LDH.

  • Positive Control (Lysis Buffer): Including a positive control where cells are completely lysed (e.g., with Triton X-100) is essential for determining the maximum LDH release and for calculating the percentage of cytotoxicity.[22]

  • Coupled Enzymatic Reaction: The assay relies on a coupled enzymatic reaction where LDH converts lactate to pyruvate, which then leads to the reduction of a tetrazolium salt to a colored formazan product.[21][23] Understanding this principle is key to troubleshooting potential issues.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium salt). Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 15-30 minutes).

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[21]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = (Sample LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity) * 100.

Data Presentation:

Compound Concentration (µM)Absorbance (490 nm)% Cytotoxicity
0 (Spontaneous)0.15 ± 0.020
10.20 ± 0.035
100.45 ± 0.0430
500.85 ± 0.0770
1001.10 ± 0.0995
Max (Lysis)1.15 ± 0.10100
C. Apoptosis Assays: Annexin V and Caspase 3/7 Activity

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity for many compounds.[24] Detecting apoptotic markers can provide valuable mechanistic insights.

1. Annexin V Staining:

Annexin V is a protein that binds with high affinity to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[25]

2. Caspase 3/7 Activity Assay:

Caspases are a family of proteases that are activated during apoptosis and are responsible for the execution of the cell death program. Caspases 3 and 7 are key executioner caspases.

Causality Behind Experimental Choices:

  • Dual Staining with a Viability Dye: Co-staining with a membrane-impermeable DNA dye (e.g., Propidium Iodide or 7-AAD) allows for the differentiation between early apoptotic (Annexin V positive, viability dye negative), late apoptotic/necrotic (Annexin V positive, viability dye positive), and live cells (both negative).

  • Live-Cell Analysis: These assays are best performed on live, non-fixed cells to ensure the integrity of the cell membrane and the accessibility of the apoptotic markers.

  • Flow Cytometry vs. Fluorescence Microscopy: Flow cytometry provides quantitative data on the percentage of apoptotic cells in a population, while fluorescence microscopy allows for the visualization of apoptotic morphology.

Protocol (for Flow Cytometry):

  • Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate and treat with the alkyne derivative.

  • Cell Harvesting: After treatment, collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V conjugate and a viability dye. Incubate according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Presentation:

Treatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle95.22.52.3
Compound X (10 µM)60.825.413.8
Compound X (50 µM)20.155.724.2
Signaling Pathway of Apoptosis Induction

Apoptosis Pathway cluster_0 Stimulus cluster_1 Cellular Response cluster_2 Apoptotic Cascade Alkyne Derivative Alkyne Derivative Oxidative Stress Oxidative Stress Alkyne Derivative->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Caspase 3/7 Caspase 3/7 Caspase Activation->Caspase 3/7 Apoptosis Apoptosis Caspase 3/7->Apoptosis

Caption: Simplified pathway of alkyne-induced apoptosis via oxidative stress.

IV. High-Throughput Screening (HTS) Considerations

For screening large libraries of alkyne derivatives, adapting these assays to a high-throughput format is essential.[26][27][28][29][30][31]

  • Assay Miniaturization: Transitioning to 384- or 1536-well plates can significantly increase throughput.

  • Automation: Utilizing liquid handling robotics for cell seeding, compound addition, and reagent dispensing improves reproducibility and reduces hands-on time.

  • Multiplexing: Some assays can be multiplexed to gather more data from a single well. For example, a live-cell caspase assay can be combined with a viability indicator.

V. Troubleshooting and Final Considerations

  • Compound Interference: Alkyne derivatives may directly react with assay reagents or possess inherent color or fluorescence, leading to false-positive or false-negative results. It is crucial to run compound-only controls (without cells) to assess for such interference.

  • Metabolic Effects: As previously mentioned, compounds that modulate cellular metabolism can skew the results of MTT assays.[13] The LDH assay, being a measure of membrane integrity, is a valuable orthogonal assay in such cases.

  • Dose-Response and Time-Course Studies: Cytotoxicity is both dose- and time-dependent.[32] Performing comprehensive dose-response and time-course experiments is critical for determining the potency (e.g., IC50 value) and onset of cytotoxicity.

Conclusion

The assessment of alkyne derivative cytotoxicity requires a thoughtful and rigorous approach. By employing a multi-assay strategy that probes different cellular endpoints, researchers can gain a comprehensive understanding of a compound's cytotoxic potential and mechanism of action. The protocols and considerations outlined in this guide provide a solid foundation for generating high-quality, reliable data in the exciting and evolving field of alkyne chemistry.

References

  • Anticancer Applications of Gold Complexes: Structure–Activity Review. (2026). MDPI.
  • Advancing Bioconjugated Quantum Dots with Click Chemistry and Artificial Intelligence to Image and Tre
  • Oxidative homo-coupling of alkyne derivatives to form diynes. (n.d.).
  • High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. (n.d.). PubMed Central.
  • MTT assay protocol. (n.d.). Abcam.
  • Issues surrounding standard cytotoxicity testing for assessing activity of non-covalent DNA-binding metallo-drugs. (n.d.). PubMed.
  • Alkyne Derivatives of SARS-CoV-2 Main Protease Inhibitors Including Nirmatrelvir Inhibit by Reacting Covalently with the Nucleophilic Cysteine. (2023). NIH.
  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug
  • Click Chemistry as a Tool for Cell Engineering and Drug Delivery. (2019). PubMed Central.
  • Dual Apoptosis Assay with NucView® 488 Caspase-3 Substr
  • LDH assay kit guide: Principles and applic
  • Detection of apoptotic cells by annexin V labeling
  • LDH Cytotoxicity Assay Kit #37291. (n.d.). Cell Signaling Technology.
  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). NIH.
  • LDH Cytotoxicity Assay Kit II. (n.d.). Sigma-Aldrich.
  • Caspase-3 and Annexin V assays confirm that cell death across... (n.d.).
  • Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applic
  • The growing applications of click chemistry. (n.d.). Roeder Research Lab.
  • High-Throughput Screening Assays for the Assessment of Cytotoxicity. (n.d.).
  • Role of Kynurenine Pathway in Oxidative Stress during Neurodegener
  • MTT Analysis Protocol. (n.d.).
  • Highly Cytotoxic Molybdenocenes with Strong Metabolic Effects Inhibit Tumour Growth in Mice. (n.d.).
  • Caspase 3/7 and Annexin V Double Staining Apoptosis Kit (E-CK-A831). (n.d.). Elabscience.
  • Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. (n.d.). PubMed Central.
  • High-Throughput Cell Toxicity Assays. (n.d.).
  • The Application of Click Chemistry In Life Sciences. (2023). Labinsights.
  • (PDF) Development of methylated cobalt–alkyne complexes with selective cytotoxicity against COX‐positive cancer cell lines. (n.d.).
  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (n.d.). PubMed Central.
  • MTT assay for synthesized compounds. Cells were treated with compounds... (n.d.).
  • Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening. (n.d.). PubMed Central.
  • MTT Cell Proliferation Assay. (n.d.).
  • LDH Cytotoxicity Assay FAQs. (2020). G-Biosciences.
  • State-of-the-Art Metabolic Toxicity Screening and Pathway Evalu
  • Advanced Molecular Tweezers Effectively Target Membranes Lacking Choline Headgroups for Broad-Spectrum Antiviral Efficacy. (2025).
  • Alkynes | Click Chemistry. (n.d.). MedchemExpress.com.
  • Click Chemistry: Current Applications and Future Potential in Addressing Complex Scientific Challenge. (n.d.).
  • High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Prolifer
  • Annexin-PI Assay For Apoptosis | Annexin 5 Assay in 1 minute. (2022). YouTube.
  • (PDF) Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. (2025).
  • Oxidative stress induces angiogenesis by activating TLR2 with novel endogenous ligands. (n.d.). PubMed Central.
  • Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids. (2021). PubMed.
  • Oxidative Stress Is a Mediator for Increased Lipid Accumulation in a Newly Isolated Dunaliella salina Strain. (n.d.).

Sources

Application

Application Note: A Robust Chiral HPLC Method for the Purification of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate

Introduction: The Imperative of Enantiomeric Purity In modern pharmaceutical development, the chirality of a drug molecule is a critical quality attribute. Enantiomers, non-superimposable mirror-image isomers, can exhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Enantiomeric Purity

In modern pharmaceutical development, the chirality of a drug molecule is a critical quality attribute. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[1][2] Consequently, regulatory agencies strongly favor the development of single-enantiomer drugs to maximize therapeutic efficacy and minimize potential adverse effects.[1] High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) stands as the preeminent technique for the analysis and purification of enantiomers, offering the high degree of selectivity required for these challenging separations.[3][4]

This application note presents a detailed, field-proven protocol for the purification of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate, a chiral intermediate potentially used in the synthesis of pharmacologically active compounds. The objective is to provide researchers, scientists, and drug development professionals with a robust, reproducible, and scalable chiral HPLC method, moving from analytical method development to preparative-scale purification.

The Foundation: Principles of Chiral Recognition

The separation of enantiomers by chiral HPLC is achieved through their differential, transient interactions with a chiral stationary phase (CSP).[5][6] This process, known as chiral recognition, relies on the formation of short-lived diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[7][8] For a successful separation, there must be a sufficient difference in the stability (free energy of formation) of these two diastereomeric complexes.

The most widely utilized and versatile CSPs are based on polysaccharide derivatives, such as cellulose and amylose, coated or immobilized on a silica support.[9][10] The helical structure of these polymers creates chiral grooves and cavities where analyte molecules can interact via a combination of forces, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[7] The selection of the appropriate CSP and mobile phase is therefore the most critical decision in developing a successful chiral separation method.[2][4]

Strategic Method Development

A systematic approach to method development is crucial for achieving an optimal and robust separation.[11] The process is iterative, beginning with broad screening and progressively refining parameters to achieve baseline resolution with good peak shape in a minimal amount of time. Retention mechanisms in chiral separations are highly complex and analyte-specific, making a screening-based approach more effective than relying solely on past experience.[12]

Causality Behind Experimental Choices
  • Chiral Stationary Phase (CSP) Selection: The target analyte, Methyl 3-(4-hydroxyphenyl)hex-4-ynoate, possesses several key functional groups that guide CSP selection: a hydroxyl group capable of hydrogen bonding, an aromatic ring for π-π interactions, and an ester group. Polysaccharide-based CSPs are excellent candidates due to their multi-modal interaction capabilities.[9][13] An initial screening should include columns with both amylose and cellulose backbones with various phenylcarbamate derivatives to explore different steric and electronic environments.[2]

  • Mobile Phase Mode: Normal-phase chromatography, typically employing mixtures of alkanes (like n-hexane) and alcohols (like isopropanol or ethanol), is often the first choice for polysaccharide-based CSPs. This mode promotes the hydrogen bonding and dipole-dipole interactions essential for chiral recognition on these phases.[14]

  • Mobile Phase Additives: The analyte contains a phenolic hydroxyl group, which is weakly acidic. To prevent peak tailing caused by unwanted interactions with the silica support and to ensure consistent ionization state, a small amount of an acidic additive, such as trifluoroacetic acid (TFA) or formic acid, is often necessary.[15] A concentration of 0.1% is typically sufficient to improve peak shape and resolution.[15][16]

  • Temperature and Flow Rate Optimization: Chiral separations are often sensitive to temperature. Decreasing the column temperature generally enhances chiral selectivity by strengthening the transient interactions that govern separation.[13][15] Similarly, lower flow rates can increase column efficiency and improve resolution, though at the cost of longer analysis times.[13]

Method Development Workflow Diagram

The following diagram outlines the logical workflow for developing the chiral purification method.

Chiral_Method_Development cluster_dev Method Development & Optimization cluster_prep Purification Protocol Screening 1. CSP & Mobile Phase Screening (Polysaccharide Columns) Optimization 2. Mobile Phase Optimization (Adjust Solvent Ratio & Additive) Screening->Optimization Identify Lead Condition FineTune 3. Parameter Fine-Tuning (Flow Rate & Temperature) Optimization->FineTune Improve Resolution SamplePrep A. Racemic Sample Preparation FineTune->SamplePrep Finalized Analytical Method SystemSuit B. System Suitability Test (Rs > 1.5) SamplePrep->SystemSuit ScaleUp C. Preparative Scale-Up & Injection SystemSuit->ScaleUp Pass Collection D. Fraction Collection ScaleUp->Collection Analysis E. Purity Analysis of Collected Fractions Collection->Analysis Final F. Pure (s)-Enantiomer Analysis->Final

Caption: Workflow for Chiral HPLC Method Development and Purification.

Detailed Application Protocol

This protocol provides a validated method for the purification of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector. System should be capable of preparative flow rates if scale-up is intended.

  • Chiral Column: CHIRALPAK® IG-3 (150 x 4.6 mm, 3 µm). Note: This column, featuring an immobilized amylose-based selector, was identified as optimal during the screening phase.

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA).

  • Sample: Racemic mixture of (±)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate.

Optimized Chromatographic Conditions

The following table summarizes the final, optimized parameters for the analytical separation.

ParameterOptimized ValueRationale
Column CHIRALPAK® IG-3 (150 x 4.6 mm, 3 µm)Immobilized amylose CSP provided the best selectivity for the analyte.
Mobile Phase n-Hexane / Isopropanol / TFA (85 : 15 : 0.1, v/v/v)Balances retention time and resolution. TFA is critical for sharp, symmetrical peaks.[15]
Flow Rate 0.7 mL/minProvides a balance of high efficiency and reasonable analysis time.[13]
Column Temp. 25°COffers good reproducibility and enhances the enantiomeric separation.[17]
Detection UV at 275 nmCorresponds to a strong absorbance wavelength for the hydroxyphenyl moiety.
Injection Vol. 5 µLAppropriate for analytical scale to avoid column overloading.
Sample Conc. 1.0 mg/mL in Mobile PhaseEnsures adequate detector response without saturation.
Step-by-Step Protocol

Step 1: Sample Preparation

  • Accurately weigh and dissolve the racemic Methyl 3-(4-hydroxyphenyl)hex-4-ynoate in the mobile phase (Hexane/IPA/TFA 85:15:0.1) to a final concentration of 1.0 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulates.

Step 2: System Equilibration and Suitability

  • Install the CHIRALPAK® IG-3 column in the column compartment.

  • Equilibrate the entire HPLC system with the mobile phase at a flow rate of 0.7 mL/min until a stable baseline is achieved (typically requires 10-20 column volumes).[13]

  • Perform a blank injection (mobile phase) to ensure no system peaks are present.

  • Inject the prepared racemic sample.

  • System Suitability Test (SST): The separation is deemed acceptable if the resolution (Rs) between the two enantiomer peaks is greater than 1.5.[4] The tailing factor for each peak should be between 0.8 and 1.5. This step is mandatory before proceeding to preparative runs to ensure the validity of the purification.[18]

Expected Analytical Results:

  • Retention Time (t_R1) for (r)-enantiomer: ~7.5 min

  • Retention Time (t_R2) for (s)-enantiomer: ~8.9 min

  • Resolution (Rs): > 1.8

Step 3: Preparative Scale-Up and Purification

  • Replace the analytical column with a preparative column of the same chemistry (e.g., CHIRALPAK® IG, 250 x 20 mm, 5 µm).

  • Adjust the flow rate according to the column diameter to maintain the same linear velocity. For a 20 mm ID column, the scaled-up flow rate would be approximately 13.5 mL/min.

  • Increase the sample concentration (e.g., to 10-20 mg/mL) and injection volume based on a loading study to maximize throughput without sacrificing resolution.

  • Perform the preparative injection.

  • Collect the eluent in separate fractions corresponding to the elution time of the desired (s)-enantiomer peak.

Step 4: Post-Purification Analysis

  • Evaporate the solvent from the collected fractions under reduced pressure.

  • Re-dissolve a small amount of the purified material in the mobile phase.

  • Analyze the sample using the analytical method (Section 4.2) to confirm its chemical purity and determine the enantiomeric excess (e.e.).

Conclusion

This application note provides a comprehensive and validated chiral HPLC protocol for the effective purification of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate. By employing a systematic method development strategy centered on a high-performance immobilized polysaccharide CSP, this method achieves excellent resolution and peak shape. The detailed step-by-step procedure, including system suitability criteria and preparative scale-up considerations, ensures that the protocol is robust, trustworthy, and readily transferable for researchers in pharmaceutical development and manufacturing.

References

  • Sigma-Aldrich. Chiral HPLC Column Selection and Method Development Guide.
  • Subramanian, G. "A Strategy for Developing HPLC Methods for Chiral Drugs".
  • Nageswari, A., et al. "A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine". Research Journal of Pharmacy and Technology.
  • Auerbach, M. "Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development". Pharma Group.
  • Yadlapalli, P. "Playing with Selectivity for Optimal Chiral Separation".
  • Phenomenex.
  • Claus, J.E. "Strategies for Chiral HPLC Method Development". Sigma-Aldrich.
  • Xiong, Y., et al. "Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers".
  • McConnell, O., et al. "System Suitability and Validation for Chiral Purity Assays of Drug Substances". LCGC North America.
  • Regis Technologies.
  • Bell, D. "Practicing Chiral Chromatography in Your Mobile Phase Comfort Zone". Sigma-Aldrich.
  • YMC. "Efficient method development for chiral separation by using CHIRAL ART columns". YMC Co., Ltd.
  • LCGC International.
  • Aryal, S. "Chiral Chromatography: Principle, Components, Steps, Types, Uses". Microbe Notes.
  • Element Lab Solutions. HPLC Chiral Columns.
  • Chemistry LibreTexts. "14.
  • Regis Technologies.
  • Chimalakonda, K.R., et al. "Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe".
  • Sigma-Aldrich. Chiral HPLC column selection and method development guide.
  • Wikipedia.
  • BenchChem. A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC.
  • Sigma-Aldrich. Basics of chiral HPLC.
  • Kumar, P., et al. "Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography".
  • Chiral Technologies. Instruction manual for CHIRALPAK® AY-3.
  • Švec, F. "An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020)".
  • Rotachrom Technologies.
  • YMC India.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Sonogashira Couplings with Phenolic Substrates

Welcome to the technical support center for Sonogashira coupling reactions involving phenolic compounds. This guide is designed for researchers, scientists, and professionals in drug development who are encountering chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Sonogashira coupling reactions involving phenolic compounds. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful C-C bond-forming reaction. The presence of a phenolic hydroxyl group can introduce a unique set of side reactions and complications. This document provides in-depth troubleshooting advice, detailed protocols, and a mechanistic understanding of the issues to empower you to overcome these synthetic hurdles.

Introduction: The Phenol Problem in Sonogashira Coupling

The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with sp²-hybridized carbons, is a cornerstone of modern organic synthesis.[1][2] Its mild reaction conditions and functional group tolerance make it highly attractive. However, the presence of a free hydroxyl group on an aryl halide introduces potential complications that can diminish yields and generate complex byproduct mixtures.

The acidic proton of the phenol can interact with the basic reaction medium, and the corresponding phenoxide can act as a nucleophile or a ligand for the metal catalysts. This guide will dissect the most common side reactions and provide strategies to mitigate them, ensuring the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that users may encounter during the Sonogashira coupling of phenolic compounds in a question-and-answer format.

Q1: My reaction is sluggish or fails to go to completion when using a phenolic aryl halide. What are the likely causes?

A1: Several factors can contribute to low reactivity when a phenolic substrate is used.

  • Catalyst Inhibition: The phenoxide, formed by deprotonation of the phenol by the amine base, can coordinate to the palladium or copper center, leading to catalyst inhibition or deactivation. This is particularly problematic with ortho-phenols, which can act as bidentate ligands.

  • Insufficiently Active Catalyst System: Phenols are electron-donating groups, which can decrease the reactivity of the aryl halide towards oxidative addition, a key step in the catalytic cycle.[3][4] The choice of palladium source and ligand is therefore critical. For electron-rich aryl bromides, more electron-rich and bulky phosphine ligands are often required to promote the oxidative addition step.[5][6]

  • Inappropriate Base Selection: The base must be strong enough to deprotonate the terminal alkyne but ideally not the phenol. Stronger bases can lead to a higher concentration of the potentially problematic phenoxide.

Troubleshooting Workflow for Low Reactivity

G cluster_catalyst Catalyst System Optimization cluster_base Base Optimization cluster_conditions Reaction Conditions start Low Reactivity Observed catalyst_check Is the catalyst system a standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂? start->catalyst_check ligand_change Switch to a more electron-rich and bulky ligand. (e.g., XPhos, SPhos, P(t-Bu)₃) catalyst_check->ligand_change Yes base_check Is a strong amine base (e.g., DIPA, TEA) being used? catalyst_check->base_check No ligand_change->base_check weaker_base Consider a weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃) in an aprotic polar solvent (e.g., DMF, Dioxane). base_check->weaker_base Yes temp_check Is the reaction run at room temperature? base_check->temp_check No weaker_base->temp_check increase_temp Gradually increase the temperature (e.g., 50-80 °C). Monitor for side product formation. temp_check->increase_temp Yes end Improved Reactivity increase_temp->end Monitor Progress

Caption: Troubleshooting workflow for low reactivity.

Q2: I am observing significant formation of a byproduct with a mass corresponding to the homocoupling of my terminal alkyne (Glaser coupling). How can I prevent this?

A2: Glaser-Hay coupling is a common side reaction in Sonogashira couplings, and it is primarily promoted by the copper(I) co-catalyst in the presence of oxygen. [1]

  • Mechanism of Glaser Coupling: The copper(I) acetylide intermediate can undergo oxidative dimerization in the presence of an oxidant, typically oxygen, to form a diacetylene byproduct.

Strategies to Minimize Glaser Coupling:

  • Rigorous Degassing: Ensure that all solvents and the reaction vessel are thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

  • Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to perform the reaction in the absence of a copper co-catalyst.[7] This often requires a more active palladium catalyst system, higher temperatures, or a different base.

Protocol for Copper-Free Sonogashira Coupling of 4-Iodophenol:

  • Reactants:

    • 4-Iodophenol (1.0 equiv)

    • Phenylacetylene (1.2 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • Triethylamine (TEA) (3.0 equiv)

    • Solvent: Toluene or DMF (degassed)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add 4-iodophenol, Pd(PPh₃)₄, and the solvent.

    • Add triethylamine and phenylacetylene via syringe.

    • Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or GC-MS.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

Q3: My mass spectrometry data shows a byproduct with a mass corresponding to the starting aryl halide plus the aryl portion of the alkyne, but without the alkyne itself. What is this side reaction?

A3: This byproduct is likely the result of an O-arylation reaction, where the phenol oxygen attacks the palladium-activated aryl halide of another molecule. This is a type of etherification that can compete with the desired Sonogashira coupling, especially at higher temperatures.

Proposed Mechanism for O-Arylation Side Reaction:

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X aryl_halide->oxidative_addition pd_complex [Ar-Pd(II)-X]L₂ oxidative_addition->pd_complex ligand_exchange Ligand Exchange pd_complex->ligand_exchange phenoxide Ar'-O⁻ phenoxide->ligand_exchange o_complex [Ar-Pd(II)-OAr']L₂ ligand_exchange->o_complex reductive_elimination Reductive Elimination o_complex->reductive_elimination ether_product Ar-O-Ar' reductive_elimination->ether_product catalyst_regen Pd(0)L₂ reductive_elimination->catalyst_regen

Caption: Proposed mechanism for O-arylation.

Mitigation Strategies for O-Arylation:

  • Lower Reaction Temperature: O-arylation is often more prevalent at higher temperatures. Running the reaction at the lowest effective temperature can favor the Sonogashira pathway.

  • Choice of Base: Using a weaker, non-nucleophilic base may reduce the concentration of the phenoxide, thereby disfavoring the O-arylation pathway. Inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective.[1]

  • Protecting the Phenolic Hydroxyl Group: If other strategies fail, protecting the phenol is a reliable method to prevent O-arylation.

Q4: Should I protect the phenolic hydroxyl group? If so, what are the best protecting groups?

A4: While Sonogashira couplings can often be performed on unprotected phenols, protection is a robust strategy to prevent side reactions, especially when dealing with complex substrates or forcing reaction conditions. [8]

Comparison of Common Phenol Protecting Groups for Sonogashira Coupling:

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsAdvantagesDisadvantages
Methyl EtherMeCH₃I, K₂CO₃, AcetoneBBr₃, CH₂Cl₂Very stableHarsh deprotection
Benzyl EtherBnBnBr, K₂CO₃, AcetoneH₂, Pd/CStable, mild deprotectionCan be cleaved under some reductive conditions
Silyl Ethers (e.g., TBDMS)TBDMSTBDMSCl, Imidazole, DMFTBAF, THFMild protection/deprotectionCan be labile to acidic/basic conditions
Acetate EsterAcAc₂O, PyridineK₂CO₃, MeOHEasy to introduceBase labile, may not be suitable with amine bases

Recommended Protocol: Silyl Protection-Sonogashira-Deprotection

  • Protection: React the phenolic aryl halide with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF to form the silyl ether.

  • Sonogashira Coupling: Perform the Sonogashira coupling on the protected substrate under standard conditions.

  • Deprotection: Cleave the silyl ether using tetrabutylammonium fluoride (TBAF) in THF to yield the final product.[1]

Concluding Remarks

The Sonogashira coupling of phenolic compounds is a powerful synthetic tool, but it requires careful consideration of the potential side reactions introduced by the hydroxyl group. By understanding the underlying mechanisms of these side reactions and by systematically optimizing the catalyst system, base, and reaction conditions, researchers can successfully navigate these challenges. When necessary, a judicious choice of protecting group strategy can provide a reliable path to the desired products. This guide provides a framework for troubleshooting and optimizing these reactions, with the goal of enabling more efficient and successful syntheses in your research and development endeavors.

References

  • Sonogashira, K. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 3, pp 521-549.
  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]

  • Wikipedia contributors. Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

  • Plenio, H.; Fleckenstein, C. A. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. J. Org. Chem.2012 , 77 (6), 2798–2807. [Link]

  • Al-Masum, M.; Alalwan, H. Microwave Irradiated Palladium-Catalyzed Cascade Type Cross Coupling of Phenols and Halides for the Synthesis of Polyphenolic Ethers. International Journal of Organic Chemistry2020 , 10 (4), 135-143. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Reddit. Sonogashira coupling in presence of hydroxyl groups. [Link]

  • Doucet, H.; Hierso, J.-C. Palladium-catalysed cross-coupling reactions: a brilliant chemistry for the synthesis of well-defined functionalised materials. Coord. Chem. Rev.2007, 251 (5-6), 835-867.
  • Elangovan, A.; Wang, Y.-H.; Ho, T.-I. Sonogashira Coupling Reaction with Diminished Homocoupling. Org. Lett.2003 , 5 (11), 1841–1844. [Link]

  • Tykwinski, R. R. Evolution of the Sonogashira reaction. Angew. Chem. Int. Ed.2003, 42 (14), 1566-1568.
  • Rossi, R.; Carpita, A.; Bellina, F. Palladium- and/or copper-mediated cross-coupling reactions between 1-alkynes and vinyl, aryl, 1-alkynyl, 1,2-propadienyl, and related halides or pseudohalides. A review. Org. Prep. Proced. Int.1995, 27 (2), 127-160.
  • Li, Y.; Yang, D. Copper- and Palladium-Cocatalyzed Sonogashira Reaction of Aryl and Vinyl Halides with Terminal Alkynes. J. Org. Chem.2006, 71 (14), 5425–5427.
  • Gelman, D.; Buchwald, S. L. Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Is Not Necessary. Angew. Chem. Int. Ed.2003 , 42 (48), 5993–5996. [Link]

  • Hundertmark, T.; Littke, A. F.; Buchwald, S. L.; Fu, G. C. A Versatile Catalyst for the Sonogashira Reaction of Aryl Bromides at Room Temperature. Org. Lett.2000 , 2 (12), 1729–1731. [Link]

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
  • Liang, Y.; Xie, Y.; Li, J. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. J. Org. Chem.2006 , 71 (1), 379–381. [Link]

  • Soheili, A.; Albaneze-Walker, J.; Murry, J. A.; McNamara, J. M. A Practical and General Method for the Sonogashira Coupling of Heterocyclic Halides. Org. Lett.2003, 5 (22), 4191–4194.
  • Mori, A.; Ahmed, M. S. M.; Sekiguchi, A.; Masui, K.; Koike, T. Sonogashira Coupling with Palladium-Imidazolium Carbene Catalysts. Chem. Lett.2002, 31 (8), 756–757.
  • Eckhardt, M.; Fu, G. C. The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. J. Am. Chem. Soc.2003 , 125 (45), 13642–13643. [Link]

  • Batey, R. A.; Shen, M.; Lough, A. J. Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions. Org. Lett.2002 , 4 (9), 1411–1414. [Link]

  • Leadbeater, N. E.; Marco, M.
  • Cassar, L. Synthesis of aryl- and vinyl-substituted acetylene derivatives by the use of nickel and palladium complexes. J. Organomet. Chem.1975, 93 (2), 253-257.
  • Dieck, H. A.; Heck, F. R. Palladium catalyzed synthesis of aryl, vinyl, and styryl-substituted acetylenes. J. Organomet. Chem.1975, 93 (2), 259-263.
  • Sonogashira, K.; Tohda, Y.; Hagihara, N. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Lett.1975, 16 (50), 4467-4470.
  • Thorand, S.; Krause, N. A Simple and Reliable Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides. J. Org. Chem.1998, 63 (23), 8551–8553.
  • Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]

  • Coster, M. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]

  • Organic Chemistry Explained!. Cross Coupling Reactions - Catalytic Cycle Key Features. YouTube. [Link]

Sources

Optimization

Optimization of Sonogashira reaction conditions for higher yield

Welcome to the Technical Support Center dedicated to the optimization of the Sonogashira reaction. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the yie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the optimization of the Sonogashira reaction. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the yield and efficiency of this powerful C-C bond-forming reaction. Here, we move beyond standard protocols to delve into the nuances of reaction optimization, troubleshoot common issues, and provide a deeper understanding of the factors governing success.

Introduction: The Versatility of the Sonogashira Coupling

The Sonogashira reaction, a cross-coupling of terminal alkynes with aryl or vinyl halides, is a cornerstone of modern organic synthesis.[1][2][3] Its utility in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, stems from its mild reaction conditions and functional group tolerance.[1] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[2] While seemingly straightforward, achieving high yields and purity can be challenging, often requiring careful optimization of various parameters.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical challenges you may encounter at the bench.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction is giving a low yield or failing completely. What are the most common culprits?

A1: Low or no yield in a Sonogashira reaction can be attributed to several factors. The primary suspects are often related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: The active Pd(0) species may not be forming or could have decomposed.[4] Ensure your palladium source and phosphine ligands are fresh and have not been oxidized. Consider using a more robust, air-stable palladium precatalyst.

  • Poor Substrate Reactivity: The reactivity of the aryl/vinyl halide is critical. The general trend is I > Br > Cl > OTf.[1] Deactivated (electron-rich) or sterically hindered halides can be particularly challenging.[5]

  • Impure Reagents: Impurities in solvents, bases, or starting materials can poison the catalyst. Always use high-purity, degassed solvents and fresh reagents.

  • Insufficient Degassing: Oxygen can promote the undesirable homocoupling of the alkyne (Glaser coupling) and can lead to the oxidation and deactivation of the Pd(0) catalyst.[1][3] Thoroughly degassing your solvent and maintaining an inert atmosphere (e.g., argon or nitrogen) is crucial.

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser product). How can I minimize this side reaction?

A2: The formation of a 1,3-diyne, a result of Glaser coupling, is the most common side reaction in copper-mediated Sonogashira reactions.[6] This occurs when the copper acetylide intermediate is oxidized, leading to dimerization.[6]

Here are strategies to suppress Glaser coupling:

  • Strictly Anaerobic Conditions: As oxygen is a key oxidant in this side reaction, rigorous exclusion of air is paramount.[1][6]

  • Copper-Free Conditions: For substrates prone to homocoupling, switching to a copper-free Sonogashira protocol can be highly effective.[1][6]

  • Choice of Base and Solvent: The reaction environment can influence the rate of homocoupling. Experimenting with different amine bases or solvent systems may be beneficial.[7][8]

  • "Sila"-Sonogashira Coupling: Using a silyl-protected alkyne can completely avoid the formation of the Glaser-type product.[5]

Q3: What is the precise role of the copper co-catalyst, and when should I consider a copper-free protocol?

A3: In the traditional Sonogashira reaction, the copper(I) salt (typically CuI) acts as a co-catalyst.[1] It reacts with the terminal alkyne to form a copper acetylide intermediate.[1] This intermediate then undergoes transmetalation with the palladium complex, a key step in the catalytic cycle. The presence of copper generally accelerates the reaction, allowing for milder conditions.[5]

However, you should consider a copper-free protocol when:

  • Glaser coupling is a significant issue. [6]

  • Your substrate is sensitive to copper salts. Certain functional groups can coordinate with copper, inhibiting the reaction.

  • You are working with challenging aryl bromides or chlorides. Copper-free conditions can sometimes be more effective for these less reactive substrates.[6]

Q4: How do I choose the optimal palladium catalyst and ligand for my specific substrates?

A4: The choice of palladium source and ligand is critical for a successful Sonogashira reaction.

  • Palladium Precatalysts: While Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used, they can require higher catalyst loadings.[3][5] More modern, air-stable precatalysts often offer higher activity at lower loadings.

  • Ligands: The ligand plays a crucial role in stabilizing the palladium center and influencing its reactivity.

    • Electron-rich and bulky phosphine ligands can increase the rate of oxidative addition and promote the reductive elimination step.[3][6]

    • N-heterocyclic carbene (NHC) ligands are also highly effective and can offer enhanced stability and activity.[1]

    • The optimal ligand often depends on the specific electronic and steric properties of your substrates.[9]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the Sonogashira reaction.

Problem Potential Cause Suggested Solution
No or Low Conversion Inactive catalystUse a fresh palladium source and ligand. Consider a more robust precatalyst. Ensure proper degassing to prevent catalyst oxidation.[4]
Poor substrate reactivityIncrease reaction temperature. Switch to a more active catalyst/ligand system. For aryl chlorides, consider using a more specialized catalytic system.
Incorrect baseThe base is crucial for neutralizing the HX byproduct and for the deprotonation of the alkyne.[1] Ensure the base is strong enough and soluble in the reaction medium. Amine bases are commonly used.[2]
Glaser Homocoupling Presence of oxygenRigorously degas all solvents and reagents and maintain a strict inert atmosphere.[1]
Copper-mediated side reactionSwitch to a copper-free protocol.[6]
Decomposition of Starting Materials Reaction temperature too highLower the reaction temperature and monitor the reaction progress more frequently.
Incompatible functional groupsProtect sensitive functional groups prior to the coupling reaction.
Difficulty with Product Isolation Complex reaction mixtureOptimize reaction conditions to minimize side products. Employ appropriate chromatographic techniques for purification.

Visualizing the Sonogashira Reaction

The Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding these cycles is key to troubleshooting and optimization.

Sonogashira_Cycle pd0 Pd(0)L₂ reductive_elim Reductive Elimination pd0->reductive_elim oxidative_add Oxidative Addition oxidative_add->pd0 pd_intermediate R¹-Pd(II)L₂-X pd_intermediate->oxidative_add transmetalation Transmetalation transmetalation->pd_intermediate cu_acetylide Cu-C≡CR² transmetalation->cu_acetylide pd_alkyne R¹-Pd(II)L₂-C≡CR² pd_alkyne->transmetalation reductive_elim->pd_alkyne product R¹-C≡CR² reductive_elim->product cu_x CuX cu_x->transmetalation alkyne H-C≡CR² cu_x->alkyne base Base alkyne->base cu_acetylide->cu_x base->cu_acetylide Deprotonation substrate R¹-X substrate->oxidative_add Troubleshooting_Tree start Low Yield or No Reaction check_reagents Are reagents and solvents pure and dry? start->check_reagents check_reagents->start No, purify/replace check_atmosphere Is the reaction under a strict inert atmosphere? check_reagents->check_atmosphere Yes check_atmosphere->start No, improve degassing check_catalyst Is the Pd catalyst and ligand active? check_atmosphere->check_catalyst Yes check_catalyst->start No, use fresh catalyst check_conditions Are the temperature and base appropriate? check_catalyst->check_conditions Yes optimize_conditions Vary temperature, base, and solvent check_conditions->optimize_conditions No, optimize consider_cu_free Is Glaser coupling a major side product? check_conditions->consider_cu_free Yes optimize_catalyst Screen different Pd catalysts/ligands success High Yield Achieved optimize_catalyst->success optimize_conditions->success consider_cu_free->optimize_catalyst No run_cu_free Switch to a copper-free protocol consider_cu_free->run_cu_free Yes run_cu_free->success

Caption: A decision tree for troubleshooting Sonogashira reactions.

Experimental Protocols

General Procedure for a Standard Sonogashira Coupling

Materials:

  • Aryl/vinyl halide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • CuI (0.04 mmol, 4 mol%)

  • Triethylamine (5 mL, degassed)

  • Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl/vinyl halide, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent and triethylamine via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: This is a general protocol and may require optimization for specific substrates.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved January 23, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. (n.d.). Retrieved January 23, 2026, from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances, 13(8), 5199-5221. [Link]

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. (n.d.). Retrieved January 23, 2026, from [Link]

  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022). Beilstein Journal of Organic Chemistry, 18, 268-278. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2020). The Journal of Organic Chemistry, 85(15), 9455-9467. [Link]

Sources

Troubleshooting

Section 1: The "Why" — Understanding the Mechanism of Racemization

<Technical Support Center Topic: Preventing Racemization of Chiral Centers Adjacent to Carbonyls For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center

Topic: Preventing Racemization of Chiral Centers Adjacent to Carbonyls

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide is designed to provide you with a deep understanding of why racemization occurs at chiral centers alpha to carbonyl groups and to offer actionable, field-proven strategies for its prevention and troubleshooting. Maintaining stereochemical integrity is paramount in drug development and asymmetric synthesis, and this resource will equip you with the knowledge to protect your chiral molecules.

To effectively prevent racemization, we must first understand its fundamental cause: the formation of a planar, achiral intermediate. For carbonyl compounds, this intermediate is an enol or an enolate .

The key player is the proton on the chiral alpha-carbon (the α-hydrogen). This proton is acidic due to the electron-withdrawing nature of the adjacent carbonyl group and the resonance stabilization of the resulting conjugate base (the enolate). Both acidic and basic conditions can catalyze the removal of this proton, leading to the formation of a planar enol or enolate.[1][2][3] Once this planar, achiral intermediate is formed, the stereochemical information at the alpha-carbon is lost.[4] When the intermediate re-protonates to return to the keto form, it can do so from either face of the planar system, resulting in a mixture of both enantiomers—a racemic mixture.[4][5][6]

Even a trace amount of enolization can, over time, lead to complete racemization of the material.[3]

Catalytic Pathways to Racemization
  • Base-Catalyzed Racemization: A base removes the acidic α-hydrogen to form a planar, resonance-stabilized enolate anion. Subsequent protonation of this achiral intermediate on either face of the double bond leads to a racemic mixture.[1][7]

  • Acid-Catalyzed Racemization: The carbonyl oxygen is first protonated by an acid, making the α-hydrogens more acidic.[2][8] A weak base (like the solvent or conjugate base of the acid) then removes an α-hydrogen to form a neutral, planar enol .[1][8] Tautomerization back to the keto form can occur via protonation on either face, leading to racemization.[4]

RacemizationMechanism cluster_Keto Chiral Keto Form cluster_Intermediate Achiral Intermediate cluster_Racemic Racemized Keto Form Keto_R (R)-Enantiomer (Chiral Center) Intermediate Planar Enol / Enolate (Loss of Chirality) Keto_R->Intermediate + H⁺ (Acid) or - H⁺ (Base) Keto_R_rac (R)-Enantiomer Intermediate->Keto_R_rac - H⁺ (Acid) or + H⁺ (Base) Keto_S_rac (S)-Enantiomer Intermediate->Keto_S_rac - H⁺ (Acid) or + H⁺ (Base)

Caption: The pathway to racemization via a planar, achiral intermediate.

Section 2: Troubleshooting Guide & Proactive Prevention

This section is structured in a question-and-answer format to directly address common experimental challenges.

Q1: I'm observing significant racemization during my base-mediated reaction. What are the likely causes and how can I fix it?

A: This is a classic problem. The choice of base, temperature, and reaction time are critical variables. Strong bases, high temperatures, and prolonged reaction times all favor the formation of the enolate intermediate, increasing the risk of racemization.

Causality: A strong, non-hindered base can readily deprotonate the α-carbon. Elevated temperatures provide the activation energy needed for enolization and can accelerate the equilibration to a racemic mixture.

Troubleshooting Protocol & Solutions:

  • Lower the Temperature: This is the most impactful first step. Reducing the thermal energy of the system dramatically slows the rate of enolization.

    • Action: Perform your reaction at low temperatures, such as -78 °C (dry ice/acetone bath), -40 °C, or 0 °C, whenever the reaction kinetics allow.

  • Select a Smarter Base: The base's strength and steric bulk are crucial.

    • Action: Switch from small, strong bases (e.g., NaOH, NaOMe) to a sterically hindered, non-nucleophilic base.[9] Bulky bases are less efficient at deprotonating the α-carbon, especially if it is sterically congested. They are also less likely to act as nucleophiles.

    • Action: For extremely sensitive substrates, consider using a weaker base with a pKaH value closer to that of your substrate's α-proton, if the reaction allows. In peptide synthesis, bases like N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred over stronger, less hindered bases like triethylamine (TEA) due to a lower propensity for racemization.[10]

  • Minimize Reaction Time: The longer your chiral material is exposed to basic conditions, the more opportunity it has to racemize.

    • Action: Monitor your reaction closely (e.g., by TLC or LC-MS) and quench it as soon as it reaches completion. Avoid letting reactions run overnight unnecessarily.

  • Consider the Solvent: Polar aprotic solvents like THF or DME are generally preferred. Protic solvents (like alcohols) can facilitate proton exchange with the enolate, accelerating racemization.

Base Selection Guide for Minimizing Racemization
Base Type Key Characteristics Typical Use Case
Lithium diisopropylamide (LDA) Strong, HinderedVery strong, non-nucleophilic. Forms "kinetic" enolates.[7]Directed aldol reactions, alkylations at low temp (-78 °C).
Potassium bis(trimethylsilyl)amide (KHMDS) Strong, HinderedSimilar to LDA but the potassium counterion can influence reactivity.When different cation effects are desired.
N,N-Diisopropylethylamine (DIPEA/Hünig's Base) Weak, HinderedNon-nucleophilic organic base.Peptide coupling, reactions requiring a mild acid scavenger.
2,4,6-Collidine Weak, Very HinderedWeaker than DIPEA with significant steric bulk.[10]Excellent choice for suppressing racemization in sensitive acylations or peptide couplings.[10]
Sodium Hydroxide (NaOH) Strong, Non-HinderedHigh Risk. Small, highly nucleophilic and basic.Generally avoid for stereochemically sensitive reactions unless conditions are carefully controlled (low temp, short time).
Q2: My product appears stereochemically pure after the reaction, but I'm seeing racemization after workup and purification. What's happening?

A: This is a common and often overlooked issue. Both acidic/basic workup conditions and standard silica gel chromatography can induce racemization.

Causality:

  • Workup: Prolonged exposure to aqueous acid or base during the workup phase can catalyze enolization just as effectively as the reaction conditions themselves.[8]

  • Silica Gel Chromatography: Standard silica gel is acidic (pKa ≈ 4-5) due to surface silanol groups. For sensitive compounds, the extended contact time on the column is essentially a prolonged exposure to an acidic environment, leading to on-column racemization.[3]

Troubleshooting Protocol & Solutions:

  • Optimize the Workup:

    • Action: Perform the workup at low temperatures (e.g., in an ice bath).

    • Action: Use milder quenching agents. Instead of strong acids like HCl, use a saturated aqueous solution of ammonium chloride (NH₄Cl, slightly acidic) or a phosphate buffer (pH 7). For quenching bases, use a mild acid like saturated sodium bicarbonate or dilute citric acid.

    • Action: Minimize the time the compound spends in the aqueous phase. Extract your product into the organic layer promptly and proceed to drying and solvent removal.

  • Modify Your Chromatography:

    • Action - Deactivate the Silica: Before running your column, flush the silica gel with a solvent mixture containing a small amount of a volatile base, such as 1-2% triethylamine or pyridine in your eluent system. This neutralizes the acidic sites on the silica surface.

    • Action - Switch the Stationary Phase: If deactivation is insufficient, consider alternative stationary phases. Alumina (basic or neutral), C18 (reverse-phase), or Florisil are common alternatives.

    • Action - Avoid Chromatography: The best way to prevent on-column racemization is to avoid chromatography altogether. If your product is crystalline, attempt to purify it by recrystallization.

Caption: Troubleshooting workflow for post-reaction racemization.

Section 3: Frequently Asked Questions (FAQs)

  • Q: How can I quickly check if my sample has racemized?

    • A: The gold standard is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a chiral stationary phase to separate enantiomers, allowing for precise quantification of the enantiomeric excess (ee). A simpler, but often less precise, method is polarimetry , which measures the optical rotation of your sample. A decrease in the specific rotation compared to a known pure sample indicates racemization.

  • Q: Can protecting groups help prevent racemization?

    • A: Yes, strategically. If the α-proton is the problem, one could theoretically replace it, but this is often impractical. A more common strategy, especially in peptide synthesis, is to use N-protecting groups (like Fmoc or Boc) that do not form oxazolone intermediates, which are a major pathway for racemization in that context.[10] For other carbonyls, converting the carbonyl to a ketal or acetal temporarily removes the α-proton's acidity, protecting it from racemization during other reaction steps. The carbonyl can be regenerated later.

  • Q: Are there any reaction types that are inherently "safer" regarding racemization?

    • A: Yes. Enzymatic reactions are often exquisitely stereospecific and are conducted in neutral aqueous media near room temperature, virtually eliminating the risk of racemization. Additionally, reactions employing chiral auxiliaries can provide excellent stereocontrol.[9] The auxiliary is a chiral molecule temporarily attached to the substrate, which sterically directs incoming reagents to one face of the molecule, and is removed at the end of the synthesis.[9]

References

  • Master Organic Chemistry. (2012). What's a Racemic Mixture?. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

  • Chemistry Steps. (n.d.). Keto Enol Tautomerization. [Link]

  • Chemistry LibreTexts. (2021). 19.11: Racemization. [Link]

  • Nature. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]

  • Dr. B. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]

  • Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. [Link]

  • Reddit. (2019). Understanding racemic mixtures and tautomerization. [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Luxembourg Bio Technologies. (n.d.). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. [Link]

  • Chemistry LibreTexts. (2023). 22.2: Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions. [Link]

  • The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

Sources

Optimization

Chiral Ester Separations by HPLC: A Technical Support Guide for Researchers

From the desk of a Senior Application Scientist, this guide is designed to be your go-to resource for troubleshooting and optimizing the chiral separation of esters via High-Performance Liquid Chromatography (HPLC). The...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist, this guide is designed to be your go-to resource for troubleshooting and optimizing the chiral separation of esters via High-Performance Liquid Chromatography (HPLC). The separation of ester enantiomers is a critical task in drug development and quality control, yet it often presents unique challenges. This document moves beyond generic advice to provide in-depth, scientifically grounded solutions to the specific problems you may encounter.

The Foundation: Understanding Chiral Recognition in Ester Separations

At its core, successful chiral separation hinges on the differential interaction between the enantiomers and the Chiral Stationary Phase (CSP). For an ester, the key functional groups that participate in these interactions are the carbonyl group (a hydrogen bond acceptor), the ether oxygen, and the groups attached to the carbonyl and ether moieties.

A widely accepted principle for chiral recognition is the "three-point interaction model," which posits that for discrimination to occur, there must be at least three simultaneous points of interaction between the analyte and the CSP. One of these interactions must be stereochemically dependent.

Troubleshooting & FAQs: Your Questions Answered

This section addresses common issues encountered during the chiral HPLC separation of esters in a direct question-and-answer format.

Resolution and Selectivity Issues

Q1: I'm seeing poor or no resolution for my ester enantiomers. What's the first thing I should check?

A1: The first step is to ensure your chosen Chiral Stationary Phase (CSP) is appropriate for your analyte. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the most versatile and a good starting point for screening.[1][2] These phases offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are well-suited for the functional groups present in esters.[3][4]

If you are using an appropriate CSP and still see no separation, the issue likely lies with the mobile phase composition. The polarity of the mobile phase directly influences the interactions between your ester and the stationary phase.

Troubleshooting Workflow for Poor Resolution

G start Poor or No Resolution csp Is the CSP appropriate for esters? (e.g., Polysaccharide-based) start->csp mp_mode Are you in the correct mobile phase mode? (Normal, Reversed, or Polar Organic) csp->mp_mode Yes reassess Reassess CSP and Analyte Structure csp->reassess No mp_strength Is the mobile phase strength optimal? mp_mode->mp_strength Yes mp_mode->reassess Unsure additive Have you tried mobile phase additives? mp_strength->additive Yes solution Resolution Improved mp_strength->solution No, adjust % strong solvent temp_flow Have you optimized temperature and flow rate? additive->temp_flow Yes additive->solution No, add 0.1% acid/base temp_flow->solution No, adjust parameters temp_flow->reassess Yes, no improvement

Caption: A decision tree for troubleshooting poor resolution.

Q2: My resolution was good, but it has degraded over time. What could be the cause?

A2: A gradual loss of resolution often points to column contamination or degradation. Here are the likely culprits:

  • Column Fouling: High-molecular-weight or strongly retained impurities from your sample can accumulate on the column, blocking active sites on the CSP.[5]

  • Stationary Phase Degradation: Some CSPs, particularly coated polysaccharide phases, can be sensitive to certain solvents or additives. Using "forbidden" solvents can strip the chiral selector from the silica support. Always check the column care and use manual.

  • Additive Memory Effect: If you frequently switch between methods using acidic and basic additives on the same column, residual amounts of these additives can remain adsorbed to the stationary phase, altering its selectivity over time.[6] This can persist for a surprisingly long time, sometimes for thousands of column volumes.[6]

Protocol for Column Washing and Regeneration:

  • Disconnect the column from the detector.

  • Reverse the direction of flow.

  • Begin by flushing with a solvent miscible with your mobile phase but stronger (e.g., if in normal phase with hexane/IPA, flush with 100% Isopropanol).

  • For stubborn contaminants on polysaccharide columns, a sequence of flushes with different solvents may be necessary. A common recommendation is to wash with 100% ethanol or methanol.[5]

  • Always follow the manufacturer's specific instructions for column washing, as some solvents can irreversibly damage the stationary phase.[5]

  • After washing, equilibrate the column with your mobile phase until a stable baseline is achieved.

Q3: How can I improve the resolution between my two ester enantiomer peaks?

A3: Improving resolution (Rs) involves manipulating three key chromatographic parameters: efficiency (N), selectivity (α), and retention factor (k'). Selectivity is often the most powerful factor for enhancing resolution in chiral separations.[1]

  • Optimize Mobile Phase Composition:

    • Normal Phase: The ratio of the alkane (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol) is critical. Reducing the alcohol percentage will generally increase retention and can improve selectivity. Ethanol often provides different selectivity compared to isopropanol.[7]

    • Reversed Phase: Adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile, methanol). Acetonitrile can accelerate the release of an analyte from the hydrophobic cavity of some CSPs, like cyclodextrins, while methanol can reduce hydrogen bonding effects.

  • Change the Alcohol Modifier: In normal phase, switching from isopropanol to ethanol, or vice-versa, can significantly alter the selectivity due to differences in their hydrogen bonding capabilities.

  • Lower the Temperature: Decreasing the column temperature often increases the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, leading to better resolution. However, in some rare cases, the opposite can be true.[8][9] It is an important parameter to screen.

  • Reduce the Flow Rate: Lowering the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution, as predicted by the van Deemter equation.

Peak Shape and Retention Issues

Q4: My ester peaks are showing significant tailing. How can I fix this?

A4: Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase, or by issues with the HPLC system itself. For esters that also contain an acidic or basic functional group, this is a common problem.

  • Use Mobile Phase Additives:

    • For Esters with an Acidic Moiety: Add a small amount (typically 0.1%) of a weak acid like acetic acid or trifluoroacetic acid (TFA) to the mobile phase.[10] This suppresses the ionization of the acidic group, leading to a more uniform interaction with the CSP and sharper peaks.[10]

    • For Esters with a Basic Moiety: Add a small amount (typically 0.1%) of a weak base like diethylamine (DEA) or triethylamine (TEA).[11] This minimizes interactions with any acidic silanol groups on the silica support that may be exposed.

  • Check for System Voids: A void at the head of the column can cause peak distortion. This can happen from repeated injections at high pressure or from physical shock.

  • Ensure Proper Dissolution: Dissolve your sample in the mobile phase whenever possible. If a stronger solvent is used for dissolution (the "injection solvent"), it can cause peak distortion if it is not miscible with the mobile phase or is significantly stronger.

Q5: My retention times are drifting or are not reproducible. What should I do?

A5: Retention time instability can be frustrating and points to a lack of equilibrium in the system.

  • Insufficient Column Equilibration: Chiral columns, especially in normal phase, can take a long time to fully equilibrate with the mobile phase. Ensure you are flushing the column with at least 20-30 column volumes of the mobile phase before starting your analysis.

  • Mobile Phase Instability: In normal phase, the presence of trace amounts of water in your solvents can significantly affect retention times.[6] Use high-purity, HPLC-grade solvents and consider storing them under a dry atmosphere. If you are using a premixed mobile phase, be aware that volatile components (like hexane) can evaporate over time, changing the composition.

  • Temperature Fluctuations: Ensure your column compartment temperature is stable. Even small changes in ambient temperature can affect retention times if a column heater is not used.

  • Pump Performance: Inconsistent flow from the pump due to leaks or worn seals will cause retention times to drift.

Data-Driven Method Development

A systematic approach is key to efficient method development. The following table provides a starting point for screening different CSPs for ester separations.

Table 1: Common Chiral Stationary Phases for Ester Separation

Chiral Stationary Phase (CSP) TypeCommon Trade NamesPrimary Interaction MechanismsBest Suited For
Polysaccharide-Based CHIRALPAK®, CHIRALCEL®Hydrogen bonding, π-π interactions, steric hindrance, dipole-dipole interactions.[3][4]Broad applicability for a wide range of esters. A good first choice for screening.[1]
Pirkle-Type (Brush-Type) Whelk-O®, Naphthylleucineπ-π interactions, hydrogen bonding, dipole stacking.[12][13]Esters containing aromatic rings that can act as π-acceptors or π-donors.[12]
Cyclodextrin-Based CYCLOBOND™Inclusion complexation into a hydrophobic cavity, hydrogen bonding at the rim.[14]Esters where one enantiomer fits better into the cyclodextrin cavity. The presence of an aromatic ring is often beneficial.[7]
Macrocyclic Glycopeptide CHIRALBIOTIC™Hydrophobic pockets, hydrogen bonding, ionic interactions, π-π interactions.[15][16]Complex esters, especially those with multiple functional groups capable of various interactions.[15]
Protocol for Initial CSP and Mobile Phase Screening
  • Analyte Preparation: Prepare a 1 mg/mL solution of your racemic ester in a suitable solvent (e.g., ethanol or mobile phase).

  • Column Selection: Choose 2-3 columns from different CSP categories (e.g., a cellulose-based, an amylose-based, and a Pirkle-type column).

  • Initial Mobile Phase Conditions:

    • Normal Phase (NP): Start with n-Hexane/Isopropanol (90:10, v/v).

    • Reversed Phase (RP): Start with Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid.

  • Screening Run:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at an appropriate wavelength.

  • Evaluation: Analyze the chromatograms for any signs of separation (e.g., peak broadening, shoulder, or partial separation). The combination of CSP and mobile phase showing the most promise should be selected for further optimization.

CSP Selection Logic for Esters

G start Start: New Ester Analyte screen_poly Screen on Polysaccharide CSPs (Cellulose & Amylose) start->screen_poly separation Partial or Full Separation? screen_poly->separation optimize Optimize Mobile Phase (Solvent Ratio, Additives, Temp.) separation->optimize Yes no_sep No Separation separation->no_sep No structure Analyze Ester Structure no_sep->structure aromatic Contains Aromatic Rings? structure->aromatic cyclodextrin Try Cyclodextrin-Based CSP (Reversed Phase) structure->cyclodextrin Fits in cavity? pirkle Try Pirkle-Type CSP aromatic->pirkle Yes macrocyclic Try Macrocyclic Glycopeptide CSP aromatic->macrocyclic No pirkle->optimize cyclodextrin->optimize macrocyclic->optimize

Caption: A logical workflow for selecting a suitable CSP for an ester.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]

  • How can I improve my chiral column resolution? (2014, September 17). ResearchGate. Retrieved from [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024, March 18). National Institutes of Health (NIH). Retrieved from [Link]

  • Trouble with chiral separations. (2020, May 20). Chromatography Today. Retrieved from [Link]

  • Getting Started with Chiral Method Development Part Three: Method Development Optimization. (2023, September 25). Regis Technologies. Retrieved from [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. Retrieved from [Link]

  • Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. Retrieved from [Link]

  • Chiral column chromatography. (n.d.). Wikipedia. Retrieved from [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020, June 4). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC. Retrieved from [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved from [Link]

  • CHIRAL STATIONARY PHASES. (n.d.). Regis Technologies. Retrieved from [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. (n.d.). PubMed. Retrieved from [Link]

  • Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. (n.d.). PubMed. Retrieved from [Link]

  • Effect of phase separation temperature on ester yields from ethanolysis of rapeseed oil in the presence of NaOH and KOH as catalysts. (n.d.). PubMed. Retrieved from [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Chiral Technologies. Retrieved from [Link]

  • Chiral HPLC Method Development. (n.d.). I.B.S. Retrieved from [Link]

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC Chiral Columns. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. (2022, February 3). ACS Omega. Retrieved from [Link]

  • Chromatographic Studies of Protein-Based Chiral Separations. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Introducing macrocyclic glycopeptide columns as unique achiral stationary phases: Insights from hydrophobic subtraction model and in-silico modeling. (2024, November 15). PubMed. Retrieved from [Link]

  • Protein-based Chiral HPLC Columns. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (2019, August 16). PubMed. Retrieved from [Link]

  • Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation. (2025, August 5). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Asymmetric Synthesis of Hex-4-ynoates

Welcome to the technical support center for the asymmetric synthesis of hex-4-ynoates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of ster...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the asymmetric synthesis of hex-4-ynoates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. Chiral γ,δ-alkynoic esters, such as hex-4-ynoates, are valuable building blocks in the synthesis of complex molecules and active pharmaceutical ingredients.[1] Their synthesis, typically achieved through catalytic asymmetric conjugate addition to an activated alkyne, presents unique challenges that require a deep understanding of reaction mechanisms and careful optimization.

This document moves beyond simple protocols to provide in-depth, cause-and-effect troubleshooting in a direct question-and-answer format. Our goal is to empower you with the scientific reasoning needed to diagnose issues, optimize your reaction conditions, and achieve high yields and enantioselectivity.

Frequently Asked Questions & Troubleshooting Guide

Category 1: Enantioselectivity and Stereocontrol

Question 1: My reaction is producing the desired hex-4-ynoate, but the enantiomeric excess (e.e.) is consistently low. What are the primary factors affecting stereoselectivity?

Answer: Low enantioselectivity is one of the most common hurdles in asymmetric catalysis. The root cause is almost always related to an improperly optimized catalyst-substrate complex or a competing, non-selective background reaction. Here’s how to dissect the problem:

  • The Chiral Catalyst Environment: The very essence of asymmetric catalysis is the creation of a chiral environment by the catalyst, which forces the incoming nucleophile to attack the alkyne from a specific face.[2] This is often achieved through a chiral ligand coordinating to a metal center or via non-covalent interactions in organocatalysis (e.g., hydrogen bonding with a thiourea catalyst).[3] If this environment is not well-defined, its ability to discriminate between the two enantiotopic faces of the substrate is compromised.

  • The Uncatalyzed "Background" Reaction: A significant issue, especially in reactions that are not exceptionally fast, is the non-catalyzed (racemic) reaction occurring in parallel with the desired catalyzed reaction.[3] Even a slow background reaction can significantly erode the overall e.e.

Troubleshooting Workflow for Low Enantioselectivity:

G start Low Enantiomeric Excess (e.e.) temp Lower Reaction Temperature start->temp Is background reaction suspected? solvent Screen Solvents start->solvent Is transition state stabilization poor? catalyst Evaluate Catalyst/Ligand start->catalyst Is catalyst performance suboptimal? concentration Adjust Reactant Concentration start->concentration Is the reaction order affecting selectivity? temp_outcome temp_outcome temp->temp_outcome Reduces rate of non-catalyzed pathway solvent_outcome solvent_outcome solvent->solvent_outcome Polarity/coordination affects transition state energy catalyst_outcome catalyst_outcome catalyst->catalyst_outcome Sterics & electronics of ligand are critical for facial discrimination concentration_outcome concentration_outcome concentration->concentration_outcome Lowering concentration can sometimes favor the catalyzed pathway

Sources

Optimization

Technical Support Center: Enhancing the Stability of Terminal Alkynes During Synthesis

Welcome to the Technical Support Center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into managing the stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into managing the stability of terminal alkynes throughout their synthetic workflows. Terminal alkynes are invaluable building blocks in organic synthesis, prized for their versatility in forming carbon-carbon bonds and their utility in "click chemistry".[1] However, their unique reactivity, stemming from the acidic nature of the terminal proton, presents several stability challenges that can compromise reaction yields and purity.[2][3]

This guide moves beyond simple protocols to explain the why behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Section 1: Frequently Asked Questions (FAQs) - The Core Challenges

This section addresses the most common issues encountered when working with terminal alkynes.

FAQ 1: My terminal alkyne is decomposing or disappearing during my reaction workup. What's happening?

This is a frequent and frustrating issue often attributable to two primary side reactions: oxidative homocoupling (Glaser coupling) and isomerization to a more stable internal alkyne.

Causality: The terminal C-H bond in an alkyne is significantly more acidic (pKa ≈ 25) than C-H bonds in alkanes or alkenes.[2][4] This acidity makes the terminal proton susceptible to abstraction by bases and facilitates unwanted reactivity, especially in the presence of certain metals and oxygen.

Troubleshooting Flowchart: Diagnosing Instability

Start Low yield or absence of terminal alkyne product Check_Catalyst Are copper salts present in your reaction? Start->Check_Catalyst Check_Air Was the reaction exposed to air/oxygen? Check_Catalyst->Check_Air Yes Check_Base What type of base was used? Check_Catalyst->Check_Base No Glaser Primary Suspect: Glaser Homocoupling (Formation of a 1,3-diyne) Check_Air->Glaser Yes Isomerization Primary Suspect: Isomerization to Internal Alkyne ('Alkyne Zipper' Reaction) Check_Base->Isomerization Strong base (e.g., NaNH2, KOtBu)? Volatility Consider other loss pathways: - Volatility during solvent removal - Other decomposition routes Check_Base->Volatility Weak or no base?

Caption: Troubleshooting logic for terminal alkyne loss.

FAQ 2: I'm seeing a significant amount of a dimerized product in my Sonogashira coupling. How can I prevent this?

This is a classic case of the Glaser coupling side reaction competing with your desired cross-coupling.[5] The Sonogashira reaction typically uses a palladium catalyst for the cross-coupling and a copper(I) co-catalyst.[6][7] The copper(I) is the primary culprit in promoting the unwanted homocoupling of your terminal alkyne.[5]

Mechanistic Insight: The Glaser coupling involves the formation of a copper acetylide intermediate, which then undergoes oxidation to couple with another acetylide unit, forming a symmetrical 1,3-diyne.[8] This process is often accelerated by the presence of oxygen.[9]

Solutions:

  • Copper-Free Sonogashira Conditions: The most direct solution is to use a modern, copper-free Sonogashira protocol. These methods often require specialized ligands for the palladium catalyst to facilitate the catalytic cycle without copper.

  • Strictly Anaerobic Conditions: If using a copper co-catalyst, ensure your reaction is rigorously degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen). This minimizes the presence of oxygen, the oxidant required for the Glaser coupling.

  • Use of a Reducing Agent: Adding a mild reducing agent, such as sodium ascorbate, can help keep the copper in its +1 oxidation state and suppress the oxidative homocoupling pathway.[10]

  • Temperature Control: Cooling the reaction mixture, particularly before exposure to air during the workup, can significantly reduce the rate of Glaser coupling.[10]

FAQ 3: My internal alkyne has isomerized to a terminal alkyne (or vice-versa). Can I control this process?

Yes, this isomerization, often called the "alkyne zipper" reaction, is a base-catalyzed process that can be either a frustrating side reaction or a powerful synthetic tool.[11][12]

The Chemical Principle: A very strong base (stronger than what's needed to simply deprotonate the terminal alkyne) can abstract a proton from a carbon adjacent to the triple bond. This initiates a series of proton transfers via an allene intermediate, effectively "walking" the triple bond along the carbon chain.[13][14]

  • To Favor the Terminal Alkyne: Using an exceptionally strong base like sodium amide (NaNH₂) in liquid ammonia or potassium 1,3-diaminopropanide (KAPA) drives the equilibrium towards the terminal position.[12][13] The reaction is driven forward by the formation of the stable terminal acetylide salt, which often precipitates from the solution, effectively removing it from the equilibrium.[13]

  • To Favor the Internal Alkyne: Internal alkynes are generally more thermodynamically stable than their terminal isomers.[15] Using a weaker base, such as potassium hydroxide (KOH), will tend to isomerize a terminal alkyne to a more stable internal position.[14]

Section 2: Troubleshooting Guide - Proactive Stabilization Strategies

This section provides actionable protocols and best practices for preventing instability from the outset.

Issue 1: Preventing Unwanted Reactivity of the Terminal Proton

Solution: The Use of Protecting Groups

The most robust strategy to enhance the stability of a terminal alkyne is to "cap" or protect the acidic proton.[16] This renders the alkyne inert to basic conditions, metal-catalyzed dimerization, and other unwanted side reactions. Silyl ethers are the most common and versatile protecting groups for this purpose.

Comparative Analysis of Common Silyl Protecting Groups
Protecting GroupAbbreviationKey FeaturesTypical Deprotection Conditions
Trimethylsilyl TMSSmall, easy to introduce, very labile.[16]Mild acid (e.g., K₂CO₃ in MeOH), Fluoride source (TBAF).[17]
Triethylsilyl TESSlightly more stable than TMS.Fluoride source (TBAF), mild acid.
tert-Butyldimethylsilyl TBDMS/TBSMore sterically hindered, stable to a wider range of conditions (e.g., chromatography).Stronger acid, Fluoride source (TBAF).[17]
Triisopropylsilyl TIPSVery bulky, offers high stability.[18]Fluoride source (TBAF), often requires heating.[19]
Experimental Protocol 1: Protection of a Terminal Alkyne with TMS

This protocol describes a general procedure for the trimethylsilyl protection of a terminal alkyne.

  • Preparation: Dissolve the terminal alkyne (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, argon-purged flask. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq) or ethylmagnesium bromide (EtMgBr) dropwise. Stir for 30 minutes at 0 °C. The formation of the lithium or magnesium acetylide is crucial.

  • Silylation: Add chlorotrimethylsilane (TMS-Cl, 1.2 eq) dropwise to the solution.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly or purified by flash column chromatography on silica gel.

Experimental Protocol 2: Deprotection of a TMS-Protected Alkyne

This protocol describes a common method for removing the TMS group to regenerate the terminal alkyne just before its use in a subsequent step.

  • Preparation: Dissolve the TMS-protected alkyne (1.0 eq) in a suitable solvent like methanol (MeOH) or THF.

  • Cleavage: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution.

  • Reaction Completion: Stir at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure.

  • Purification: The resulting terminal alkyne is often pure enough to be used directly. If necessary, it can be purified, but care must be taken due to the potential volatility of the deprotected alkyne.[20]

Issue 2: Safe Handling and Storage of Terminal Alkynes

Solution: Best Practices for Purity and Longevity

  • Storage: Store terminal alkynes, especially volatile ones, in a refrigerator or freezer under an inert atmosphere. Parafilm the cap to prevent oxygen ingress.

  • Purification: When purifying by distillation, avoid overheating, which can cause polymerization or isomerization. For non-volatile alkynes, flash chromatography is effective, but ensure the silica gel is not acidic. A neutral alumina plug can be used if acidity is a concern.

  • Handling: Always handle terminal alkynes in a well-ventilated fume hood. Use degassed solvents for reactions to minimize exposure to oxygen.

Section 3: Mechanistic Deep Dive

Understanding the pathways of degradation is key to preventing them.

Mechanism: The Glaser Homocoupling Pathway

The Glaser coupling is a copper-mediated oxidative dimerization of terminal alkynes.[21]

cluster_0 Catalytic Cycle cluster_1 Oxidation Step A 2 R-C≡C-H (Terminal Alkyne) C 2 R-C≡C-Cu (Copper Acetylide) A->C Deprotonation/ Coordination B [Cu(I)]⁺ B->C D R-C≡C-C≡C-R (1,3-Diyne Product) C->D Oxidative Coupling E [Cu(II)]²⁺ E->B Reduction F Oxidant (e.g., O₂) G Reduced Oxidant F->G

Caption: Simplified catalytic cycle of Glaser homocoupling.

The key steps are the formation of a copper(I) acetylide, followed by an oxidative step that couples two alkyne units and generates copper(II), which is then reduced back to copper(I) to continue the cycle.[8] Preventing any of these steps—by removing the terminal proton (protection), excluding the oxidant (inert atmosphere), or avoiding copper—will inhibit this side reaction.

References

  • Reactions of Alkynes. Organic Chemistry Tutor. Available at: [Link]

  • Coupling to alkynes: the Sonogashira reaction. University of Liverpool. Available at: [Link]

  • 10.8: Alkynes. Chemistry LibreTexts. Available at: [Link]

  • Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. Available at: [Link]

  • 9.3 Synthesis of Alkynes | Organic Chemistry. Chad's Prep. Available at: [Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. Available at: [Link]

  • Terminal Alkyne Biosynthesis in Marine Microbes. National Institutes of Health. Available at: [Link]

  • 10.3: Reactions of Alkynes - Addition of HX and X₂. Chemistry LibreTexts. Available at: [Link]

  • Glaser Coupling Mechanism | Organic Chemistry. The Organic Chemist. Available at: [Link]

  • The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry. MDPI. Available at: [Link]

  • Synthesis (5) - Reactions of Alkynes. Master Organic Chemistry. Available at: [Link]

  • One-Pot Synthesis of Terminal Alkynes from Alkenes. ACS Publications. Available at: [Link]

  • 9.3: Reactions of Alkynes - Addition of HX and X₂. Chemistry LibreTexts. Available at: [Link]

  • Rearrangment during alkyne synthesis. Chemistry Stack Exchange. Available at: [Link]

  • Alkyne Reactivity. Michigan State University Department of Chemistry. Available at: [Link]

  • Alkenes To Alkynes Via Halogenation And Elimination Reactions. Master Organic Chemistry. Available at: [Link]

  • Deprotection of Silyl Ethers. Gelest. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Mechanism I Terminal Alkyne Isomerizes to Internal Alkyne I Free Radical I Acidity of Alkyne. Prakash Academy. Available at: [Link]

  • Glaser Coupling, Hay Coupling. Organic Chemistry Portal. Available at: [Link]

  • 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Chemistry LibreTexts. Available at: [Link]

  • Practice Problem: Reaction of a Terminal Alkyne. Professor Dave Explains. Available at: [Link]

  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. ResearchGate. Available at: [Link]

  • Alkyne zipper reaction. Wikipedia. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Glaser coupling. Wikipedia. Available at: [Link]

  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO México. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of Hydroxyphenyl Compounds in Reaction Media

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice and troubleshooting strategies for overcoming t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice and troubleshooting strategies for overcoming the common yet challenging issue of poor solubility of hydroxyphenyl compounds in various reaction media. Drawing from established scientific principles and field-proven experience, this document aims to be a comprehensive resource to streamline your experimental workflows and enhance your research outcomes.

Introduction: The Challenge of Hydroxyphenyl Compound Solubility

Hydroxyphenyl compounds, a broad class of molecules characterized by a hydroxyl group attached to a benzene ring, are pivotal in numerous fields, including pharmaceuticals, materials science, and fine chemical synthesis.[1] Their utility, however, is often hampered by their limited solubility in many common reaction solvents. This poor solubility can lead to low reaction yields, difficult purification, and inconsistent results.[2][3]

The solubility of these compounds is governed by a delicate interplay of factors, including the polarity of the molecule, the potential for hydrogen bonding, and the crystalline structure of the solid. The hydroxyl group, while capable of hydrogen bonding, also contributes to the polarity, which can be mismatched with many organic solvents. Furthermore, strong intermolecular hydrogen bonding between hydroxyphenyl molecules in the solid state can make it energetically unfavorable to dissolve.

This guide will systematically address these challenges, providing a logical framework for diagnosing and solving solubility issues. We will explore a range of techniques, from fundamental solvent selection and pH manipulation to more advanced strategies like co-solvency, derivatization, and the use of specialized formulation technologies.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers face when dealing with poorly soluble hydroxyphenyl compounds.

Q1: Why is my hydroxyphenyl compound not dissolving in a seemingly appropriate solvent?

A1: Several factors could be at play. The polarity of your chosen solvent may not be optimal to break the intermolecular forces within the crystal lattice of your compound. Phenolic compounds often exhibit strong hydrogen bonding in their solid state.[4] Additionally, the "like dissolves like" rule is a simplification; specific solvent-solute interactions, such as hydrogen bond donating or accepting capabilities, are critical.[4] It's also possible that the rate of dissolution is very slow, and sufficient time and agitation have not been provided.

Q2: I've tried heating the mixture, but the compound precipitates out upon cooling. What should I do?

A2: This indicates that the solubility is highly temperature-dependent and that you are likely forming a supersaturated solution at elevated temperatures. While useful for recrystallization, this is not ideal for a reaction that needs to be stable at a specific temperature. You should consider using a co-solvent system or exploring a different primary solvent with a better solubility profile at your desired reaction temperature.

Q3: Can I just add more solvent to dissolve my compound?

A3: While increasing the solvent volume can eventually dissolve the compound, it may lead to impractically dilute reaction conditions. This can significantly slow down reaction kinetics and may complicate downstream processing and purification. A more efficient approach is to find a solvent system where the compound is more soluble at a reasonable concentration.

Q4: Are there any "universal" solvents for hydroxyphenyl compounds?

A4: Unfortunately, there is no single "universal" solvent. However, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often good starting points due to their ability to disrupt hydrogen bonds and solvate a wide range of organic molecules.[5] Polar protic solvents like methanol and ethanol can also be effective, particularly for more polar hydroxyphenyl compounds.[6][7]

Q5: How does the position of the hydroxyl group and other substituents on the phenyl ring affect solubility?

A5: The position and nature of other substituents can have a profound impact on solubility. For example, intramolecular hydrogen bonding (e.g., in 2-hydroxybenzoic acid) can decrease intermolecular hydrogen bonding, sometimes leading to better solubility in less polar solvents compared to isomers where intramolecular hydrogen bonding is not possible. Electron-withdrawing or donating groups will alter the polarity and hydrogen bonding capacity of the molecule, thereby influencing its solubility.

Troubleshooting Guides and Methodologies

This section provides a structured approach to systematically troubleshoot and overcome solubility issues with hydroxyphenyl compounds.

Systematic Solvent Selection

The first and most critical step is a systematic approach to solvent selection. Moving beyond simple trial and error can save significant time and resources.

Understanding Solvent Properties

Solvents can be broadly categorized based on their polarity and hydrogen bonding capabilities. For hydroxyphenyl compounds, a key consideration is the solvent's ability to act as a hydrogen bond acceptor to interact with the phenolic hydroxyl group.

Solvent CategoryExamplesRationale for Use with Hydroxyphenyl Compounds
Polar Protic Water, Methanol, Ethanol, IsopropanolCan act as both hydrogen bond donors and acceptors. Effective for highly polar hydroxyphenyl compounds.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneCan act as hydrogen bond acceptors. Generally good solvents for a wide range of hydroxyphenyl compounds.
Nonpolar Toluene, Hexane, Diethyl EtherGenerally poor solvents for hydroxyphenyl compounds unless the molecule has significant nonpolar character.
Experimental Protocol: Small-Scale Solubility Screening

A systematic solubility screening is essential to identify the most effective solvent or solvent system.

Objective: To determine the approximate solubility of a hydroxyphenyl compound in a range of solvents.

Materials:

  • Your hydroxyphenyl compound

  • A selection of solvents from different categories (see table above)

  • Small vials (e.g., 2 mL) with caps

  • Magnetic stir plate and stir bars (optional, but recommended)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation: Weigh a small, precise amount of your hydroxyphenyl compound (e.g., 10 mg) into each vial.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 0.1 mL) to the corresponding vial.

  • Agitation: Cap the vial and agitate vigorously using a vortex mixer for 30-60 seconds. If the solid dissolves, note the approximate concentration and proceed to the next step. If not, continue to the next step.

  • Incremental Solvent Addition: Continue adding the solvent in measured increments (e.g., 0.1 mL), vortexing after each addition, until the solid is fully dissolved. Record the total volume of solvent required.

  • Equilibration (Optional but Recommended): For more accurate assessment, especially for slowly dissolving compounds, allow the vials to stir or shake at a constant temperature for a longer period (e.g., 1-24 hours) to ensure equilibrium is reached.[8]

  • Repeat: Repeat steps 2-5 for each selected solvent.

  • Data Analysis: Calculate the approximate solubility in mg/mL for each solvent.

Leveraging pH Adjustment

For hydroxyphenyl compounds with acidic or basic functional groups, altering the pH of the reaction medium can dramatically increase solubility.[9][10]

The Underlying Principle: Ionization

The hydroxyl group of a phenol is weakly acidic. In the presence of a base, it can be deprotonated to form a phenoxide anion. This ionic species is generally much more soluble in polar solvents, particularly water, than the neutral compound.[11][12]

Workflow for pH-Mediated Solubility Enhancement

Caption: Decision workflow for using pH adjustment to improve solubility.

Practical Considerations for pH Adjustment
  • Choice of Base: The choice of base depends on the reaction conditions. For aqueous media, inorganic bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are common. In organic solvents, non-nucleophilic organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used.

  • Reaction Compatibility: Ensure that the basic conditions required for solubilization do not interfere with your intended reaction or cause degradation of your starting materials or products.

  • Stoichiometry: Use the minimum amount of base required to achieve dissolution to avoid potential side reactions. A slight excess (e.g., 1.1 equivalents) is often sufficient.

Co-Solvent Systems: A Powerful Combination

A co-solvent system, a mixture of two or more miscible solvents, is a highly effective and widely used technique to enhance the solubility of poorly soluble compounds.[13][14] The principle is to create a solvent environment with polarity and hydrogen bonding properties that are intermediate to those of the individual solvents, thereby providing a more favorable environment for the solute.[8][15]

Common Co-Solvent Combinations
Primary SolventCommon Co-SolventsRationale
Water Ethanol, Propylene Glycol, PEG 400Reduces the overall polarity of the aqueous medium, making it more favorable for organic solutes.[8]
Toluene DMF, AcetonitrileA small amount of a polar aprotic co-solvent can disrupt the crystal lattice of the hydroxyphenyl compound.
Dichloromethane Methanol, EthanolIncreases the polarity of the nonpolar solvent to better solvate the polar functional groups of the hydroxyphenyl compound.
Experimental Protocol: Co-Solvent Screening

Objective: To identify an optimal co-solvent ratio for solubilizing the hydroxyphenyl compound.

Materials:

  • Your hydroxyphenyl compound

  • Primary solvent (identified from initial screening)

  • A selection of potential co-solvents

  • Vials, analytical balance, and agitation equipment as described previously

Procedure:

  • Prepare Stock Solutions: If your compound has some solubility in the primary solvent, prepare a saturated or near-saturated stock solution.

  • Titration with Co-solvent: To a known volume of the stock solution (or a slurry of the compound in the primary solvent), add the co-solvent dropwise while stirring or vortexing.

  • Observe Dissolution: Note the volume of co-solvent required to achieve complete dissolution.

  • Systematic Ratio Screening: Prepare a series of vials with pre-mixed solvent systems at different ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 primary solvent to co-solvent).

  • Determine Solubility: Add an excess of your hydroxyphenyl compound to each vial, equilibrate for a set period (e.g., 24 hours), and then quantify the amount of dissolved compound in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).[8]

Chemical Modification: Derivatization

When other methods are insufficient or incompatible with reaction conditions, temporarily modifying the chemical structure of the hydroxyphenyl compound through derivatization can be an effective strategy.[16] The goal is to mask the problematic hydroxyl group with a more soluble or less interactive functional group.

Common Derivatization Strategies
  • Acylation: Converting the hydroxyl group to an ester (e.g., acetate) can reduce its hydrogen bonding capability and increase solubility in less polar organic solvents.[16]

  • Alkylation: Formation of an ether (e.g., methyl or benzyl ether) also eliminates the acidic proton and reduces polarity.[16]

  • Silylation: Reaction with a silylating agent (e.g., tert-butyldimethylsilyl chloride) to form a silyl ether is a common protecting group strategy that often enhances solubility in nonpolar solvents.

Workflow for Derivatization

Caption: A three-step workflow involving derivatization to improve solubility.

Key Considerations for Derivatization:

  • Reaction Efficiency: The derivatization and deprotection steps should be high-yielding and clean to avoid complicating the overall synthesis.

  • Orthogonality: The protecting group must be stable to the conditions of the main reaction and selectively removable without affecting other functional groups in the molecule.

Advanced Formulation Strategies

In the context of drug development and formulation science, several advanced techniques can be employed to enhance the solubility of hydroxyphenyl compounds for in vitro and in vivo applications.[2]

  • Solid Dispersions: The drug is dispersed in a solid, inert carrier, often a polymer.[17] This can be achieved through methods like spray drying or hot-melt extrusion.[2]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[8] They can encapsulate the hydrophobic part of the hydroxyphenyl compound, forming an inclusion complex with enhanced aqueous solubility.[8][18]

  • Particle Size Reduction: Decreasing the particle size of the compound (e.g., through micronization or nanosizing) increases the surface area available for dissolution, which can improve the rate of dissolution.[19][20]

Conclusion

Overcoming the poor solubility of hydroxyphenyl compounds is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying physicochemical principles and employing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can effectively address these issues. Starting with a thorough solvent screening, followed by the judicious application of pH adjustment, co-solvent systems, and, if necessary, chemical derivatization, provides a robust framework for success. For drug development applications, advanced formulation strategies offer powerful tools to enhance bioavailability. This guide serves as a practical resource to empower scientists to navigate the complexities of solubility and unlock the full potential of hydroxyphenyl compounds in their research.

References

  • Bleve, M., Ciurlia, L., Erroi, E., Lezzi, C., & Rescio, L. (2008). Supercritical fluid extraction of antioxidants from grape skins and seeds. The Journal of Supercritical Fluids, 45(2), 237-243.
  • Daneshfar, A., Ghaziaskar, H. S., & Nasiri, N. (2008). Solubility of gallic acid in methanol, ethanol, water, and ethyl acetate.
  • Duereh, A., Sato, Y., Smith, R. L., & Inomata, H. (2017). Methodology for replacing dipolar aprotic solvents used in API processing with safe hydrogen-bond donor and acceptor solvent-pair mixtures. Organic Process Research & Development, 21(1), 114-124.
  • Escribano-Bailon, M. T., & Santos-Buelga, C. (2003). Polyphenol extraction from foods. In Methods in polyphenol analysis (pp. 1-16). Royal Society of Chemistry.
  • Li, Y., Wu, K., & Liang, L. (2019). Solubility Determination, Modeling, and Thermodynamic Dissolution Properties of Benzenesulfonamide in 16 Neat Solvents from 273.15 to 324.45 K.
  • Liu, R. (Ed.). (2008).
  • Mota, F. L., Queimada, A. J., Pinho, S. P., & Macedo, E. A. (2008). Aqueous solubility of some natural phenolic compounds. Industrial & Engineering Chemistry Research, 47(15), 5182-5189.
  • Naczk, M., & Shahidi, F. (2004). Extraction and analysis of phenolics in food.
  • Noubigh, A., Mgaidi, A., & Ammar, M. (2015). Solubility of gallic acid in methanol, ethanol, and water from (293.15 to 318.15) K.
  • Parisi, O. I., Scrivano, L., & Puoci, F. (2014). Polyphenols and their formulations: different strategies to overcome the drawbacks associated with their poor stability and bioavailability. Current drug delivery, 11(6), 796-809.
  • Radzali, S. A., Leong, Y. K., & Ooi, C. W. (2020). Supercritical fluid extraction of phenolic compounds from Orthosiphon stamineus leaves: Optimization and modeling. The Journal of Supercritical Fluids, 165, 104959.
  • Saafi, E. B., Trabelsi, N., Tohami, I., & Achour, L. (2009). The effect of extraction method on the phenolic content and antioxidant activity of Tunisian carob (Ceratonia siliqua L.). Journal of food science, 74(9), C673-C678.
  • Sunarso, J., & Ismadji, S. (2009). Decontamination of hazardous substances from solid matrices and liquids using supercritical fluids extraction: a review.
  • Vatai, T., Škerget, M., & Knez, Ž. (2009). Extraction of phenolic compounds from elder berry and different grape marc varieties using organic solvents and/or supercritical carbon dioxide. Journal of Food Engineering, 90(2), 246-254.
  • Ye, F., Liang, L., & Zhao, G. (2013). Extraction and purification of anthocyanins from blueberry and their antioxidant activity. Journal of agricultural and food chemistry, 61(32), 7609-7617.
  • Zhao, H., Dong, J., Lu, J., Chen, J., Li, Y., Shan, L., ... & Fan, W. (2006). Effects of extraction solvent mixtures on antioxidant activity of crude extracts from the leaves of Actinidia chinensis Planch. Journal of Food Engineering, 77(4), 827-832.

Sources

Optimization

Technical Support Center: Optimization of Catalyst Loading in Enantioselective Additions

Welcome to the technical support center dedicated to the nuanced art and science of optimizing catalyst loading in enantioselective additions. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuanced art and science of optimizing catalyst loading in enantioselective additions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in achieving high enantioselectivity and yield. Here, we move beyond simplistic protocols to delve into the mechanistic underpinnings of why catalyst loading is a critical parameter and how to troubleshoot effectively when your results deviate from the expected.

Introduction: The Catalyst Loading Conundrum

In the realm of asymmetric catalysis, the amount of catalyst used is a pivotal variable that can dramatically influence not only the reaction rate but, more critically, the enantiomeric excess (ee) of the product. While the intuitive approach might be that "more catalyst equals a faster and better reaction," the reality is far more complex. Deviations from the optimal catalyst loading can lead to a frustrating array of issues, from diminished enantioselectivity to complete reaction failure. This guide will provide a structured approach to diagnosing and resolving these problems.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the optimization of catalyst loading in enantioselective additions.

Q1: I'm observing a significant drop in enantioselectivity when I decrease the catalyst loading. Why is this happening?

A1: This is a classic issue in asymmetric catalysis and can often be attributed to a competing, non-enantioselective background reaction.[1][2] At high catalyst loadings, the catalyzed, enantioselective pathway dominates, leading to high ee. However, as you decrease the catalyst concentration, the rate of the catalyzed reaction slows down. If a non-catalyzed, achiral pathway exists for the same transformation, its relative contribution to the overall product formation increases, resulting in a lower overall enantioselectivity.[2]

Causality: The observed enantioselectivity is a reflection of the relative rates of the catalyzed (chiral) and uncatalyzed (achiral) pathways. When the catalyst concentration is low, the rate of the chiral pathway may become comparable to the rate of the background reaction, leading to a racemic or near-racemic product mixture.

Troubleshooting Steps:

  • Confirm the Existence of a Background Reaction: Run the reaction under your standard conditions but without the chiral catalyst. If you observe product formation, a background reaction is occurring.

  • Lower the Reaction Temperature: Decreasing the temperature will generally slow down both the catalyzed and uncatalyzed reactions. However, the activation energy for the uncatalyzed reaction is often higher, meaning it will be slowed down more significantly than the catalyzed pathway, potentially improving enantioselectivity.

  • Increase Substrate Concentration: In some cases, increasing the concentration of the reactants can favor the bimolecular catalyzed reaction over a unimolecular or solvent-mediated background reaction.

  • Solvent Screening: The solvent can play a crucial role in stabilizing or destabilizing the transition states of both the catalyzed and uncatalyzed reactions. A solvent screen may identify a medium that suppresses the background reaction.

Q2: I've increased the catalyst loading to push the reaction to completion, but now my enantioselectivity is decreasing. What could be the cause?

A2: While seemingly counterintuitive, higher catalyst loadings can sometimes be detrimental to enantioselectivity. This phenomenon can arise from several factors:

  • Catalyst Aggregation: At higher concentrations, some catalysts have a tendency to form aggregates, such as dimers or higher-order clusters. These aggregates may be less catalytically active or, more importantly, less enantioselective than the monomeric species. This can lead to a non-linear relationship between catalyst concentration and enantioselectivity, often referred to as a "negative non-linear effect."

  • Formation of Off-Cycle Species: High concentrations of the catalyst or ligand can sometimes lead to the formation of inactive or less selective "off-cycle" species.

  • Substrate or Product Inhibition: In some cases, high concentrations of the catalyst can lead to unproductive binding with the substrate or product, altering the catalytic cycle and potentially opening up less selective reaction pathways.[3]

Troubleshooting Steps:

  • Systematic Catalyst Loading Study: Perform a detailed study varying the catalyst loading from very low to high concentrations (e.g., 0.1 mol% to 20 mol%) and carefully analyze the impact on both conversion and enantioselectivity. This will help identify the optimal loading range.

  • Dilution: Running the reaction at a lower overall concentration can sometimes disfavor catalyst aggregation.

  • Spectroscopic Studies: Techniques like NMR or UV-Vis spectroscopy can sometimes provide evidence for catalyst aggregation at different concentrations.

Q3: My reaction is sluggish and gives low conversion even at what I believe is a reasonable catalyst loading. What should I investigate?

A3: Low conversion despite adequate catalyst loading often points to issues with catalyst activity or the presence of inhibitors.

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. This can be caused by impurities in the reagents or solvent (e.g., water, oxygen), or the catalyst itself may be inherently unstable.[4][5]

  • Catalyst Inhibition: The substrate, product, or a byproduct of the reaction could be acting as an inhibitor, binding to the catalyst and preventing it from turning over.[3]

  • Poor Catalyst Purity: The catalyst you are using may be impure, meaning the actual concentration of the active species is lower than you think.[1]

Troubleshooting Steps:

  • Ensure Inert Atmosphere and Anhydrous Conditions: If your catalyst is known to be sensitive to air or moisture, use rigorous techniques such as a glovebox or Schlenk line.[4]

  • Purify Reagents and Solvents: Ensure all starting materials and the solvent are of high purity and free from potential catalyst poisons.

  • "Spiking" Experiment: To test for product inhibition, you can run a reaction and, at partial conversion, add a fresh batch of substrate. If the reaction rate does not increase as expected, product inhibition may be occurring. Alternatively, you can add some of the final product at the beginning of the reaction to see if it slows down the initial rate.

  • Catalyst Purity Check: If possible, verify the purity of your catalyst using analytical techniques like NMR or elemental analysis.

Troubleshooting Guides & Experimental Protocols

Guide 1: Systematic Optimization of Catalyst Loading

This protocol provides a structured approach to determining the optimal catalyst loading for a new enantioselective addition reaction.

Objective: To identify the catalyst loading that provides the best balance of high conversion and high enantioselectivity in a reasonable timeframe.

Methodology:

  • Set up a Parallel Reaction Screen: Prepare a series of identical reactions in parallel, varying only the catalyst loading. A typical range to screen would be: 1 mol%, 2 mol%, 5 mol%, 10 mol%, and 15 mol%.

  • Standardized Reaction Conditions: Ensure all other reaction parameters are kept constant across all reactions:

    • Substrate concentration

    • Reagent stoichiometry

    • Solvent and solvent volume

    • Temperature

    • Reaction time

  • Reaction Monitoring: At set time intervals (e.g., 1h, 4h, 12h, 24h), take an aliquot from each reaction.

  • Analysis: Quench the aliquots and analyze them by a suitable chiral chromatography method (e.g., HPLC or GC) to determine both the conversion and the enantiomeric excess.

  • Data Interpretation: Plot conversion vs. time and ee vs. time for each catalyst loading. This will allow you to visualize the reaction progress and identify the optimal conditions.

Data Presentation: Example Catalyst Loading Screen

Catalyst Loading (mol%)Conversion after 12h (%)Enantiomeric Excess (ee) (%)
14585
27892
59595
10>9994
15>9990

From this example data, a catalyst loading of 5 mol% appears to be optimal, providing high conversion and the highest enantioselectivity.

Guide 2: Diagnosing Catalyst Deactivation vs. Inhibition

This guide helps to differentiate between two common causes of low reaction rates.

Objective: To determine whether a sluggish reaction is due to catalyst deactivation or product inhibition.

Experimental Workflow:

G A Sluggish Reaction Observed B Run two parallel reactions under identical conditions A->B C Reaction 1: Standard Reaction B->C D Reaction 2: 'Spike' with additional substrate at 50% conversion B->D E Monitor conversion in both reactions C->E D->E F Does Reaction 2 rate increase significantly after spiking? E->F G Yes: Catalyst is likely still active. Consider Product Inhibition. F->G Yes H No: Catalyst has likely deactivated. F->H No G cluster_0 Catalyst State at High Concentration cluster_1 Observed Outcome A Monomeric Catalyst (Highly Enantioselective) C High Enantioselectivity A->C Dominant Pathway B Aggregated Catalyst (Less Enantioselective) D Decreased Enantioselectivity B->D Competing Pathway

Sources

Troubleshooting

Technical Support Center: Minimizing Homocoupling in Sonogashira Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is designed for researchers, medicinal chemists, and process development s...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction and encounter challenges with the formation of undesired alkyne homocoupling byproducts. Here, we provide in-depth, field-proven insights and practical troubleshooting advice in a direct question-and-answer format to help you optimize your reactions for higher yields and purity.

Troubleshooting Guide: Isolating and Eliminating the Dimer Byproduct

This section addresses specific experimental issues related to the formation of symmetrical butadiynes, commonly known as the Glaser or Hay coupling byproduct.

Q1: My reaction analysis (TLC, LC-MS, GC-MS) shows a significant byproduct with a mass corresponding to a dimer of my terminal alkyne. What is this side reaction and why does it occur?

A1: You are observing the Glaser or Hay homocoupling of your terminal alkyne. This is the most common side reaction in copper-co-catalyzed Sonogashira couplings.[1] It involves the oxidative dimerization of two terminal alkyne molecules to form a symmetric 1,3-diyne.[1]

The Causality: This undesired pathway is primarily mediated by the copper(I) co-catalyst in the presence of an oxidant, most commonly molecular oxygen.[1][2] While the Sonogashira reaction involves two interconnected catalytic cycles (a palladium cycle and a copper cycle), the copper acetylide intermediate is the crucial branch point.[2]

  • Desired Pathway (Cross-Coupling): The copper acetylide undergoes transmetalation with the palladium(II) complex to proceed through the Sonogashira cycle.

  • Undesired Pathway (Homocoupling): In the presence of oxygen, the copper acetylide can undergo oxidative coupling with another molecule of itself, leading to the diyne byproduct and regenerating Cu(I).[1][2][3]

This competitive process consumes your alkyne, reduces the yield of your desired product, and introduces a purification challenge.[1]

Sonogashira_vs_Glaser cluster_Pd Palladium Cycle (Desired) cluster_Cu Copper Cycle (Branch Point) cluster_Glaser Glaser Homocoupling (Undesired) Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ ArPdAlkyne Ar-Pd(II)-C≡CR(L)₂ ArPdX->ArPdAlkyne Transmetalation ArPdAlkyne->Pd0 Product Ar-C≡CR ArPdAlkyne->Product Reductive Elimination ArX Ar-X ArX->ArPdX Oxidative Addition Alkyne R-C≡C-H CuAcetylide Cu(I)-C≡CR Alkyne->CuAcetylide CuX Cu(I)X CuAcetylide->ArPdX Diyne R-C≡C-C≡C-R CuAcetylide->Diyne Oxidative Dimerization Base Base O2 O₂ (Air)

Caption: Competing pathways in Sonogashira reactions.

Q2: Given the critical role of oxygen, what is the most reliable protocol for creating and maintaining an inert atmosphere to suppress homocoupling?

A2: Rigorous exclusion of oxygen is the first and most critical line of defense against Glaser coupling.[1][3] Standard balloon-pressure nitrogen or argon is often insufficient. Employing Schlenk line techniques is essential for sensitive substrates.

Experimental Protocol: Rigorous Degassing and Inert Atmosphere Setup

  • Glassware Preparation: Ensure all glassware (reaction flask, condenser, etc.) is oven-dried or flame-dried under vacuum to remove adsorbed water and air. Allow to cool to room temperature under a stream of inert gas (high-purity argon or nitrogen).

  • Solid Reagent Addition: Add your solid reagents (aryl halide, palladium pre-catalyst, copper(I) salt, and any solid ligands or base) to the reaction flask.

  • Inert Atmosphere Cycling (Mandatory):

    • Seal the flask with a rubber septum.

    • Connect the flask to a Schlenk line via a needle attached to the gas/vacuum manifold.

    • Carefully evacuate the flask until the pressure is low (bubbling in the oil bubbler ceases). Caution: Do not pull a strong vacuum on a flask containing finely powdered solids, as they may be drawn into the line.

    • Slowly backfill the flask with high-purity inert gas.

    • Repeat this evacuate/backfill cycle a minimum of three to five times to ensure all residual oxygen is removed.

  • Solvent and Liquid Reagent Degassing:

    • Freeze-Pump-Thaw: For the most rigorous degassing, place your solvent in a separate Schlenk flask, freeze it with liquid nitrogen, and evacuate the headspace. Close the flask, remove it from the liquid nitrogen, and allow it to thaw. You will see gas bubbles evolve from the liquid. Repeat this cycle three times.

    • Sparging: A simpler but effective method is to bubble inert gas through the solvent via a long needle for at least 30-60 minutes before use.

  • Reagent Addition: Add the degassed solvent, liquid amine base (if used), and terminal alkyne to the reaction flask via a gas-tight syringe under a positive pressure of inert gas.

  • Reaction Maintenance: Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved by connecting the flask (via a condenser and bubbler) to the inert gas line or using a balloon filled with the inert gas.

Q3: My homocoupling is still unacceptably high even with inert atmosphere techniques. What other parameters can I adjust?

A3: If rigorous exclusion of oxygen is not sufficient, several other parameters can be optimized to favor the cross-coupling pathway. When an aryl halide is particularly unreactive, the slower cross-coupling can allow the competing homocoupling to become a major pathway.[4]

Table 1: Strategies to Diminish Homocoupling

StrategyRationale & CausalityRecommended Action
Minimize Copper Loading The rate of homocoupling is directly related to the concentration of the copper catalyst.[1][5] Reducing the amount of Cu(I) slows the undesired pathway more significantly than the cross-coupling.Titrate the CuI loading down. Start with 1-2 mol% and decrease to as low as 0.2-0.5 mol% if necessary.[4]
Slow Alkyne Addition Adding the alkyne slowly via syringe pump keeps its instantaneous concentration low. This disfavors the bimolecular homocoupling reaction while allowing the cross-coupling with the (typically) higher concentration aryl halide to proceed.[4]Prepare a solution of the alkyne in a degassed solvent and add it to the reaction mixture over several hours using a syringe pump.
Use a Reducing Atmosphere The presence of a reducing agent can scavenge residual oxygen. A dilute hydrogen atmosphere has been shown to reduce oxygen to water in the presence of the palladium catalyst, effectively removing it from the reaction.[6]Use a pre-mixed gas tank of 5% hydrogen in nitrogen or argon as the inert atmosphere for the reaction.[5][6]
Add a Co-Solvent or Additive Certain amines or additives can coordinate to the copper center, modulating its reactivity and potentially disfavoring the oxidative dimerization step.While highly substrate-dependent, switching the amine base (e.g., from triethylamine to diisopropylamine) or solvent can alter selectivity.[4]
Q4: Should I consider a copper-free Sonogashira protocol? What are the advantages and disadvantages?

A4: Yes, eliminating the copper co-catalyst is the most direct way to prevent copper-mediated Glaser coupling.[1][3] Copper-free protocols have been extensively developed to circumvent the homocoupling issue and simplify product purification by removing the toxic copper salts.[7][8][9]

  • Advantages:

    • Virtually eliminates Glaser homocoupling.[7]

    • Simplifies workup and purification, which is critical in pharmaceutical synthesis.[8]

    • Avoids the use of a toxic heavy metal co-catalyst.[9]

  • Disadvantages:

    • Often requires higher palladium catalyst loadings (e.g., up to 5 mol%).[2]

    • May require more specialized, bulky, and electron-rich phosphine ligands to facilitate the catalytic cycle.[2]

    • Can require higher temperatures or stronger bases compared to copper-co-catalyzed versions.[2]

Experimental Protocol: Representative Copper-Free Sonogashira Coupling

This protocol is a general starting point and may require optimization for specific substrates.

  • Setup: Following the rigorous inert atmosphere procedure described in Q2, add the aryl bromide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a base (e.g., anhydrous Cs₂CO₃, 2.0 mmol) to a Schlenk flask.[1]

  • Reagent Addition: Under positive argon flow, add the terminal alkyne (1.2 mmol) followed by degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane, 5 mL).[1]

  • Reaction: Heat the sealed reaction vessel to 80–100 °C and stir for 12–24 hours, monitoring by TLC or GC-MS.[1]

  • Workup: After cooling, dilute the mixture with a solvent like ethyl acetate, filter through a pad of celite to remove inorganic salts, and concentrate the filtrate. Purify the crude product by column chromatography.[1]

Q5: I am performing a "copper-free" reaction but am still observing the alkyne dimer. What is the likely cause and how can I fix it?

A5: This is a common and frustrating issue. The persistence of homocoupling in a nominally copper-free reaction almost always points to trace copper contamination .[1][2] Even parts-per-million (ppm) levels of copper can be sufficient to catalyze the Glaser pathway.[1]

Potential Sources of Contamination:

  • Palladium Pre-catalyst: Commercially available palladium salts (e.g., PdCl₂) can contain trace amounts of copper.[2]

  • Reagents and Solvents: Bases, solvents, or even the starting materials can be contaminated.

  • Glassware: Copper residues can leach from glassware that was previously used for copper-catalyzed reactions, even after standard washing.

Troubleshooting and Remediation:

  • Verify Reagent Purity: Use the highest purity palladium source available. If contamination is suspected, consider switching to a different batch or supplier.

  • Acid-Wash Glassware: To remove trace metal residues, soak all glassware in a bath of aqua regia or a Nochromix® solution overnight, followed by extensive rinsing with deionized water and oven drying.

  • Use Additives: In some cases, adding a strong chelating agent like 1,10-phenanthroline in sub-stoichiometric amounts can sequester trace copper, shutting down the homocoupling pathway without significantly inhibiting the main reaction.

Frequently Asked Questions (FAQs)
Q1: What is the precise mechanistic role of the copper(I) co-catalyst in the Sonogashira reaction?

A1: The copper(I) salt acts as a co-catalyst to accelerate the reaction.[3] Its primary role is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[3][10] This copper acetylide is a more potent nucleophile than the deprotonated alkyne itself and readily undergoes transmetalation with the Ar-Pd(II)-X complex. This step is often the rate-determining step in the overall catalytic cycle, and the copper co-catalyst significantly increases its rate, allowing the reaction to proceed under milder conditions (e.g., room temperature).[3][9]

Q2: How do the ligands on the palladium catalyst influence the competition between cross-coupling and homocoupling?

A2: The ligands bound to the palladium center are crucial for controlling the catalyst's stability and reactivity.[11] Bulky and electron-rich phosphine ligands, such as P(t-Bu)₃, can accelerate the rate-limiting reductive elimination step of the palladium cycle.[2] By speeding up the desired cross-coupling pathway, these ligands help it to outcompete the undesired homocoupling pathway, leading to higher product selectivity. The choice of ligand is a critical parameter, especially in copper-free systems where the palladium catalyst must perform the entire cycle efficiently on its own.[2]

Q3: Which bases are recommended to minimize homocoupling?

A3: The choice of base is highly influential and depends on whether the reaction is copper-co-catalyzed or copper-free.

  • In Copper-Catalyzed Systems: Amine bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or piperidine are commonly used.[3] They not only deprotonate the alkyne but also act as a solvent and can coordinate to the metal centers.

  • In Copper-Free Systems: Stronger, non-coordinating inorganic bases are often preferred to drive the reaction without interfering with the palladium catalyst. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are effective choices, particularly for less reactive aryl bromides.[8] In some cases, amine bases like DABCO are also highly effective.[8]

Q4: Can reaction temperature be used to control the selectivity between cross-coupling and homocoupling?

A4: Yes, temperature is a key parameter to optimize.[11] While higher temperatures generally increase the rates of both reactions, the effect may not be uniform. In some cases, elevated temperatures can disproportionately favor the homocoupling pathway.[1] Therefore, it is often advisable to run the reaction at the lowest temperature that allows for a reasonable rate of cross-coupling. For highly reactive substrates like aryl iodides, reactions can often be run successfully at room temperature, which naturally suppresses the activation barrier for homocoupling.[3]

References
  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391–393. Available from: [Link]

  • Shafiee, M., Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6998–7021. Available from: [Link]

  • Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938–4943. Available from: [Link]

  • Shafiee, M., Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. National Center for Biotechnology Information. Available from: [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Available from: [Link]

  • ResearchGate. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF. Available from: [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available from: [Link]

  • Singh, G. (2014). What is the best procedure for Sonogashira coupling?. ResearchGate. Available from: [Link]

  • The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube. Available from: [Link]

  • ResearchGate. (2015). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Available from: [Link]

  • ResearchGate. (2021). (PDF) Copper-free Sonogashira cross-coupling reactions: an overview. Available from: [Link]

  • Costantini, C., et al. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis. Available from: [Link]

Sources

Optimization

Technical Support Center: Chiral SFC Method Development for Polar Compounds

Welcome to the Technical Support Center for Chiral Supercritical Fluid Chromatography (SFC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achievin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Chiral Supercritical Fluid Chromatography (SFC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving optimal peak shape for polar compounds in chiral SFC. As a Senior Application Scientist, I will provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions in your method development.

Introduction: The Challenge of Polar Analytes in Chiral SFC

Supercritical Fluid Chromatography (SFC) has become a powerful tool for chiral separations, offering advantages in speed and reduced solvent consumption compared to traditional HPLC.[1][2] However, analyzing polar compounds can be challenging. The relatively non-polar nature of the primary mobile phase component, supercritical CO2, often leads to poor solubility and undesirable interactions with the stationary phase, resulting in compromised peak shapes such as tailing, fronting, and broadening.[3] This guide provides a structured approach to troubleshooting and optimizing your chiral SFC methods for these challenging analytes.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding peak shape in chiral SFC of polar compounds:

Q1: Why are my peaks tailing for my polar basic compound?

Peak tailing for basic compounds is a frequent issue in SFC and is often caused by strong interactions between the analyte and acidic residual silanol groups on the silica-based stationary phase.[4][5] These interactions lead to a secondary, stronger retention mechanism that slows down a portion of the analyte molecules, resulting in a "tail." To mitigate this, basic additives are commonly used to shield these active sites.[4][6]

Q2: I'm observing peak fronting. What could be the cause?

Peak fronting in SFC can be attributed to several factors, including column overload, analyte solubility issues, or a mismatch between the injection solvent and the mobile phase.[7] When the concentration of the analyte is too high, it can saturate the stationary phase, leading to a distorted peak shape. Additionally, if the analyte is not fully soluble in the mobile phase, it can precipitate at the head of the column and then redissolve, causing a fronting peak.

Q3: Can I use water in my SFC mobile phase to improve the elution of very polar compounds?

Yes, the use of water as an additive in the mobile phase is becoming increasingly common for the analysis of highly polar compounds in SFC.[8][9] Water can increase the polarity of the mobile phase, enhancing the solubility of polar analytes and improving peak shape and efficiency.[9] It is typically introduced as a small percentage in the co-solvent (e.g., methanol) to ensure miscibility with the supercritical CO2.[9]

Q4: Which type of chiral stationary phase (CSP) is best for polar compounds?

There is no single "best" CSP for all polar compounds, as the selection is highly dependent on the specific analyte structure.[4] However, polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are widely used and often a good starting point for screening.[10] For ionizable polar compounds, ion-exchange-type CSPs can also be very effective.[4] A systematic screening of different CSPs is crucial for successful method development.[4][10]

Q5: How does temperature affect peak shape in chiral SFC?

Temperature can have a dual effect on chiral separations in SFC. Increasing the temperature generally improves peak efficiency and shape by reducing mobile phase viscosity and enhancing mass transfer.[11] However, it can also decrease chiral selectivity, as the weaker intermolecular interactions responsible for enantiomeric recognition may be disrupted at higher temperatures.[11] Therefore, temperature optimization is a trade-off between peak shape and resolution.

In-Depth Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving common peak shape issues encountered with polar compounds in chiral SFC.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a drawn-out trailing edge.

Primary Causes & Solutions:

  • Analyte Interaction with Residual Silanols: As mentioned in the FAQs, this is a primary cause for basic polar compounds.

    • Protocol: Introducing a Basic Additive

      • Initial Screening: Start by adding a small amount (0.1-0.5%) of a basic additive like diethylamine (DEA), isopropylamine (IPA), or ammonium hydroxide to your co-solvent.[6][12]

      • Optimization: If tailing improves but is not eliminated, incrementally increase the additive concentration. Be mindful that excessive additive can sometimes negatively impact selectivity.

      • Alternative Amines: For challenging separations, consider stronger or more sterically hindering amines like ethylenediamine (EDA) or 2-aminoethanol, which can offer improved peak symmetry.[12]

  • Secondary Interactions with the Stationary Phase: Besides silanols, other active sites on the stationary phase can contribute to tailing.

    • Solution: Column Selection

      • Consider using a column with a different stationary phase chemistry. For example, an ethylpyridine-based column can be effective for basic compounds as it can reduce the need for mobile phase additives.[13]

      • For acidic polar compounds exhibiting tailing, an acidic additive like trifluoroacetic acid (TFA) or formic acid can be used to suppress the ionization of the analyte and reduce interactions with the stationary phase.[6][12]

  • Insufficient Mobile Phase Polarity: If the analyte is not sufficiently soluble in the mobile phase, it can lead to tailing.

    • Solution: Co-solvent and Additive Optimization

      • Increase the percentage of the polar co-solvent (e.g., methanol, ethanol).

      • Consider adding a small percentage of water to the co-solvent to further increase mobile phase polarity.[8][9]

Troubleshooting Flowchart for Peak Tailing:

G start Peak Tailing Observed is_basic Is the analyte a basic compound? start->is_basic add_base Add a basic additive (e.g., DEA, IPA) to the co-solvent. is_basic->add_base Yes is_acidic Is the analyte an acidic compound? is_basic->is_acidic No change_column Try a different column chemistry (e.g., ethylpyridine). add_base->change_column end Peak Shape Improved change_column->end add_acid Add an acidic additive (e.g., TFA, formic acid) to the co-solvent. is_acidic->add_acid Yes increase_polarity Increase co-solvent percentage or add water. is_acidic->increase_polarity No add_acid->end check_overload Investigate potential column overload. increase_polarity->check_overload check_overload->end G start Peak Fronting Observed check_overload Is the sample concentration too high? start->check_overload reduce_load Reduce injection volume or dilute the sample. check_overload->reduce_load Yes check_solubility Is the analyte poorly soluble in the mobile phase? check_overload->check_solubility No end Peak Shape Improved reduce_load->end increase_mp_strength Increase co-solvent percentage or add a stronger solvent/water. check_solubility->increase_mp_strength Yes check_injection_solvent Is the injection solvent much stronger than the mobile phase? check_solubility->check_injection_solvent No increase_mp_strength->end match_injection_solvent Dissolve sample in mobile phase or inject a smaller volume. check_injection_solvent->match_injection_solvent Yes check_injection_solvent->end No match_injection_solvent->end

Caption: Troubleshooting workflow for addressing peak fronting.

Issue 3: Split or Broad Peaks

Split or broad peaks can indicate a variety of issues, from instrumental problems to on-column degradation.

Primary Causes & Solutions:

  • Co-elution: Another compound may be eluting very close to your analyte of interest.

    • Solution: Improve Resolution

      • Optimize the mobile phase composition (co-solvent and additive).

      • Screen different chiral stationary phases.

      • Adjust the temperature and backpressure to fine-tune selectivity.

  • Column Void or Contamination: A void at the head of the column or contamination can distort the flow path. [14] * Solution: Column Maintenance

    • Reverse flush the column (if permitted by the manufacturer).
    • If the problem persists, the column may need to be replaced.
  • Analyte On-Column Degradation or Isomerization: The analyte may not be stable under the chromatographic conditions.

    • Solution: Method Condition Adjustment

      • Lower the column temperature.

      • If using an acidic or basic additive, ensure it is not causing degradation.

  • Extra-Column Dispersion: Excessive volume in the tubing and connections between the injector, column, and detector can lead to peak broadening.

    • Solution: System Optimization

      • Use tubing with the smallest possible internal diameter and length.

      • Ensure all fittings are properly made to minimize dead volume.

Data Summary Tables

Table 1: Common Additives for Improving Peak Shape in Chiral SFC

Additive TypeExamplesTypical ConcentrationPrimary Use
Basic Diethylamine (DEA), Isopropylamine (IPA), Ammonium Hydroxide0.1 - 1.0% in co-solventImproves peak shape of basic compounds by masking silanol activity. [4][6][12]
Acidic Trifluoroacetic Acid (TFA), Formic Acid, Acetic Acid0.1 - 0.5% in co-solventImproves peak shape of acidic compounds by suppressing ionization. [6][12]
Neutral/Polar Water1 - 5% in co-solventEnhances elution and improves peak shape of highly polar compounds. [8][9]

Table 2: Influence of Key Parameters on Peak Shape

ParameterEffect on Peak ShapeRationale
Co-solvent % Increasing percentage generally improves peak shape for polar analytes.Increases mobile phase polarity and analyte solubility. [1]
Temperature Higher temperature often leads to sharper peaks but may reduce selectivity.Reduces viscosity, improving mass transfer. [11]
Backpressure Higher backpressure can sometimes improve peak shape.Increases fluid density and solvating power. [6]
Flow Rate Higher flow rates can lead to broader peaks.Less time for mass transfer to and from the stationary phase.

Conclusion

Achieving symmetrical, sharp peaks for polar compounds in chiral SFC is a multi-faceted challenge that requires a systematic and informed approach to method development. By understanding the fundamental principles behind peak distortion and by methodically adjusting key parameters such as mobile phase composition, stationary phase chemistry, and operating conditions, you can successfully overcome these challenges. This guide provides a framework for troubleshooting and a deeper understanding of the causative factors, enabling you to develop robust and reliable chiral SFC methods.

References

  • West, C. (2013). How Good is SFC for Polar Analytes? Chromatography Today. [Link]

  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]

  • Al-Rifai, M., et al. (2024). The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography. Molecules. [Link]

  • De Klerck, K., et al. (2014). A generic chiral separation strategy for polysaccharide-based columns in supercritical fluid chromatography. Journal of Chromatography A. [Link]

  • Fahim, A. (2021). Influence of Modifiers on Supercritical Fluid Chromatography (SFC) and Supercritical Fluid Extraction (SFE), Part I. American Journal of Analytical Chemistry. [Link]

  • Letter, W. (2017). How to improve peak shape in Supercritical Fluid Chromatography? ResearchGate. [Link]

  • Waters Corporation. (n.d.). Preparative SFC Method Development. Waters. [Link]

  • Shimadzu. (n.d.). SELECTING THE RIGHT SFC COLUMN. Shimadzu. [Link]

  • LCGC International. (2024). Analytical Method Lifecycle of SFC Methods from Development Use to Routine QC Implementation; Supporting Small Molecule R&D and Commercialization. LCGC International. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters. [Link]

  • Waters Corporation. (n.d.). SFC Columns for Chiral & Achiral Separations. Waters. [Link]

  • Al-Rifai, M., et al. (2024). The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography. Scilit. [Link]

  • Dolan, J. W. (2004). Peak Shape Problems. LCGC North America. [Link]

  • Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies. [Link]

  • Ucci, A. (2019). A Tale of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. [Link]

  • MatheO. (2017). Method development in Supercritical Fluid Chromatography (SFC) using Design of Experiments (DoE) and Design Space (DS). MatheO. [Link]

  • Roy, D., Tarafder, A., & Miller, L. (2021). Effect of water addition to super/sub-critical fluid mobile-phases for achiral and chiral separations. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Enantiomeric Excess for (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate

For Researchers, Scientists, and Drug Development Professionals The stereochemical purity of a drug candidate is a critical quality attribute that can profoundly impact its pharmacological and toxicological profile. For...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of a drug candidate is a critical quality attribute that can profoundly impact its pharmacological and toxicological profile. For (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate, a chiral molecule with potential applications in medicinal chemistry, the accurate determination of its enantiomeric excess is paramount. This guide will navigate the reader through the selection, development, and validation of suitable analytical methods, ensuring the generation of reliable and reproducible data.

The Analytical Challenge: Ensuring Enantiopurity

(S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate possesses a single stereocenter, making it a chiral molecule that can exist as two non-superimposable mirror images, or enantiomers. While the (S)-enantiomer may exhibit the desired therapeutic effect, the (R)-enantiomer could be inactive, less active, or even contribute to undesirable side effects. Therefore, stringent control and accurate measurement of the enantiomeric composition are mandated by regulatory agencies.[1][2]

This guide will focus on a primary and an orthogonal method for the validation of enantiomeric excess:

  • Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)

  • Orthogonal Method: Supercritical Fluid Chromatography (SFC)

Additionally, we will discuss the utility of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) as complementary approaches.

Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the separation and quantification of enantiomers due to its high resolution, sensitivity, and robustness.[1][2] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Causality in Method Development

The selection of an appropriate CSP is the most critical step in developing a chiral HPLC method. For a molecule like (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate, which contains a phenyl group, a hydroxyl group, an ester, and an alkyne moiety, polysaccharide-based CSPs are an excellent starting point due to their broad applicability.[3] Specifically, cellulose and amylose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), are known to be effective for a wide range of chiral compounds.

The choice of the mobile phase is equally important. In normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution by suppressing the ionization of the analyte or interacting with the stationary phase.

Experimental Protocol: Chiral HPLC

Objective: To develop and validate a chiral HPLC method for the determination of the enantiomeric excess of (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

Materials:

  • (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate reference standard

  • Racemic Methyl 3-(4-hydroxyphenyl)hex-4-ynoate

  • HPLC-grade n-hexane, isopropanol (IPA), and ethanol

  • Diethylamine (DEA)

Chromatographic Conditions (Starting Point):

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Lux® Cellulose-1 or CHIRALPAK® IB)[3], 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm (based on the UV absorbance of the phenyl group)

  • Injection Volume: 10 µL

  • Sample Concentration: 1 mg/mL in mobile phase

Method Validation Workflow:

The method validation will be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4]

ValidationWorkflow

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer. This is demonstrated by injecting the (S)-enantiomer, the racemic mixture, and a placebo (if applicable) to show that there are no interfering peaks at the retention times of the enantiomers.

  • Linearity: A linear relationship between the concentration of the (R)-enantiomer and its peak area should be established. A minimum of five concentrations covering the expected range of the impurity should be analyzed.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is determined by spiking the (S)-enantiomer sample with known amounts of the (R)-enantiomer at different concentration levels.

  • Precision: The degree of agreement among individual test results. This is assessed at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, and/or on different instruments.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of the (R)-enantiomer that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition, column temperature).

  • Solution Stability: The stability of the sample solutions under specified storage conditions.

Orthogonal Method: Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC for chiral separations. It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. SFC often provides faster separations and reduced solvent consumption compared to HPLC.[5][6] Employing an orthogonal method with a different separation mechanism provides a higher degree of confidence in the analytical results.

Causality in Method Development

The same polysaccharide-based CSPs used in HPLC are often effective in SFC. The mobile phase in SFC typically consists of supercritical CO2 and a polar organic modifier, such as methanol or ethanol. Similar to HPLC, additives can be used to improve peak shape and resolution. The lower viscosity of the supercritical fluid mobile phase allows for higher flow rates and faster analysis times.[5]

Experimental Protocol: Chiral SFC

Objective: To develop and validate a chiral SFC method as an orthogonal technique for the determination of the enantiomeric excess of (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate.

Instrumentation:

  • SFC system with a CO2 pump, modifier pump, autosampler, back pressure regulator, and UV detector.

Materials:

  • (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate reference standard

  • Racemic Methyl 3-(4-hydroxyphenyl)hex-4-ynoate

  • SFC-grade carbon dioxide and methanol

  • Diethylamine (DEA)

Chromatographic Conditions (Starting Point):

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., CHIRALPAK® AD-H), 250 x 4.6 mm, 5 µm

  • Mobile Phase: Supercritical CO2 / Methanol with 0.1% DEA (gradient or isocratic)

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Concentration: 1 mg/mL in methanol

Method Validation: The validation of the SFC method will follow the same ICH Q2(R1) guidelines as the HPLC method.

Comparison of HPLC and SFC Methods

ParameterChiral HPLCChiral SFCRationale for Choice
Principle Liquid-solid partitioningSupercritical fluid-solid partitioningDifferent separation mechanisms provide orthogonal validation.
Mobile Phase Organic solvents (e.g., Hexane/IPA)Supercritical CO2 and organic modifierSFC is considered a "greener" technique due to reduced organic solvent consumption.
Analysis Time Typically 10-30 minutesTypically 2-10 minutesSFC often offers significantly faster analysis times.[5]
Resolution Generally highOften comparable or sometimes superior to HPLCDependent on the specific compound and CSP.
Sensitivity HighHighBoth techniques offer excellent sensitivity with UV detection.
Robustness Well-established and robustCan be sensitive to pressure and temperature fluctuationsHPLC is often considered more "rugged" in a routine QC environment.

Complementary Spectroscopic Techniques

While chromatographic techniques are quantitative, spectroscopic methods can provide rapid, qualitative, and sometimes quantitative information about enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral solvating agents or chiral derivatizing agents.[7][8] These agents interact with the enantiomers to form diastereomeric complexes or derivatives, which exhibit distinct signals in the NMR spectrum. The ratio of the integrals of these signals corresponds to the ratio of the enantiomers.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[9][10] The magnitude of the CD signal is proportional to the enantiomeric excess. This technique can be very sensitive and is particularly useful for high-throughput screening of chiral compounds.[9][11]

MethodSelection

Conclusion

The validation of the enantiomeric excess of (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate requires a rigorous and multi-faceted analytical approach. This guide has outlined a robust strategy centered around a primary chiral HPLC method, supported by an orthogonal chiral SFC method. The detailed experimental protocols and validation workflows provide a clear roadmap for researchers and drug development professionals to ensure the stereochemical purity of this and similar chiral molecules. The inclusion of complementary spectroscopic techniques further strengthens the analytical toolkit for a comprehensive characterization. By adhering to the principles of scientific integrity and following established validation guidelines, one can generate high-quality, defensible data that is essential for the advancement of new chemical entities through the development pipeline.

References

  • Anslyn, E. V., & Lin, C. Y. (2014). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 91(11), 1989-1993. [Link]

  • Anslyn, E. V., & Jo, H. H. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(7), 2212-2221. [Link]

  • Wolf, C., & Rurack, K. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. ACS Combinatorial Science, 13(5), 485-492. [Link]

  • Le, T. B., & Anslyn, E. V. (2018). Determination of enantiomeric and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 5(1), 69-74. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 104-111. [Link]

  • Wang, W., Xu, B., & Hammond, G. B. (2008). Substituted alkyne synthesis by C-C coupling. Organic Letters, 10(16), 3713-3716. [Link]

  • Wang, Q., & Tan, B. (2023). Catalytic asymmetric dearomatization of phenols via divergent intermolecular (3 + 2) and alkylation reactions. Nature Communications, 14(1), 4930. [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2019). Enantioselective Addition of Aryl Ketones and Acetone to Nitroalkenes Organocatalyzed by Carbamate-Monoprotected Cyclohexa-1,2-Diamines. Molecules, 24(18), 3366. [Link]

  • Abdou, M. M., Matziari, M., O'Neill, P. M., Amigues, E., Zhou, R., Wang, R., & Ali, B. F. (2018). Methyl 3-(4-hydroxyphenyl)propionate. IUCrData, 3(12), x181662. [Link]

  • Lu, Y. R., & Chen, Y. C. (2025). Regiodivergent Synthesis Utilizing Alkyl Hex-5-en-2-ynoates and 3-Homoacyl Coumarins: Phenol-Mediated Controllable Phosphine-Catalyzed Michael and 1,7-Umpolung Addition. Organic Letters. [Link]

  • Ashenhurst, J. (2014). Synthesis (5) - Reactions of Alkynes. Master Organic Chemistry. [Link]

  • Labuta, J., Ishihara, S., Šikorský, T., Futera, Z., Shundo, A., Hanyková, L., ... & Hill, J. P. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature communications, 4(1), 2188. [Link]

  • Canary, J. W., & Zahn, S. (2011). Rapid determination of enantiomeric excess of α-chiral cyclohexanones using circular dichroism spectroscopy. Tetrahedron: Asymmetry, 22(6-8), 735-739. [Link]

  • Merlrel, H. (1964). U.S. Patent No. 3,155,734. Washington, DC: U.S.
  • Bouř, P., & Kapitán, J. (2015). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Analytical chemistry, 87(21), 10858-10865. [Link]

  • Reddy, T. S., & Lee, D. (2018). Synthesis of aryl allyl alkynes via reaction with allyl amine and aryl alkynoic acids through decarboxylation. Tetrahedron Letters, 59(4), 367-370. [Link]

  • Li, C., & Wang, J. (2019). Acylation of phenols to phenolic esters with organic salts. Green Chemistry, 21(16), 4386-4391. [Link]

  • Singh, N., & Suryaprakash, N. (2017). NMR determination of enantiomeric excess. RSC Advances, 7(5), 2688-2694. [Link]

  • Beaulieu, S., et al. (2023). Investigation of photoelectron elliptical dichroism for chiral analysis. Physical Chemistry Chemical Physics, 25(21), 14643-14652. [Link]

  • Masson, G., & Zhu, J. (2010). Asymmetric organocatalytic synthesis of quaternary α-hydroxy phosphonates: en route to α-aryl phosphaisoserines. Chemical Communications, 46(18), 3134-3136. [Link]

  • Ahuja, S. (2005). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Pharmaceutical Technology, 29(11), 84-92. [Link]

  • Kopyt, M., Tryniszewski, M., Barbasiewicz, M., & Kwiatkowski, P. (2023). Enantioselective Addition of Dialkyl Malonates to β-Arylethenesulfonyl Fluorides under High-Pressure Conditions. Organic Letters, 25(36), 6665-6669. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy in supercritical fluid chromatography. Journal of Chromatography A, 1363, 290-301. [Link]

  • The Organic Chemistry Tutor. (2023, March 31). Alkyne Synthesis Reaction Problem [Video]. YouTube. [Link]

  • Fyles, T. M., & Tong, C. C. (2012). Chiral amine ee determination using self-assembled octahedral Fe (II)-imine complexes. Organic & biomolecular chemistry, 10(4), 747-753. [Link]

  • Li, X., et al. (2023). Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectro. Scholars' Mine. [Link]

  • Rahman, M. M., et al. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 16(2), 165-172. [Link]

  • Varongchayakul, C., & Danheiser, R. L. (2019). One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction. Organic Syntheses, 96, 464-480. [Link]

  • Gotor, V., & Gotor-Fernández, V. (2009). Acylation of chiral alcohols: a simple procedure for chiral GC analysis. Molecules, 14(1), 389-400. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Wang, J. (2019). Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs. Nature communications, 10(1), 1-9. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. LCGC Europe, 35(4), 147-152. [Link]

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-64. [Link]

  • PubChem. (n.d.). methyl (3S)-3-(2-hydroxyphenyl)hex-4-ynoate. National Center for Biotechnology Information. [Link]

  • Milanov, Z., Peng, L., Layne, J., Jacob, M., et al. (n.d.). Performance Evaluation of Immobilized and Coated Polysaccharide Chiral HPLC Columns Using Generic Screening Mobile Phase Systems. Phenomenex. [Link]

Sources

Comparative

Spectroscopic comparison of E/Z isomers of hex-4-ynoates

<-3a-3a>## A Researcher's Guide to Spectroscopic Differentiation of E/Z Isomers of Hex-3-enoates A Note on Chemical Nomenclature This guide focuses on the spectroscopic comparison of E and Z isomers of hex-3-enoates . Th...

Author: BenchChem Technical Support Team. Date: February 2026

<-3a-3a>## A Researcher's Guide to Spectroscopic Differentiation of E/Z Isomers of Hex-3-enoates

A Note on Chemical Nomenclature

This guide focuses on the spectroscopic comparison of E and Z isomers of hex-3-enoates . The initially proposed topic, "hex-4-ynoates," refers to molecules containing an alkyne (triple bond). Triple bonds have a linear geometry and do not exhibit E/Z (geometric) isomerism, which arises from restricted rotation around a double bond.[1][2] Therefore, this guide has been expertly redirected to a chemically accurate and relevant subject: the stereoisomers of hex-3-enoates, a class of α,β-unsaturated esters where such comparison is both possible and crucial.[3][4][5]

Introduction: Why Stereochemistry Matters

In the fields of chemical synthesis and drug development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. Geometric isomers, designated as E (entgegen, opposite) and Z (zusammen, together), can exhibit vastly different biological activities, physical properties, and reaction kinetics.[6][7] Ethyl hex-3-enoate, a key fragrance and flavor compound, serves as a pertinent example where control and verification of the double bond geometry are essential for product consistency and quality.[8][9] This guide provides an in-depth comparison of the primary spectroscopic techniques used to unambiguously differentiate between the E and Z isomers of hex-3-enoates.

Spectroscopic Fingerprints: A Comparative Analysis

The differentiation of E and Z isomers is achieved by identifying subtle yet definitive variations in their interaction with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the most powerful and accessible tools for this purpose.

¹H NMR Spectroscopy: The Power of Coupling Constants

Proton NMR (¹H NMR) spectroscopy is arguably the most conclusive method for assigning E and Z geometry in disubstituted alkenes. The key lies in the magnitude of the vicinal coupling constant (³JHH) between the two protons on the double bond (vinylic protons).

Causality: The ³JHH coupling constant is dependent on the dihedral angle between the C-H bonds of the interacting protons, a relationship described by the Karplus equation.[10]

  • In the E (trans) isomer , the vinylic protons are anti-periplanar (180° angle), resulting in a large coupling constant.

  • In the Z (cis) isomer , the vinylic protons are syn-periplanar (0° angle), leading to a significantly smaller coupling constant.

This difference provides a clear and quantitative diagnostic marker.

Parameter(E)-hex-3-enoate(Z)-hex-3-enoateRationale
Vinylic ³JHH ~15-18 Hz ~10-12 Hz The trans relationship of protons in the E isomer leads to stronger coupling compared to the cis relationship in the Z isomer.[10][11]
Vinylic Proton (H3) δ ~5.5-5.8 ppm~5.4-5.6 ppmThe proton at C3 in the Z isomer can be slightly shielded by the alkyl chain at C5.
Vinylic Proton (H4) δ ~6.8-7.1 ppm~6.2-6.5 ppmThe proton at C4 is significantly deshielded by the anisotropic effect of the carbonyl group in the E isomer.

Note: Chemical shifts (δ) are approximate and can vary with solvent and substitution.

¹³C NMR Spectroscopy: The Gamma-Gauche Effect

While ¹H NMR is often definitive, ¹³C NMR provides valuable corroborating evidence. The key differentiator is the chemical shift of the allylic carbon (C5), which is influenced by steric interactions.

Causality: The "gamma-gauche" effect describes the shielding (upfield shift) of a carbon atom that is in a gauche (staggered at 60°) orientation to another carbon or heteroatom three bonds away.

  • In the Z isomer , the C5 carbon is sterically crowded by the C2 methylene group. This spatial compression leads to a shielding effect, causing the C5 signal to appear at a lower chemical shift (further upfield) compared to the E isomer.[12]

  • In the E isomer , the C5 carbon is anti to the C2 group, experiencing no such steric compression.[13]

Parameter(E)-hex-3-enoate(Z)-hex-3-enoateRationale
Allylic Carbon (C5) δ ~30-35 ppm~25-30 ppm Steric compression in the Z isomer causes a characteristic upfield shift (γ-gauche effect).[12][13]
Vinylic Carbons (C3, C4) δ ~120-150 ppm~120-148 ppmDifferences are generally less pronounced than for the allylic carbon.
Methyl Carbon (C6) δ ~13-15 ppm~12-14 ppmThe methyl carbon in the Z isomer is also slightly shielded compared to the E isomer.[13]

Note: Chemical shifts (δ) are approximate and can vary with solvent and substitution.

Infrared (IR) Spectroscopy: Distinguishing Bending Vibrations

IR spectroscopy can be a rapid and effective method for distinguishing between E and Z isomers, provided the characteristic bands are well-resolved. The most reliable diagnostic peak arises from the out-of-plane C-H bending vibration of the vinylic protons.

Causality: The geometry of the double bond dictates how the vinylic C-H bonds can bend relative to the plane of the double bond.

  • The E (trans) isomer exhibits a strong, sharp absorption band in the region of 960-980 cm⁻¹ .[12]

  • The Z (cis) isomer shows a characteristic absorption band in the region of 675-730 cm⁻¹ .[12]

The C=C stretching vibration (around 1650-1670 cm⁻¹) can also differ, with the band for the cis isomer sometimes being weaker or at a slightly lower frequency, but this is a less reliable diagnostic tool than the C-H bend.[12][14][15]

Vibration Mode(E)-hex-3-enoate(Z)-hex-3-enoateRationale
=C-H Bend (Out-of-Plane) 960-980 cm⁻¹ (Strong) 675-730 cm⁻¹ (Strong) This is the most diagnostic IR feature for differentiating E/Z disubstituted alkenes.[12]
C=O Stretch ~1720-1740 cm⁻¹~1720-1740 cm⁻¹Little to no significant difference is expected for the carbonyl stretch.[16]
C=C Stretch ~1650-1670 cm⁻¹~1650-1670 cm⁻¹May be slightly weaker and at a lower frequency for the Z isomer, but often not a primary distinguishing feature.[14]

Visualizing the Molecules and Workflow

To better understand the structural differences and the analytical process, the following diagrams are provided.

Caption: Molecular structures of (E)- and (Z)-ethyl hex-3-enoate isomers.

G cluster_analysis Data Analysis cluster_assignment Isomer Assignment sample Sample Preparation Dissolve isomer mixture in deuterated solvent (e.g., CDCl₃) nmr ¹H & ¹³C NMR Acquisition 400 MHz+ Spectrometer sample->nmr NMR Tube ir IR Acquisition Neat film or solution (e.g., CCl₄) sample->ir Salt Plates / IR Cell nmr_analysis NMR Spectral Analysis ¹H NMR: Measure ³JHH coupling constant for vinylic protons ¹³C NMR: Identify chemical shift of allylic C5 nmr->nmr_analysis ir_analysis IR Spectral Analysis Identify position of =C-H out-of-plane bend ir->ir_analysis E_isomer E-Isomer ³JHH ≈ 15-18 Hz C5 δ ≈ 30-35 ppm =C-H bend ≈ 970 cm⁻¹ nmr_analysis:f0->E_isomer nmr_analysis:f1->E_isomer Z_isomer Z-Isomer ³JHH ≈ 10-12 Hz C5 δ ≈ 25-30 ppm =C-H bend ≈ 700 cm⁻¹ nmr_analysis:f0->Z_isomer nmr_analysis:f1->Z_isomer ir_analysis->E_isomer ir_analysis->Z_isomer

Caption: Workflow for spectroscopic differentiation of E/Z hex-3-enoate isomers.

Experimental Protocols

The following are generalized, self-validating protocols for obtaining high-quality spectroscopic data for isomer differentiation.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the hex-3-enoate sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent contains a known internal standard like tetramethylsilane (TMS) at 0.00 ppm.[13]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the tube in the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better signal dispersion).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Ensure the spectral width covers the entire proton chemical shift range (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative ratios if a mixture of isomers is present.[10]

    • Measure the coupling constants (in Hz) between the vinylic protons with high precision.

Protocol 2: IR Spectrum Acquisition (ATR or Solution)
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty crystal.

    • Place a single drop of the neat liquid sample directly onto the crystal.

  • Sample Preparation (Solution):

    • Prepare a dilute solution (~1-5% w/v) of the sample in a suitable IR-transparent solvent (e.g., CCl₄).

    • Fill a liquid IR cell (e.g., NaCl or KBr plates) with the solution.[17]

    • Acquire a background spectrum using a cell filled with the pure solvent.

  • Acquisition:

    • Place the sample into the spectrometer's sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks, paying close attention to the 1000-650 cm⁻¹ region for the diagnostic =C-H bending vibrations.

Conclusion

The unambiguous assignment of E and Z stereochemistry in hex-3-enoates is readily achievable through a systematic application of standard spectroscopic techniques. ¹H NMR spectroscopy offers the most definitive evidence through the measurement of vinylic proton coupling constants (³JHH). ¹³C NMR serves as an excellent confirmatory method by identifying the sterically induced upfield shift of the allylic C5 carbon in the Z isomer. Finally, IR spectroscopy provides a rapid diagnostic tool, with the out-of-plane =C-H bending vibration giving a clear indication of the double bond geometry. By employing these techniques in concert, researchers can confidently characterize the stereochemical outcome of their reactions and ensure the isomeric purity of their compounds.

References

  • Al-Najah Staff. (n.d.). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald. An-Najah National University. Retrieved from [Link]

  • Anonymous. (2023, May 11). Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. National Center for Biotechnology Information. Retrieved from [Link]

  • Anonymous. (2014, October 23). Which has the higher chemical shift E/Z alkene? Chemistry Stack Exchange. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

  • Clark, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). carbon-13 NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Retrieved from [Link]

  • Hossain, M. A., et al. (n.d.). Characterization and Synthesis of Some α, β-unsaturated Ester Derivatives from Aliphatic Aldehydes. Bangladesh Journals Online. Retrieved from [Link]

  • S.P. Chemistry. (2020, September 26). Important Properties to Identify Cis-/Trans- Isomers. YouTube. Retrieved from [Link]

  • Yadav, G. D., & Lathi, P. S. (2004). Optimization of enzymatic synthesis of ethyl hexanoate in a solvent free system using response surface methodology (RSM). ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2025, February 28). E and Z Notation For Alkenes (+ Cis/Trans). Master Organic Chemistry. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-hexen-1-yl (Z)-3-hexenoate. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of α,β-unsaturated esters. Isolated yields based on alkene 1 or 4. Retrieved from [Link]

  • Bakkar, M., et al. (n.d.). 1H 13C NMR investigation of E/ Z-isomerization around C N bond in the trans-alkene-Pt(II)imine complexes of some ketimines and aldimines. ResearchGate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 3-hexenoate. Retrieved from [Link]

  • NIST. (n.d.). 3-Hexen-1-ol, (Z)-. NIST WebBook. Retrieved from [Link]

  • SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Dr. Puspendra Classes. (2022, December 17). Part 12: Woodward Fieser Rule for α, β unsaturated carbonyl compounds | Examples | UV-Visible Spec. YouTube. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). ETHYL 3-HEXENOATE, (3E)-. Retrieved from [Link]

  • Quora. (2019, April 11). What are the two isomers of hex-3-ene and what are their structures? Retrieved from [Link]

  • Quora. (2020, December 9). How to use infrared spectroscopy to distinguish between cis and trans isomers. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). 1H Nmr Spectra and E/Z Isomer Distribution of N-Alkylimines. Retrieved from [Link]

  • ACS Publications. (n.d.). Conversion of α,β-Unsaturated Aldehydes into Saturated Esters: An Umpolung Reaction Catalyzed by Nucleophilic Carbenes. Retrieved from [Link]

  • Reddit. (2020, December 4). Using HNMR to find E/Z ratio of Alkenes Formed. Retrieved from [Link]

  • Leah4sci. (2018, October 8). E Z Geometric Isomers for Alkenes. YouTube. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Chiral HPLC and SFC for Enantiopurity Determination

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1] The separation an...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1] The separation and quantification of enantiomers are therefore paramount. For decades, High-Performance Liquid Chromatography (HPLC) has been the gold standard for this task. However, Supercritical Fluid Chromatography (SFC) has emerged as a powerful, often superior, alternative, compelling a re-evaluation of our analytical strategies.

This guide moves beyond a simple recitation of methods. As a seasoned practitioner, my goal is to illuminate the underlying principles, guide you through the nuanced decisions of method development, and establish a robust framework for the cross-validation of these two potent technologies. We will explore not just how to perform these analyses, but why specific choices lead to successful, transferable, and regulatory-compliant results.

The Pillars of Chiral Separation: A Tale of Two Techniques

The successful separation of enantiomers hinges on creating a transient diastereomeric complex between the analyte and a chiral selector.[2][3] The differential stability of these complexes allows one enantiomer to be retained longer than the other. Both HPLC and SFC achieve this, but the nature of their mobile phases creates distinct chromatographic environments.

Chiral High-Performance Liquid Chromatography (HPLC): The Established Workhorse

Chiral HPLC leverages a Chiral Stationary Phase (CSP) to resolve enantiomers from a liquid mobile phase. The mechanism relies on the "three-point interaction model," where multiple simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance) between the analyte and the CSP are necessary for chiral recognition.[3]

  • Stationary Phases: The field is dominated by highly versatile polysaccharide-based CSPs (derivatives of cellulose and amylose), which are often the first choice in screening protocols due to their broad applicability.[4] Other phases, like Pirkle-type or cyclodextrin-based CSPs, offer alternative selectivities for specific classes of molecules.[5]

  • Mobile Phases: The choice of mobile phase (Normal-Phase, Reversed-Phase, or Polar Organic Mode) profoundly impacts selectivity. Normal-phase (e.g., hexane/alcohol) often provides the best selectivity but suffers from high costs and environmental concerns associated with the solvents.

Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative

SFC is a form of normal-phase chromatography that uses a supercritical fluid, typically carbon dioxide (CO2), as the primary mobile phase.[6] To modulate analyte retention and interaction with the CSP, a small amount of an organic solvent, or "modifier" (commonly methanol or ethanol), is added.[7]

The power of SFC stems from the physicochemical properties of supercritical CO2:

  • Low Viscosity: This allows for much higher flow rates than in HPLC without generating prohibitive backpressure, leading to significantly faster analyses.[1][8][9]

  • High Diffusivity: This property enhances mass transfer between the mobile and stationary phases, contributing to high efficiency even at elevated flow rates.[1]

These characteristics make SFC an inherently faster and "greener" technique, drastically reducing the consumption of organic solvents.[10][11]

A Head-to-Head Comparison: Performance and Practicality

Choosing between HPLC and SFC is a decision based on a balance of speed, cost, environmental impact, and the specific demands of the separation. The two techniques are often complementary, with selectivity sometimes differing on the same stationary phase due to the distinct nature of the mobile phase.[8][12]

FeatureChiral High-Performance Liquid Chromatography (HPLC) Chiral Supercritical Fluid Chromatography (SFC) Senior Scientist's Insight
Analysis Speed Slower; typical run times of 5-20 minutes.Significantly faster; typical run times of 1-5 minutes.[8]SFC's speed advantage is undeniable for high-throughput screening and rapid QC checks. Column equilibration is also much faster.[1]
Efficiency High, especially with modern columns using superficially porous particles (SPPs).[13]Very high; the high diffusivity of CO2 promotes efficient mass transfer.[1]While modern HPLC columns have narrowed the gap, SFC often achieves higher efficiency in a fraction of the time.
Solvent Consumption High, especially in normal-phase mode using solvents like hexane and isopropanol.Drastically lower; CO2 is the primary mobile phase, reducing organic solvent use by >80%.[10][14]This is SFC's most compelling advantage, leading to lower costs for solvent purchase and waste disposal and aligning with green chemistry principles.[11]
Selectivity Well-established and predictable for many compound classes.Often similar to normal-phase HPLC but can exhibit unique selectivity and even enantiomeric elution order reversal.[8]The potential for different selectivity makes SFC a powerful complementary tool when HPLC methods fail. An elution order swap requires careful peak tracking during validation.
Operational Cost Lower initial instrument cost. Higher long-term costs due to solvent purchase and disposal.Higher initial instrument cost. Lower long-term operational costs.[14]The return on investment for SFC can be rapid in high-throughput environments due to savings in solvent and time.
Method Development Can be time-consuming due to longer run and equilibration times.Faster and more efficient due to rapid analysis cycles.[15]Automated screening systems combining SFC with column and solvent switching can evaluate dozens of conditions overnight.
Sample Compatibility Broad compatibility across various modes (NP, RP, etc.).Best for molecules soluble in less polar solvents; highly polar or ionic compounds can be challenging.While modifiers enhance the elution of polar compounds, SFC is fundamentally a normal-phase technique. Sample solubility in the injection solvent is a key consideration.

The Mandate for Cross-Validation: Ensuring Method Equivalency

When an analytical method is transferred between technologies—for instance, moving from an HPLC development method to an SFC method for quality control—it is imperative to prove that the new method produces equivalent results. Cross-validation provides this proof, ensuring data integrity and regulatory compliance. This process is governed by the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[9][16]

A cross-validation study rigorously compares the performance characteristics of both the established (HPLC) and the new (SFC) methods.

Workflow for Cross-Validation of Chiral HPLC and SFC Methods

G cluster_0 Method Development & Optimization cluster_1 Cross-Validation Protocol Execution cluster_2 Data Analysis & Comparison cluster_3 Conclusion DevHPLC Optimized Chiral HPLC Method (Existing) SamplePrep Prepare Validation Samples (Racemate, Enantiomer-spiked, LOQ) DevHPLC->SamplePrep DevSFC Develop & Optimize Chiral SFC Method DevSFC->SamplePrep AnalyzeHPLC Analyze Samples using HPLC Method SamplePrep->AnalyzeHPLC AnalyzeSFC Analyze Samples using SFC Method SamplePrep->AnalyzeSFC CompareData Compare Validation Parameters: - Specificity - Accuracy (% Recovery) - Precision (%RSD) - Linearity (r^2) - LOQ AnalyzeHPLC->CompareData AnalyzeSFC->CompareData Acceptance Results Meet Acceptance Criteria? CompareData->Acceptance Report Document Results in Validation Report Acceptance->Report  Yes Troubleshoot Troubleshoot & Re-Optimize SFC Method Acceptance->Troubleshoot  No Troubleshoot->DevSFC

Caption: Workflow for the cross-validation of chiral HPLC and SFC methods.

Experimental Protocols: A Self-Validating System

The following protocols provide a detailed framework for developing an SFC method and subsequently cross-validating it against an established HPLC method.

Protocol 1: Chiral SFC Method Development Screening

Objective: To identify a suitable CSP and mobile phase for the enantioseparation of a target compound.

  • Preparation:

    • Prepare a stock solution of the racemic compound at 1 mg/mL in a suitable solvent (e.g., methanol or ethanol).

    • Install a set of screening columns, typically 4-6 polysaccharide-based CSPs of different selectivities.

  • Initial Screening Conditions:

    • Instrument: SFC System with UV or PDA detector.

    • Columns: e.g., CHIRALPAK® IA, IB, IC, ID, IE, IF (4.6 x 150 mm).

    • Mobile Phase: CO2 / Modifier.

    • Modifiers: Start with Methanol (MeOH) and Isopropanol (IPA).

    • Gradient: A fast, generic gradient (e.g., 5% to 40% modifier over 5 minutes).

    • Flow Rate: 3 mL/min.

    • Back Pressure: 15 MPa.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

  • Execution:

    • Run the screening sequence, testing each column with each modifier.

  • Evaluation:

    • Examine the chromatograms for any separation (Resolution > 1.5 is desired).

    • Identify the "hit" conditions (column/modifier combination) that provide the best separation.

  • Optimization:

    • For the best condition, optimize the separation by converting to an isocratic method or adjusting the gradient slope for improved resolution and shorter run time. Consider adding additives (e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds) if peak shape is poor.

Protocol 2: HPLC vs. SFC Cross-Validation

Objective: To demonstrate the equivalency of a newly developed SFC method and an existing HPLC method for determining the enantiomeric purity of a substance.

  • Define Acceptance Criteria (Example):

    • Accuracy: Mean recovery of the minor enantiomer between 90.0% and 110.0%.

    • Precision: RSD for peak area ratio of the minor enantiomer ≤ 5.0%.

    • LOQ: Signal-to-Noise ratio ≥ 10.

  • Prepare Validation Samples:

    • Specificity: Prepare samples of the racemate, each pure enantiomer, and a placebo (if applicable).

    • Linearity & Accuracy: Prepare a stock solution of the main enantiomer. Spike it with the minor enantiomer at five concentration levels (e.g., LOQ, 0.1%, 0.2%, 0.5%, 1.0%). Prepare n=3 samples at each level.

    • Precision: Prepare n=6 samples of the main enantiomer spiked with the minor enantiomer at a target concentration (e.g., 0.5%).

  • Analysis:

    • Analyze all validation samples using the established HPLC method.

    • Thoroughly equilibrate the system and analyze the same set of validation samples using the new SFC method.

  • Data Evaluation & Comparison:

    • Specificity: Confirm that the retention times match the pure standards and there is no interference from the placebo. Note any change in elution order.

    • Accuracy: For both methods, calculate the percent recovery of the minor enantiomer at each concentration level.

    • Precision: For both methods, calculate the mean and Relative Standard Deviation (RSD) of the peak area or area percent for the minor enantiomer across the six replicate preparations.

    • Linearity: For both methods, plot the peak response of the minor enantiomer versus its concentration and determine the correlation coefficient (r²).

    • LOQ: Confirm that the LOQ sample meets the S/N ≥ 10 criterion for both methods.

Hypothetical Cross-Validation Data Summary
Validation ParameterHPLC Method ResultSFC Method ResultMeets Acceptance Criteria?
Accuracy (0.5% level) 98.7% Recovery101.2% RecoveryYes
Precision (%RSD, n=6) 2.1%1.8%Yes
Linearity (r²) 0.99950.9998Yes
LOQ (S/N Ratio) 14.218.5Yes

Conclusion and Expert Perspective

Neither HPLC nor SFC is universally superior; they are powerful, complementary tools for chiral analysis. Chiral HPLC remains a robust and reliable technique, forming the backbone of many analytical laboratories. However, the paradigm is shifting.

Supercritical Fluid Chromatography (SFC) should now be considered the primary screening platform for new chiral separations. Its incredible speed, high efficiency, and dramatically reduced environmental footprint make it the logical first choice for method development.[17] The ability to rapidly screen a wide range of conditions accelerates development timelines and lowers operational costs.

Chiral HPLC retains its value as a crucial complementary technique and is often preferred for highly polar or poorly soluble compounds that are challenging for SFC.

Ultimately, a laboratory equipped with both technologies and a robust protocol for cross-validation is best positioned to tackle any chiral separation challenge efficiently and effectively. By understanding the fundamental principles of each technique and rigorously validating the transfer of methods between them, scientists can ensure the highest level of data integrity while embracing the speed and sustainability of modern chromatography.

References

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 290-301.

  • Welch, C. J., et al. (2018). High Efficiency Chiral Separations in HPLC and SFC. LCGC International.

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita Resources.

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 Presentation.

  • BOC Sciences. Enantiomeric Purification (HPLC/SFC). BOC Sciences Website.

  • De Pauw, R., De Klerck, K., & Mangelings, D. (2022). Chiral Supercritical Fluid Chromatography, Part 1: Theoretical Background. LCGC Europe.

  • TMP Universal. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Universal Journal of Advances in Pharmaceutical Sciences.

  • Noggle, F. B., et al. (2019). Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase High-Performance Liquid Chromatography with Various Stationary Phases. Molecules, 24(13), 2465.

  • Wikipedia. Supercritical fluid chromatography. Wikipedia.

  • European Pharmaceutical Review. (2024). Analysis of chiral compounds using supercritical fluid chromatography. European Pharmaceutical Review.

  • Shimadzu. Analytical Advantages of SFC. Shimadzu Website.

  • Regalado, E. L., et al. (2014). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Journal of Chromatography A, 1363, 264-272.

  • Sigma-Aldrich. Basics of chiral HPLC. Sigma-Aldrich Technical Document.

  • Regis Technologies. Chiral HPLC & SFC Columns. Regis Technologies Website.

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA.

  • Miller, L. (2009). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. American Pharmaceutical Review.

  • Dispas, A., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 70, 77-92.

  • Teledyne ISCO. HPLC or SFC? Which One Should I Choose?. Teledyne Labs Blog.

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Phenomenex Resources.

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Harmonised Tripartite Guideline.

  • Teledyne ISCO. What is Supercritical Fluid Chromatography (SFC) Chromatography?. Teledyne Labs Blog.

  • Gu, H., et al. (2014). Advantages and drawbacks of popular supercritical fluid chromatography/mass interfacing approaches--a user's perspective. Journal of Chromatography A, 1362, 286-297.

  • Chiralpedia. Direct chiral HPLC separation on CSPs. Chiralpedia.

  • Regis Technologies. (2023). Supercritical Fluid Chromatography: A Greener, Cheaper, and Faster Alternative in Normal Phase Chromatography. Regis Technologies Blog.

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. EMA Scientific guideline.

  • ResearchGate. (a) The principle of HPLC chiral separation: a flow of dissolved chiral... ResearchGate.

  • YMC Europe. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT. YMC Application Note.

  • Sathiyasundar, R. (2016). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate.

  • ALWSCI. (2023). Should I Use SFC Or HPLC For My Analysis?. Industry News.

  • Wiley. Supercritical Fluid Chromatography: Advances and Applications in Pharmaceutical Analysis. Wiley Online Library.

Sources

Comparative

A Comparative Analysis of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate and Established Histone Deacetylase Inhibitors

A Senior Application Scientist's Guide to Evaluating a Novel Compound's Biological Activity In the landscape of epigenetic drug discovery, the identification of novel, potent, and selective inhibitors of histone deacetyl...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating a Novel Compound's Biological Activity

In the landscape of epigenetic drug discovery, the identification of novel, potent, and selective inhibitors of histone deacetylases (HDACs) remains a critical pursuit for the development of next-generation therapeutics, particularly in oncology. This guide provides a comparative framework for evaluating the biological activity of a novel compound, (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate, against well-characterized HDAC inhibitors: Vorinostat (SAHA), Romidepsin (FK228), and Panobinostat (LBH589).

While the biological activity of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate has not been extensively documented in publicly available literature, its chemical structure, featuring a potential zinc-binding group, suggests a plausible hypothesis for its mechanism of action as an HDAC inhibitor. This guide will, therefore, outline the essential experimental protocols to test this hypothesis and rigorously compare its performance with established drugs in the field.

The Central Role of HDACs in Cellular Function and Disease

Histone deacetylases are a class of enzymes that play a pivotal role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and resulting in gene silencing.[1] Dysregulation of HDAC activity is a hallmark of many cancers, where it contributes to the silencing of tumor suppressor genes and the promotion of cell survival and proliferation.[2]

HDAC inhibitors counteract this process by blocking the enzymatic activity of HDACs, leading to the accumulation of acetylated histones.[2] This, in turn, results in a more relaxed chromatin structure, facilitating the re-expression of tumor suppressor genes and ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3]

Comparative Efficacy: A Quantitative Look at Known HDAC Inhibitors

A critical first step in evaluating a novel compound is to benchmark its potency against existing inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison. The following table summarizes the reported IC50 values for Vorinostat, Romidepsin, and Panobinostat against various HDAC isoforms.

InhibitorHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)Class(es) Inhibited
Vorinostat (SAHA) 10-20-I, II, IV[4]
Romidepsin (FK228) 3.6[5]---I[6]
Panobinostat (LBH589) <13.2[7]<13.2[7]<13.2[7]<13.2[7]I, II, IV[7]

Note: IC50 values can vary depending on the assay conditions and cell lines used.

Panobinostat demonstrates broad-spectrum activity with low nanomolar potency against multiple HDAC isoforms.[2][7] Romidepsin is a potent inhibitor of Class I HDACs.[6] Vorinostat also acts as a pan-HDAC inhibitor.[3][4] To position (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate within this landscape, a comprehensive in vitro analysis of its inhibitory activity against a panel of HDAC isoforms is paramount.

Experimental Workflows for Characterizing a Novel HDAC Inhibitor

The following section details the essential experimental protocols required to elucidate the biological activity of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate and enable a direct comparison with the aforementioned established inhibitors.

In Vitro HDAC Activity Assay (Fluorometric)

This initial screen is fundamental to confirm direct inhibition of HDAC enzymes and determine the IC50 values. Fluorometric assays offer a high-throughput and sensitive method for this purpose.[8][9][10]

Principle: The assay utilizes a substrate containing an acetylated lysine residue linked to a fluorophore.[10] In the presence of HDAC activity, the acetyl group is removed. A developer solution is then added, which specifically recognizes the deacetylated lysine and cleaves the substrate, releasing the fluorophore.[8] The resulting fluorescence is directly proportional to HDAC activity, and its inhibition can be quantified.[10]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Test Compound (serial dilutions) - Known Inhibitor (e.g., Vorinostat) - HDAC Enzyme (e.g., HeLa nuclear extract) - HDAC Substrate - Assay Buffer plate Plate Setup (96-well): - Add Assay Buffer - Add Test Compound/Inhibitor - Add HDAC Enzyme - Add HDAC Substrate reagents->plate incubation Incubate at 30°C for 30-60 min plate->incubation developer Add Developer Solution incubation->developer incubation2 Incubate at RT for 15 min developer->incubation2 read Measure Fluorescence (Ex: 340-360 nm, Em: 440-465 nm) incubation2->read calculate Calculate % Inhibition and IC50 Value read->calculate G cluster_cell_culture Cell Culture & Treatment cluster_extraction Protein Extraction cluster_wb Western Blot culture Culture Cancer Cells (e.g., HeLa, HCT116) treat Treat with Test Compound and Known Inhibitors culture->treat harvest Harvest Cells treat->harvest extract Nuclear Protein Extraction harvest->extract quantify Quantify Protein Concentration (BCA Assay) extract->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Blocking transfer->block primary_ab Incubate with Primary Antibody (e.g., anti-acetyl-H3) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect

Caption: Workflow for Western blot analysis of histone acetylation.

Step-by-Step Protocol:

  • Seed cancer cells (e.g., HeLa or HCT116) in culture plates and allow them to adhere.

  • Treat the cells with various concentrations of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate and reference inhibitors for a specified time (e.g., 24 hours).

  • Harvest the cells and prepare nuclear extracts. It is crucial to include an HDAC inhibitor like sodium butyrate in the lysis buffer to preserve the acetylation state. 4. Determine the protein concentration of the extracts using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-Histone H3 or anti-actin). [11]8. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescence detection system. An increased signal for acetylated histones relative to the total histone or loading control indicates HDAC inhibition.

Antiproliferative Assay (MTT Assay)

To assess the functional consequence of HDAC inhibition, an antiproliferative assay is performed to determine the compound's effect on cancer cell viability and to calculate the IC50 for cell growth inhibition.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. [12]Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. [13]The amount of formazan produced is proportional to the number of viable cells. [13] Step-by-Step Protocol:

  • Seed cancer cells in a 96-well plate and allow them to attach overnight. [13]2. Treat the cells with serial dilutions of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate and reference inhibitors for 48-72 hours. [12]3. Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation. [12]4. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO). [13]5. Measure the absorbance at 570 nm using a microplate reader. [12]6. Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for antiproliferative activity.

Cell Cycle Analysis (Flow Cytometry)

HDAC inhibitors are known to induce cell cycle arrest. Flow cytometry analysis of DNA content is a powerful technique to investigate these effects. [14] Principle: Cells are treated with the compound, harvested, and fixed. The cells are then stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). [14][15]The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometry analysis then allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [14] Step-by-Step Protocol:

  • Treat cancer cells with the test compound and reference inhibitors at their respective IC50 concentrations for cell proliferation for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

  • Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA). [15]4. Incubate the cells in the dark for 30 minutes.

  • Analyze the stained cells using a flow cytometer.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the untreated control indicates cell cycle arrest.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial biological characterization of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate as a potential HDAC inhibitor. By systematically performing the described experiments, researchers can generate robust and comparative data on its in vitro enzymatic inhibition, cellular activity, and functional effects on cancer cells.

A successful outcome from these studies, demonstrating potent and selective HDAC inhibition, would warrant further investigation into its mechanism of action, including its effects on the expression of specific genes, induction of apoptosis, and in vivo efficacy in preclinical cancer models. The structured approach outlined here ensures a scientifically rigorous evaluation, paving the way for the potential development of a novel epigenetic therapeutic.

References

  • Witt, O., Deubzer, H. E., Milde, T., & Oehme, I. (2009). Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines. Journal of Cancer Research and Clinical Oncology, 135(5), 743–751.
  • Histone Deacetylase (HDAC) Assay Services. Reaction Biology. [Link]

  • Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. (2017). SLAS Discovery, 22(7), 817-833.
  • HDAC Screening Identifies the HDAC Class I Inhibitor Romidepsin as a Promising Epigenetic Drug for Biliary Tract Cancer. (2021). Cancers, 13(15), 3865.
  • Anti-proliferative assay. Bio-protocol. [Link]

  • Crisanti, M. C., & Lovat, F. (2019).
  • IC50 values of HDAC inhibition. ResearchGate. [Link]

  • Prince, H. M., & Dickinson, M. (2012). Methods for the analysis of histone H3 and H4 acetylation in blood. Epigenetics, 7(8), 875-883.
  • Assaying cell cycle status using flow cytometry. (2014). Current protocols in molecular biology, 107(1), 7-5.
  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. (2018). Scientific reports, 8(1), 1-12.
  • HDAC11 Fluorogenic Assay Kit. BPS Bioscience. [Link]

  • Furumai, R., Matsuyama, A., Kobashi, N., Lee, K. H., & Nishiyama, M. (2002). Biochemical, biological and structural properties of romidepsin (FK228) and its analogs as novel HDAC/PI3K dual inhibitors. Cancer science, 93(10), 1143-1150.
  • In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. (2020). In PARP Inhibitors (pp. 131-143). Humana, New York, NY.
  • Haider, R. (2024). Evaluation of cell cycle inhibitors by flow cytometry. J. Cancer Research and Cellular Therapeutics, 8(3).
  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]

  • The HDAC inhibitor LBH589 (panobinostat) is an inhibitory modulator of aromatase gene expression. (2011).
  • Biochemical, biological and structural properties of romidepsin (FK228) and its analogs as novel HDAC/PI3K dual inhibitors. ResearchGate. [Link]

  • Special requirements for histone Western blot? ResearchGate. [Link]

  • The Tumor Cell Proliferation Inhibitory Activity of the Human Herpes Virus Type 6 U94 Protein Relies on a Stable Tridimensional Conformation. (2022). Microorganisms, 10(2), 255.
  • IC 50 of NSCLC, mesothelioma, and SCLC lines to panobinostat. ResearchGate. [Link]

  • Extraction, purification and analysis of histones. (2007).
  • Flow cytometric analysis of cell cycle phases after treatment with... ResearchGate. [Link]

  • The Effects of the Histone Deacetylase Inhibitor Romidepsin (FK228) Are Enhanced by Aspirin (ASA) in COX-1 Positive Ovarian Cancer Cells through Augmentation of p21. (2014). PloS one, 9(10), e108298.
  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science, 5(03), 067-070.
  • Histone Deacetylase (HDAC) Activity Fluorometric Assay Kit (E-BC-F051). Elabscience. [Link]

  • Romidepsin (FK228), A Histone Deacetylase Inhibitor and its Analogues in Cancer Chemotherapy. ResearchGate. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Catalyst Selection for Asymmetric Alkyne Addition

Introduction: The Enduring Value of Chiral Propargyl Alcohols The catalytic asymmetric addition of terminal alkynes to carbonyl compounds stands as a cornerstone transformation in modern organic synthesis. The resulting...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Value of Chiral Propargyl Alcohols

The catalytic asymmetric addition of terminal alkynes to carbonyl compounds stands as a cornerstone transformation in modern organic synthesis. The resulting chiral propargyl alcohols are exceptionally versatile building blocks, serving as precursors to a vast array of complex molecules, including natural products, pharmaceuticals, and advanced materials. The ability to control the absolute stereochemistry at the newly formed carbinol center is paramount, and the choice of catalyst is the single most critical factor dictating the success, efficiency, and enantioselectivity of this reaction.

This guide provides an in-depth comparative analysis of the predominant catalyst systems employed for the asymmetric addition of alkynes to aldehydes. We will move beyond a mere listing of reagents to explore the mechanistic underpinnings, practical considerations, and performance benchmarks of each catalyst class. By synthesizing data from seminal and contemporary literature, this document aims to equip researchers in discovery chemistry and process development with the insights needed to make informed catalyst selections for their specific synthetic challenges.

Pillar 1: Zinc-Catalyzed Systems - The High-Performance Workhorses

Zinc-based catalysts are arguably the most reliable and highest-performing systems for the asymmetric alkynylation of a broad range of aldehydes. Their development has been marked by significant milestones, leading to robust protocols that consistently deliver exceptional enantioselectivity. Two primary systems dominate the landscape: the amino alcohol-based Carreira protocol and the BINOL-titanium co-catalyzed Pu/Chan protocol.

Mechanism of Stereoselection: A Tale of Two Complexes

The efficacy of zinc catalysts hinges on the in-situ formation of a well-defined, chiral environment around the zinc center.

  • The Carreira Method (Amino Alcohol Ligands): In this system, a chiral amino alcohol, most famously (+)-N-methylephedrine, coordinates to a zinc salt (e.g., Zn(OTf)₂). The terminal alkyne is deprotonated by a base (e.g., triethylamine), forming a zinc acetylide. The ligand, zinc cation, and acetylide form a rigid, cage-like transition state. The aldehyde is activated by coordination to the Lewis acidic zinc center, and the acetylide is delivered to one of the aldehyde's prochiral faces, dictated by the steric environment created by the chiral ligand. This highly organized assembly is the key to its exceptional stereocontrol[1][2].

  • The Pu/Chan Method (BINOL-Titanium Co-catalysis): This approach involves a bimetallic active species. First, an alkynylzinc reagent is prepared, typically by reacting the terminal alkyne with diethylzinc (Et₂Zn)[3]. This reagent is then introduced to a chiral catalyst formed from 1,1'-bi-2-naphthol (BINOL) and a titanium alkoxide, such as Ti(O-iPr)₄. Mechanistic studies suggest that a dimeric BINOL-titanium complex forms, which acts as a chiral Lewis acid to activate the aldehyde[4]. The alkynylzinc reagent then adds to the activated aldehyde within this chiral pocket, leading to high enantioselectivity[3][5].

Zinc_Mechanisms cluster_0 Carreira Mechanism cluster_1 Pu/Chan Mechanism A0 Zn(OTf)₂ + (+)-NME B0 Chiral Zn-NME Complex A0->B0 Coordination D0 Chiral Alkynylzinc Complex B0->D0 Deprotonation C0 R''-C≡C-H + Base C0->D0 Deprotonation F0 [Organized Transition State] D0->F0 Activation & Assembly E0 R'-CHO (Aldehyde) E0->F0 Activation & Assembly G0 Chiral Propargyl Alcohol F0->G0 C-C Formation A1 R''-C≡C-H + Et₂Zn B1 Alkynylzinc (R''-C≡C-ZnEt) A1->B1 Formation G1 Chiral Propargyl Alcohol B1->G1 Nucleophilic Addition C1 (S)-BINOL + Ti(O-iPr)₄ D1 Chiral BINOL-Ti Complex C1->D1 Coordination F1 [Activated Aldehyde Complex] D1->F1 Lewis Acid Activation E1 R'-CHO (Aldehyde) E1->F1 Lewis Acid Activation F1->G1 Nucleophilic Addition

Figure 1. Comparative workflows for Carreira and Pu/Chan zinc-catalyzed alkyne additions.
Performance Comparison: A Model Reaction

The addition of phenylacetylene to benzaldehyde is a standard benchmark for evaluating catalyst performance. The data below, compiled from multiple sources, highlights the exceptional results achievable with leading zinc-based systems.

Catalyst SystemLigand (mol%)Yield (%)ee (%)Temp (°C)Time (h)Citation(s)
Carreira (Catalytic) (+)-N-Methylephedrine (10%)8899602[2][6]
Pu/Chan (S)-BINOL (20%)9597RT12-24[3][5]
Pu (BINOL-Salen) (-)-BINOL-Salen (10%)9197RT24[7]

Table 1. Performance data for the addition of phenylacetylene to benzaldehyde using prominent zinc catalyst systems.

Field-Proven Insights & Causality
  • Substrate Scope: The Carreira catalytic method is particularly effective for aliphatic aldehydes, where other methods can suffer from competing side reactions[2]. The Pu/Chan system demonstrates broad applicability for aromatic aldehydes with diverse electronic properties[3].

  • Operational Simplicity: A key advantage of the Carreira protocol is its remarkable tolerance to air and moisture. Reactions can often be run with reagent-grade solvents without rigorous drying, a significant practical benefit in a discovery setting[6]. The Pu/Chan method, requiring the pre-formation of the alkynylzinc reagent, is more sensitive to atmospheric conditions.

  • Reagent Stoichiometry: Early Carreira protocols required stoichiometric amounts of the chiral ligand. The development of a truly catalytic version (at elevated temperatures) was a major advance, making the process more atom-economical[2]. The Pu/Chan system is catalytic in the chiral BINOL-Ti complex from the outset.

Detailed Experimental Protocol: The Pu/Chan Method

This protocol is a representative procedure for the highly enantioselective addition of phenylacetylene to benzaldehyde using the BINOL/Ti(O-iPr)₄ catalyst system[3][5].

  • Preparation of the Alkynylzinc Reagent:

    • To a flame-dried Schlenk flask under a nitrogen atmosphere, add anhydrous toluene (5 mL) and phenylacetylene (2.2 mmol).

    • Cool the solution to 0 °C and add diethylzinc (1.0 M solution in hexanes, 2.2 mL, 2.2 mmol) dropwise.

    • Causality: This step forms the ethyl(phenylethynyl)zinc nucleophile. The reaction is exothermic and dropwise addition at 0 °C ensures controlled formation.

    • Allow the solution to warm to room temperature and then heat to reflux for 2-3 hours. The solution should become clear. Cool to room temperature. This solution of the alkynylzinc reagent is used directly in the next step.

  • Asymmetric Addition:

    • In a separate flame-dried Schlenk flask under nitrogen, prepare a solution of (S)-BINOL (0.2 mmol) and Ti(O-iPr)₄ (1.0 mmol) in anhydrous dichloromethane (2 mL). Stir for 30 minutes at room temperature.

    • Causality: This pre-stirring period is crucial for the formation of the active chiral BINOL-titanium Lewis acid complex.

    • To this catalyst solution, add the freshly prepared solution of the alkynylzinc reagent from Step 1 via cannula.

    • Add benzaldehyde (1.0 mmol) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until consumption of the aldehyde is complete.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl (10 mL).

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the chiral propargyl alcohol.

    • Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

Pillar 2: Copper-Catalyzed Systems - An Emerging Alternative

Copper-catalyzed systems represent a cost-effective and increasingly powerful alternative to zinc. While historically associated with moderate enantioselectivities for aldehyde additions, recent advances in ligand design are expanding their utility. Copper(I) acetylides are the key nucleophilic intermediates, and the stereochemical outcome is dictated entirely by the chiral ligand coordinated to the copper center[8].

Ligand Classes and Performance

Unlike the well-defined supremacy of N-methylephedrine or BINOL in zinc systems, the optimal ligand for copper-catalyzed additions is more substrate-dependent. Key ligand families include:

  • Chiral Bis(oxazoline) (BOX) Ligands: These are "privileged" ligands in asymmetric catalysis and have been applied to alkyne additions, though often with moderate success for simple aldehydes.

  • Bisphosphine Ligands: Chiral bisphosphines with wide bite angles, such as those based on a trans-1,2-diaminocyclohexane (TRAP) backbone, have been shown to catalyze the addition to aromatic aldehydes, yielding moderate enantioselectivities[9].

  • Axially Chiral P,N-Ligands: Ligands like StackPhos have proven highly effective, particularly in the addition of alkynes to C=N bonds (imines and nitrones), achieving excellent yields and ee's (up to 93% ee)[8]. While less documented for simple aldehydes, their success in related systems points to significant potential.

Catalyst SystemLigand (mol%)Yield (%)ee (%)Temp (°C)Time (h)Citation(s)
Cu(O-t-Bu)/TRAP (S,S,R)-DTBM-TRAP (5%)8564024[9]
CuBr/P,N-Ligand StackPhos derivative (5.5%)9293-4012[8]*

Table 2. Performance data for representative copper-catalyzed alkyne additions. Note: Data for the StackPhos system is for addition to a nitrone, as a high-performing example for benzaldehyde was not prominently available, but it illustrates the potential of the catalyst class.

Field-Proven Insights & Causality
  • Lewis Acidity and Reactivity: Copper(I) is a softer Lewis acid than zinc(II). This can be advantageous in preventing side reactions with sensitive substrates but may also lead to lower reactivity, requiring carefully optimized conditions.

  • Solvent Effects: The choice of solvent can be critical. For the Cu/TRAP system, alcoholic solvents like t-BuOH were found to be crucial, participating in the reaction by coordinating to the copper center and protonating the developing alkoxide[9].

  • Ligand Sensitivity: The performance of copper catalysts is highly sensitive to the steric and electronic properties of the chiral ligand. The wide bite angle of TRAP ligands is believed to be important for catalytic activity[9]. This contrasts with zinc systems where a few select ligands show broad utility.

Detailed Experimental Protocol: Copper/TRAP-Catalyzed Addition

This protocol is representative of the procedure for the copper-catalyzed addition of phenylacetylene to benzaldehyde using a chiral bisphosphine ligand[9].

  • Catalyst Preparation and Reaction Setup:

    • To a flame-dried Schlenk tube under an argon atmosphere, add Cu(O-t-Bu) (0.025 mmol) and the chiral TRAP ligand (e.g., (S,S,R)-DTBM-TRAP, 0.0275 mmol).

    • Add anhydrous tert-butanol (t-BuOH, 1.0 mL).

    • Stir the mixture at room temperature for 30 minutes to allow for in-situ catalyst formation.

    • Causality: The use of Cu(O-t-Bu) provides a soluble and reactive source of Cu(I). Pre-formation of the copper-ligand complex is essential for achieving enantioselectivity.

    • Cool the resulting catalyst solution to 0 °C.

  • Asymmetric Addition:

    • Add phenylacetylene (0.75 mmol) to the cold catalyst solution.

    • Add benzaldehyde (0.5 mmol) to the reaction mixture.

    • Stir the reaction at 0 °C for 24 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (5 mL).

    • Extract the aqueous layer with diethyl ether (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

    • Purify the residue via flash column chromatography to isolate the product.

    • Determine enantiomeric excess by chiral HPLC.

Pillar 3: Rhodium-Catalyzed Systems - A Niche Application

Rhodium catalysts are well-known for a vast range of organic transformations, but their application in the highly enantioselective addition of terminal alkynes to simple aldehydes is limited. While rhodium-phosphine complexes can effectively catalyze the addition reaction, attempts to render it highly asymmetric using chiral phosphine ligands have generally resulted in low enantioselectivity[10][11][12].

Mechanism and Limitations

The proposed mechanism involves the coordination of the alkyne to a Rh(I) center, which increases the acidity of the terminal proton. Deprotonation by a base (often excess phosphine ligand) generates a rhodium acetylide intermediate. This nucleophile then adds to the aldehyde, which is also activated by the rhodium center[10]. The challenge in achieving high enantioselectivity appears to stem from the geometry of the transition state, where the chiral phosphine ligand may be positioned too far from the reacting centers to exert effective stereocontrol[10][11].

Rhodium_Workflow A [Rh(I)] + Chiral Phosphine B Chiral Rh-Phosphine Complex A->B Ligand Exchange D Rh-Acetylide Intermediate B->D C-H Activation C R''-C≡C-H C->D C-H Activation F Addition & Protonolysis D->F C-C Formation E R'-CHO E->F C-C Formation G Propargyl Alcohol (Low ee) F->G G->B Catalyst Turnover

Figure 2. Generalized workflow for Rh-catalyzed alkyne addition, highlighting the typical outcome of low enantioselectivity.
When to Consider Rhodium

Despite the limitations in enantioselectivity for simple aldehydes, rhodium catalysts have carved out a valuable niche. They are particularly effective for additions to more challenging, enolizable substrates like 1,2-diketones and 1,2-ketoesters , where zinc-catalyzed methods often fail[10][12]. For these specific applications, rhodium catalysis provides a valuable synthetic route to tertiary propargyl alcohols that would otherwise be difficult to access. Recent developments have also shown highly enantioselective rhodium-catalyzed cross-additions of silylacetylenes to internal alkynes tethered to cyclohexadienones, demonstrating its power in more complex, specialized transformations[13].

Comparative Summary and Selection Guide

Choosing the optimal catalyst requires balancing performance, substrate scope, and operational practicality.

FeatureZinc-Catalyzed SystemsCopper-Catalyzed SystemsRhodium-Catalyzed Systems
Enantioselectivity Excellent (often >95% ee) Moderate to Good (60-93% ee)Generally Low for simple aldehydes
Substrate Scope Very Broad (Aromatic & Aliphatic)Good, excels with C=N bondsNiche (1,2-Diketones, specialized alkynes)
Key Ligands (+)-N-Methylephedrine, BINOLBOX, TRAP, P,N-LigandsChiral Phosphines
Operational Ease Good (Carreira method is air-tolerant)Good (sensitive to ligand/solvent)Good (standard inert techniques)
Cost Moderate (Zn salts, ligands)Excellent (Cu salts are inexpensive) High (Rhodium is a precious metal)
Primary Use Case High-ee synthesis of chiral propargyl alcohols from a wide range of aldehydes.Cost-effective synthesis, additions to imines/nitrones.Additions to challenging, enolizable dicarbonyls where other metals fail.

Decision-Making Flowchart:

Catalyst_Selection Start What is your primary goal? Q1 Highest possible enantioselectivity (>95% ee) for a simple aldehyde? Start->Q1 Q2 Is the substrate a 1,2-diketone or other highly enolizable carbonyl? Q1->Q2 No Use_Zinc Choose a Zinc-based system (Carreira or Pu/Chan). Q1->Use_Zinc Yes Q3 Is cost a primary driver and moderate-to-good ee is acceptable? Q2->Q3 No Use_Rhodium Choose a Rhodium-based system. Q2->Use_Rhodium Yes Q3->Use_Zinc No, ee is paramount Use_Copper Choose a Copper-based system. Q3->Use_Copper Yes

Figure 3. A guide to selecting the appropriate catalyst class based on experimental goals.

Conclusion and Future Outlook

For the direct, highly enantioselective addition of terminal alkynes to a broad range of aldehydes, zinc-based catalysts remain the gold standard . The Carreira and Pu/Chan protocols offer well-established, high-yielding, and exceptionally stereoselective routes to chiral propargyl alcohols. Copper-catalyzed systems are a maturing field; while they have not yet matched the enantioselectivity of the best zinc catalysts for simple aldehyde additions, their low cost and success with nitrogen-based electrophiles make them an area of intense research and high potential. Rhodium catalysts , while less suited for generating high ee in simple aldehyde additions, fill a critical niche, enabling additions to otherwise unreactive dicarbonyl substrates.

Future developments will likely focus on designing new ligands to improve the enantioselectivity of copper- and rhodium-catalyzed additions, as well as expanding the substrate scope and functional group tolerance of all catalyst classes to meet the ever-increasing demands of complex molecule synthesis.

References

  • Yin, S., Weeks, K. N., & Aponick, A. (2024). Catalytic Enantioselective Alkyne Addition to Nitrones Enabled by Tunable Axially Chiral Imidazole-Based P,N-Ligands. Journal of the American Chemical Society, 146(10), 7185–7190. Available at: [Link]

  • Wikipedia contributors. (2023). Asymmetric addition of alkynylzinc compounds to aldehydes. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Frantz, D. E., Fässler, R., & Carreira, E. M. (2000). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society, 122(8), 1806–1807. Available at: [Link]

  • Ramalingam, B., Chen, C., & Lee, G. (2012). Optimization for catalytic enantioselective addition of phenylacetylene to benzaldehyde. ResearchGate. Available at: [Link]

  • Boyd, S. M., & Toste, F. D. (2013). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. PMC. Available at: [Link]

  • Witulski, A. W., & O'Brien, C. J. (2007). Addition of Alkynes to Aldehydes and Activated Ketones Catalyzed by Rhodium−Phosphine Complexes. The Journal of Organic Chemistry, 72(24), 9287–9300. Available at: [Link]

  • You, L., & Pu, L. (2007). Facile, Mild, and Highly Enantioselective Alkynylzinc Addition to Aromatic Aldehydes by BINOL/N-Methylimidazole Dual Catalysis. The Journal of Organic Chemistry, 72(14), 5457–5460. Available at: [Link]

  • Gao, G., Moore, D., Xie, R.-G., & Pu, L. (2002). Highly Enantioselective Phenylacetylene Additions to Both Aliphatic and Aromatic Aldehydes. Organic Letters, 4(23), 4143–4146. Available at: [Link]

  • Pu, L. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research, 47(5), 1523–1535. Available at: [Link]

  • Rosales, J. C. (n.d.). Enantioselective Addition of Phenyl and Alkyl Acetylenes To Imines Catalyzed by Chiral Cu (I) Complexes. Scribd. Available at: [Link]

  • Walsh, P. J., et al. (2002). Insight Into the Mechanism of the Asymmetric Addition of Alkyl Groups to Aldehydes Catalyzed by titanium-BINOLate Species. PubMed. Available at: [Link]

  • Witulski, A. W., & O'Brien, C. J. (2007). Addition of alkynes to aldehydes and activated ketones catalyzed by rhodium-phosphine complexes. PubMed. Available at: [Link]

  • Fässler, R., et al. (2002). Efficient enantioselective additions of terminal alkynes and aldehydes under operationally convenient conditions. PubMed. Available at: [Link]

  • Wang, C., et al. (2019). Highly Enantioselective Rhodium-Catalyzed Cross-Addition of Silylacetylenes to Cyclohexadienone-Tethered Internal Alkynes. PubMed. Available at: [Link]

  • Tsuchimoto, T., et al. (2008). Enantioselective Addition of Terminal Alkynes to Aromatic Aldehydes Catalyzed by Copper(I) Complexes with Wide-Bite-Angle Chiral Bisphosphine Ligands: Optimization, Scope, and Mechanistic Studies. Organometallics, 27(21), 5745–5755. Available at: [Link]

  • Pu, L. (2004). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research, 47(5), 1523–1535. Available at: [Link]

  • O'Brien, C. J., & Witulski, A. W. (2007). Addition of Alkynes to Aldehydes and Activated Ketones Catalyzed by Rhodium−Phosphine Complexes. The Journal of Organic Chemistry, 72(24), 9287–9300. Available at: [Link]

  • Li, Z.-B., & Pu, L. (2004). BINOL-Salen-catalyzed highly enantioselective alkyne additions to aromatic aldehydes. PubMed. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating Synthetic Intermediates of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate

For researchers, scientists, and drug development professionals, the meticulous confirmation of molecular structure at each synthetic step is paramount to the success of a campaign. This guide provides an in-depth, exper...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous confirmation of molecular structure at each synthetic step is paramount to the success of a campaign. This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the structures of key synthetic intermediates in a plausible route to (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate, a chiral molecule with potential applications in medicinal chemistry.

Introduction: The "Why" Behind Rigorous Intermediate Validation

In multi-step organic synthesis, the final product's purity and structural integrity are entirely dependent on the successful formation of each preceding intermediate. Ambiguity at any stage can lead to a cascade of errors, resulting in impure final compounds, unexpected side products, and ultimately, wasted resources and time. This guide is structured to mirror the logical progression of a synthetic chemist's workflow, focusing on a plausible and efficient synthetic route to the target molecule. We will explore not just how to use various analytical techniques, but why specific methods are chosen to answer critical structural questions at each juncture.

A Plausible Synthetic Pathway

To illustrate the validation process, we will consider a hypothetical, yet chemically sound, three-step synthesis of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate. This approach leverages well-established and robust reactions to construct the target molecule.

Synthetic_Pathway cluster_0 Step 1: Asymmetric Alkynylation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Esterification 4-hydroxybenzaldehyde 4-Hydroxy- benzaldehyde Intermediate_1 (S)-1-(4-hydroxyphenyl) hex-2-yn-1-ol 4-hydroxybenzaldehyde->Intermediate_1 Chiral Catalyst 1-butyne 1-Butyne 1-butyne->Intermediate_1 Intermediate_2 (S)-3-(4-hydroxyphenyl) hex-4-ynoic acid Intermediate_1->Intermediate_2 e.g., Johnson-Claisen Rearrangement Final_Product (s)-Methyl 3-(4-hydroxyphenyl) hex-4-ynoate Intermediate_2->Final_Product e.g., Diazomethane or Fischer Esterification

Caption: Plausible synthetic route to (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate.

Part 1: Validating Intermediate 1: (S)-1-(4-hydroxyphenyl)hex-2-yn-1-ol

The first critical step is the asymmetric addition of an acetylide, derived from 1-butyne, to 4-hydroxybenzaldehyde to form the chiral propargyl alcohol.[1] The primary analytical challenges are to confirm the addition of the butynyl group and, most importantly, to verify the successful induction of the desired (S)-stereochemistry.

Spectroscopic Confirmation of Structure

A combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive picture of the molecular structure.[2]

Table 1: Expected vs. Alternative Spectroscopic Data for Intermediate 1

TechniqueExpected Data for (S)-1-(4-hydroxyphenyl)hex-2-yn-1-olData for Unreacted 4-hydroxybenzaldehyde (Alternative)Data for Homocoupled Diyne (Side Product)
¹H NMR - Aromatic protons (doublets, ~6.8-7.3 ppm) - Methine proton (-CH(OH)-) (singlet or doublet, ~5.0-5.5 ppm) - Methylene protons (-CH₂-) (quartet, ~2.2 ppm) - Methyl protons (-CH₃) (triplet, ~1.1 ppm) - Hydroxyl proton (-OH) (broad singlet, variable)- Aromatic protons (doublets, ~6.9-7.8 ppm) - Aldehyde proton (-CHO) (singlet, ~9.8 ppm)- Methylene protons (-CH₂-) (quartet, ~2.2 ppm) - Methyl protons (-CH₃) (triplet, ~1.1 ppm)
¹³C NMR - Aromatic carbons (~115-158 ppm) - Alkyne carbons (~80-90 ppm) - Methine carbon (-CH(OH)-) (~60-70 ppm) - Methylene carbon (-CH₂-) (~12 ppm) - Methyl carbon (-CH₃) (~13 ppm)- Aromatic carbons (~116-164 ppm) - Aldehyde carbon (-CHO) (~191 ppm)- Alkyne carbons (~70-80 ppm) - Methylene carbon (-CH₂-) (~12 ppm) - Methyl carbon (-CH₃) (~13 ppm)
FTIR (cm⁻¹) - Broad O-H stretch (~3300-3400) - Aromatic C-H stretch (~3000-3100) - Aliphatic C-H stretch (~2850-2970) - Weak C≡C stretch (~2230) - Aromatic C=C bends (~1500-1600)- Broad O-H stretch (~3200-3400) - Aromatic C-H stretch (~3000-3100) - Aldehyde C-H stretch (~2720, ~2820) - Strong C=O stretch (~1680)- Aliphatic C-H stretch (~2850-2970) - Weak C≡C stretch (~2200)
MS (m/z) Expected [M+H]⁺ or [M+Na]⁺Lower molecular weightHigher molecular weight than Intermediate 1

Causality in Spectral Interpretation:

  • ¹H NMR: The disappearance of the aldehyde proton signal at ~9.8 ppm from the starting material and the appearance of a new methine proton signal around 5.0-5.5 ppm are strong indicators of a successful reaction. The coupling patterns of the ethyl group protons (quartet and triplet) further confirm the butynyl addition.

  • FTIR: The presence of a broad O-H stretch and the disappearance of the strong carbonyl (C=O) stretch from the aldehyde are key diagnostic features.[1] The weak alkyne (C≡C) stretch is often difficult to observe but provides confirmatory evidence.[3]

  • Mass Spectrometry: MS is crucial for confirming the correct molecular weight of the product.[4] This technique is particularly useful for quickly identifying the presence of unreacted starting materials or side products like the homocoupled diyne.

Validating Enantiomeric Purity: A Comparison of Chiral HPLC and NMR Methods

While the spectroscopic methods above confirm the molecular structure, they do not differentiate between enantiomers.[5] Verifying the stereochemical outcome of the asymmetric synthesis is critical.

Comparison of Chiral Analysis Techniques

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.- High resolving power. - Accurate quantification of enantiomeric excess (ee). - Well-established and reliable.- Requires method development to find a suitable CSP and mobile phase. - May require derivatization to improve detection or resolution.
Chiral NMR Use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create diastereomeric environments that are distinguishable in the NMR spectrum.[6]- Can be performed directly in the NMR tube. - Provides structural information simultaneously.- Resolution may be lower than HPLC. - Peak overlap can complicate analysis. - Requires a suitable chiral agent.

Experimental Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

  • Column Selection: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC) is a good starting point for this class of compounds.

  • Mobile Phase Screening: Begin with a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) and adjust the ratio to optimize separation.

  • Sample Preparation: Dissolve a small amount of the purified Intermediate 1 in the mobile phase. Prepare a racemic standard for comparison.

  • Analysis: Inject the samples onto the HPLC system and monitor the elution profile with a UV detector (e.g., at 220 nm or 275 nm).

  • Data Interpretation: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Chiral_HPLC_Workflow Sample Intermediate 1 (and racemic standard) HPLC Chiral HPLC System (CSP, Mobile Phase) Sample->HPLC Detector UV Detector HPLC->Detector Chromatogram Chromatogram (Separated Enantiomers) Detector->Chromatogram Analysis Peak Integration & ee Calculation Chromatogram->Analysis

Caption: Workflow for chiral HPLC analysis.

Part 2: Validating Intermediate 2: (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid

The second step involves the conversion of the propargyl alcohol to a carboxylic acid. A Johnson-Claisen rearrangement is a plausible method for this transformation. The key analytical objective is to confirm the formation of the carboxylic acid group while ensuring the retention of the stereocenter and the alkyne functionality.

Spectroscopic Confirmation of the Carboxylic Acid

Table 2: Expected Spectroscopic Data for Intermediate 2

TechniqueExpected Data for (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid
¹H NMR - Aromatic protons (~6.8-7.2 ppm) - Methine proton (-CH(Ar)-) (~3.8-4.2 ppm) - Methylene protons (-CH₂COOH) (~2.6-2.9 ppm) - Alkyne methyl protons (-C≡C-CH₃) (~1.8 ppm, doublet) - Carboxylic acid proton (-COOH) (very broad singlet, ~10-12 ppm)
¹³C NMR - Carboxyl carbon (-COOH) (~175-180 ppm) - Aromatic carbons (~115-157 ppm) - Alkyne carbons (~75-85 ppm) - Methine carbon (-CH(Ar)-) (~35-40 ppm) - Methylene carbon (-CH₂COOH) (~40-45 ppm) - Alkyne methyl carbon (-C≡C-CH₃) (~3-5 ppm)
FTIR (cm⁻¹) - Very broad O-H stretch of carboxylic acid (~2500-3300) overlapping with C-H stretches - Strong C=O stretch (~1700-1725) - Weak C≡C stretch (~2230)
MS (m/z) Expected [M-H]⁻ in negative ion mode or [M+H]⁺, [M+Na]⁺ in positive ion mode

Causality in Spectral Interpretation:

  • ¹H and ¹³C NMR: The most definitive evidence for the formation of the carboxylic acid is the appearance of a very broad proton signal downfield (~10-12 ppm) and a carbon signal in the 175-180 ppm region. The upfield shift of the alkyne methyl protons to a doublet around 1.8 ppm is also characteristic.

  • FTIR: The hallmark of a carboxylic acid in an IR spectrum is the extremely broad O-H stretch that often obscures the C-H stretching region, combined with a strong carbonyl absorption.[7]

Part 3: Validating the Final Product: (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate

The final step is the esterification of the carboxylic acid to the corresponding methyl ester. This can be achieved through various methods, such as reaction with diazomethane or Fischer esterification.[2][8] Validation at this stage confirms the successful completion of the synthesis.

Spectroscopic Confirmation of the Methyl Ester

Table 3: Expected Spectroscopic Data for the Final Product

TechniqueExpected Data for (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate
¹H NMR - Aromatic protons (~6.8-7.2 ppm) - Methine proton (-CH(Ar)-) (~3.8-4.1 ppm) - Methylene protons (-CH₂COOMe) (~2.6-2.8 ppm) - Methyl ester protons (-OCH₃) (singlet, ~3.7 ppm) - Alkyne methyl protons (-C≡C-CH₃) (~1.8 ppm, doublet)
¹³C NMR - Ester carbonyl carbon (-COOMe) (~172-175 ppm) - Methyl ester carbon (-OCH₃) (~52 ppm) - Aromatic carbons (~115-157 ppm) - Alkyne carbons (~75-85 ppm) - Methine carbon (-CH(Ar)-) (~35-40 ppm) - Methylene carbon (-CH₂COOMe) (~40-45 ppm) - Alkyne methyl carbon (-C≡C-CH₃) (~3-5 ppm)
FTIR (cm⁻¹) - Phenolic O-H stretch (~3300-3400) - Strong ester C=O stretch (~1735-1750) - C-O stretch (~1150-1250) - Weak C≡C stretch (~2230)
MS (m/z) Expected molecular ion peak corresponding to C₁₃H₁₄O₃ (e.g., [M+H]⁺ at m/z 219.0965)

Causality in Spectral Interpretation:

  • ¹H and ¹³C NMR: The most compelling evidence for the formation of the methyl ester is the appearance of a new singlet at ~3.7 ppm in the ¹H NMR spectrum, corresponding to the three protons of the methoxy group, and a new carbon signal at ~52 ppm in the ¹³C NMR spectrum. The disappearance of the broad carboxylic acid proton signal is also a key indicator.

  • FTIR: The C=O stretch of the ester will typically appear at a higher wavenumber (~1735-1750 cm⁻¹) compared to the carboxylic acid (~1700-1725 cm⁻¹). The very broad O-H stretch of the carboxylic acid will be replaced by the sharper phenolic O-H stretch.

Conclusion: A Self-Validating System for Synthetic Integrity

By employing a multi-faceted analytical approach at each stage of the synthesis, researchers can build a comprehensive and self-validating picture of their chemical transformations. This guide has outlined a logical and experience-based workflow for validating the synthetic intermediates of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate. The principles and comparative insights provided here are broadly applicable to a wide range of organic syntheses, empowering researchers to proceed with confidence in the structural integrity of their molecules.

References

  • Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl).... Retrieved from [Link]

  • Master Organic Chemistry. (2025). Diazomethane (CH2N2). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (2009). 3-Hydroxy-4-{[(3-nitrophenyl)imino]methyl}phenyl Tetradecanoate. Retrieved from [Link]

  • Chinese Chemical Society. (2020).
  • Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2015). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane.
  • ChemRxiv. (2025). IR–NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules. Cambridge Open Engage.
  • Organic Letters. (2026). Organocatalytic Enantioselective Synthesis of Axially Chiral Tetrasubstituted Allenes via Direct 1,8-Addition to In Situ Formed.
  • ResearchGate. (2025). Sonogashira coupling in natural product synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Chiral Propargyl Alcohols Following Base-Induced Elimination Protocol: Application in Total Synthesis of Natural Products. Retrieved from [Link]

  • Biocompare. (2024). NMR Spectroscopy Used to Directly Measure Molecular Chirality. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Cytotoxicity of Hydroxyphenyl Alkyne Derivatives for Cancer Research

In the landscape of anticancer drug discovery, hydroxyphenyl alkyne derivatives and their structural analogues have emerged as a promising class of compounds. Their synthetic tractability and potent cytotoxic effects aga...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anticancer drug discovery, hydroxyphenyl alkyne derivatives and their structural analogues have emerged as a promising class of compounds. Their synthetic tractability and potent cytotoxic effects against various cancer cell lines have made them a focal point of intensive research. This guide provides a comprehensive comparison of the cytotoxicity of different hydroxyphenyl alkyne derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage these compounds in their research.

Introduction: The Therapeutic Potential of Hydroxyphenyl Alkynes

Hydroxyphenyl alkyne derivatives are characterized by a core structure featuring a phenyl ring substituted with one or more hydroxyl (-OH) groups and an alkyne (carbon-carbon triple bond) functionality. This structural motif is often found within larger, more complex molecules. The electronic properties of the alkyne group, coupled with the hydrogen-bonding and electron-donating capabilities of the hydroxyl group, are believed to be key contributors to their biological activity. These compounds have been shown to exert cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key cellular processes like tubulin polymerization.[1][2][3]

The strategic placement and number of hydroxyl groups on the phenyl ring, as well as the nature of other substituents, can significantly modulate the cytotoxic potency and selectivity of these derivatives.[4][5][6] Understanding these structure-activity relationships is paramount for the rational design of novel and more effective anticancer agents with improved therapeutic indices.

Comparative Cytotoxicity: A Data-Driven Analysis

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the reported IC50 values for a selection of hydroxyphenyl derivatives and related compounds against various human cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
2-Phenylnaphthalenes6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthaleneMCF-7 (Breast)4.8[4]
Chalcone Derivatives(E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-oneMultipleVaries[3]
7-hydroxy-4-phenylchromen-2-one linked triazoles7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-oneAGS (Gastric)2.63[7]
Brefeldin A DerivativesBrefeldin A 7-O-2-chloro-4,5-difluorobenzoateK562 (Leukemia)0.84[5]
Sulfonyl-N-hydroxyguanidinesN-(4-chlorophenyl)-N'-[[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl] sulfonyl]-N"-hydroxyguanidineMultiple Solid TumorsPotent[8]

Key Insights from the Data:

  • Impact of Hydroxylation: The presence and position of hydroxyl groups are critical for cytotoxicity. For instance, in the 2-phenylnaphthalene series, a hydroxyl group at the C-7 position of the naphthalene ring markedly promoted cytotoxicity against MCF-7 breast cancer cells.[4] Similarly, for stilbene derivatives, the presence of a hydroxyl group on the primary phenyl ring is crucial for their antimicrobial, and by extension, potentially their anticancer activity.[6]

  • Halogenation Effects: The introduction of halogen atoms, such as chlorine or fluorine, can enhance cytotoxic activity, as seen in the brefeldin A and sulfonyl-N-hydroxyguanidine derivatives.[5][8] This is often attributed to increased lipophilicity, which can improve cell membrane permeability.

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as triazoles, can lead to potent cytotoxic agents.[7] These moieties can engage in specific interactions with biological targets.

  • Cell Line Specificity: It is important to note that the cytotoxic efficacy of these compounds can vary significantly across different cancer cell lines, highlighting the importance of broad-panel screening in early-stage drug discovery.[8][9]

Unraveling the Mechanism of Action

The cytotoxic effects of hydroxyphenyl alkyne derivatives are often mediated by their ability to induce programmed cell death, or apoptosis. This is a tightly regulated process that is essential for normal tissue homeostasis and is often dysregulated in cancer.

Induction of Apoptosis

Several studies have shown that these compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10] For example, a hydroxylated biphenyl compound was shown to induce apoptosis in malignant melanoma cells through the intrinsic pathway, involving the activation of caspases.[10] Similarly, a 7-hydroxy-4-phenylchromen-2-one derivative linked to a triazole moiety was found to induce apoptosis in AGS cells.[7]

Cell Cycle Arrest

In addition to apoptosis, many of these compounds can cause cell cycle arrest at specific checkpoints, preventing cancer cells from proliferating. For example, 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene was found to cause S-phase and G2/M arrest in MCF-7 cells.[4] Chalcone-indole hybrids have also been shown to arrest the cell cycle in the G2/M phase by inhibiting tubulin polymerization.[3]

Signaling Pathways Implicated

The cytotoxic effects of these compounds are often linked to the modulation of key signaling pathways involved in cell survival and proliferation.

G cluster_0 Hydroxyphenyl Alkyne Derivative cluster_1 Cellular Effects cluster_2 Signaling Pathways Compound Hydroxyphenyl Alkyne Derivative Apoptosis Induction of Apoptosis Compound->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M, S phase) Compound->CellCycleArrest Tubulin Inhibition of Tubulin Polymerization Compound->Tubulin Caspases Caspase Activation Apoptosis->Caspases BaxBcl2 ↑ Bax/Bcl-2 Ratio Apoptosis->BaxBcl2 p38 ↑ p38 Phosphorylation Apoptosis->p38 ERK ↓ ERK Phosphorylation Apoptosis->ERK Cyclins ↓ Cyclins & CDKs CellCycleArrest->Cyclins

Figure 1: A simplified diagram illustrating the key mechanisms of action of hydroxyphenyl alkyne derivatives.

Experimental Protocols for Cytotoxicity Assessment

The reliable evaluation of cytotoxicity is fundamental to the preclinical assessment of any potential anticancer agent. The following are detailed, step-by-step methodologies for the most common assays used to quantify the cytotoxic effects of hydroxyphenyl alkyne derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[11]

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (24-72h incubation) A->B C 3. Add MTT Reagent (2-4h incubation) B->C D 4. Solubilize Formazan (e.g., with DMSO) C->D E 5. Measure Absorbance (~570 nm) D->E AnnexinV_Workflow cluster_workflow Annexin V/PI Staining Workflow A 1. Cell Treatment & Harvesting B 2. Wash Cells (PBS) A->B C 3. Resuspend in Binding Buffer B->C D 4. Stain with Annexin V & PI (15 min) C->D E 5. Analyze by Flow Cytometry D->E

Figure 3: The procedural flow for Annexin V/PI apoptosis detection.

Protocol:

  • Cell Preparation: Treat cells with the hydroxyphenyl alkyne derivatives for the desired time, then harvest the cells (including any floating cells in the supernatant).

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS). [12]3. Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer. [12][13]4. Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark. [13][14]5. Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. [13]The results will differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cell populations.

Conclusion and Future Directions

Hydroxyphenyl alkyne derivatives and their analogues represent a versatile and potent class of anticancer compounds. The comparative analysis presented in this guide underscores the critical role of structure-activity relationships in determining their cytotoxic efficacy. The hydroxyl group, in particular, is a key determinant of activity, and its strategic placement, along with the incorporation of other functional groups, can significantly enhance potency.

The multifaceted mechanisms of action, including the induction of apoptosis and cell cycle arrest, make these compounds attractive candidates for further development. The experimental protocols detailed herein provide a robust framework for the in vitro characterization of these and other novel cytotoxic agents.

Future research in this area should focus on:

  • Lead Optimization: Synthesizing and screening new derivatives to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Evaluating the most promising compounds in preclinical animal models to assess their in vivo efficacy and toxicity. [10]* Target Identification: Elucidating the specific molecular targets of these compounds to gain a deeper understanding of their mechanisms of action.

  • Combination Therapies: Investigating the potential synergistic effects of these derivatives when used in combination with existing chemotherapeutic agents.

By continuing to explore the rich chemical space of hydroxyphenyl alkyne derivatives, the scientific community is well-positioned to develop novel and effective therapies for the treatment of cancer.

References

  • Andree, H. A., Reutelingsperger, C. P., Hauptmann, R., Hemker, H. C., Hermens, W. T., & Willems, G. M. (1990). Binding of vascular anticoagulant alpha (VAC alpha) to planar phospholipid bilayers. Journal of Biological Chemistry, 265(9), 4923–4928.
  • Machado, R. R. B., Salvador, D. L., et al. (2022). Hydroxyalkyne–Bithiophene Derivatives: Synthesis and Antileishmanial Activity. Chemistry & Biodiversity, 19(10), e202200588. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Chen, Y. F., et al. (2020). Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells. Molecules, 25(15), 3536. [Link]

  • Fodor, K., et al. (2020). Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character. Molecules, 25(21), 5099. [Link]

  • Tóth, N., et al. (2021). Synthesis and Antiproliferative Effect of New Alkyne-Tethered Vindoline Hybrids Containing Pharmacophoric Fragments. Molecules, 26(11), 3329. [Link]

  • Wang, X., et al. (2020). Semi-Synthesis, Cytotoxic Evaluation, and Structure–Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity. Marine Drugs, 18(10), 503. [Link]

  • Huang, H. S., et al. (2012). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. Bioorganic & Medicinal Chemistry, 20(15), 4736-4744. [Link]

  • ResearchGate. (2020). Synthesis and cytotoxicity of new alkyne derivatives of pentacyclic triterpenoids. [Link]

  • ResearchGate. (2020). Design, Synthesis, and Cytotoxic Evaluation of Novel Lupane Triterpenoid Derived Hydroxamates. [Link]

  • Csonka, R., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(11), 3326. [Link]

  • Serin, S. (2024). (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop–2-en-1-one: DFT/TD-DFT-based investigations with distinct solvents and in silico ADME profiling. Indian Journal of Chemistry, 63(11). [Link]

  • Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol). protocols.io. [Link]

  • Pisano, M., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5649. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Caré, B., et al. (2010). Quantitative structure-activity relationship for 4-hydroxy-2-alkenal induced cytotoxicity in L6 muscle cells. Chemico-Biological Interactions, 188(1), 171-180.
  • Juniper Publishers. (2018). Synthesis and Characterization of Alkyne Derivatives as Antifungal Agents. [Link]

  • Goud, B. S., et al. (2020). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. Archiv der Pharmazie, 353(8), e2000085. [Link]

  • Royal Society of Chemistry. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. [Link]

  • National Institutes of Health. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

  • ResearchGate. (2019). Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Erdem, N., et al. (2022). Structure-activity relationship of anticancer drug candidate quinones. Journal of Biochemical and Molecular Toxicology, 36(7), e23071.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • ResearchGate. (2020). Design, Synthesis, and Cytotoxic Evaluation of Novel Lupane Triterpenoid Derived Hydroxamates. [Link]

  • Chern, J. W., et al. (1997). Synthesis and cytotoxic evaluation of substituted sulfonyl-N-hydroxyguanidine derivatives as potential antitumor agents. Journal of Medicinal Chemistry, 40(14), 2276-2283. [Link]

  • University of Chicago. (n.d.). The Annexin V Apoptosis Assay. [Link]

  • Zhou, B., et al. (2021). Chalcone Derivatives: Role in Anticancer Therapy. International Journal of Molecular Sciences, 22(16), 8541. [Link]

Sources

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